molecular formula C8H16ClNO B599203 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1257442-93-5

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Cat. No.: B599203
CAS No.: 1257442-93-5
M. Wt: 177.672
InChI Key: KBDRFDLINZOCBD-OPZYXJLOSA-N
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Description

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.672. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRFDLINZOCBD-OPZYXJLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856027
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257442-93-5
Record name [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a valuable bicyclic scaffold for drug discovery and development. The synthesis involves a multi-step process commencing from readily available starting materials, incorporating stereoselective reduction and standard functional group manipulations.

Synthetic Strategy Overview

The synthesis of the target molecule, this compound, is strategically planned in several key stages. The core 8-azabicyclo[3.2.1]octane (nortropane) skeleton is first constructed and functionalized. A crucial step involves the stereoselective reduction of a ketone to establish the desired endo stereochemistry of the hydroxyl group. This is followed by the introduction of a hydroxymethyl group at the C3 position via the reduction of a corresponding ester. Finally, deprotection and salt formation yield the target hydrochloride salt.

A workflow of the synthetic pathway is depicted below:

Synthesis_Workflow Start Starting Materials Step1 Robinson-Schöpf -type Reaction Start->Step1 Intermediate1 N-Boc-nortropinone Step1->Intermediate1 Step2 Stereoselective Reduction Intermediate1->Step2 Intermediate2 N-Boc-endo-nortropanol Step2->Intermediate2 Step3 Oxidation & Esterification Intermediate2->Step3 Intermediate3 N-Boc-endo-8-azabicyclo[3.2.1]octane -3-carboxylate Step3->Intermediate3 Step4 Ester Reduction Intermediate3->Step4 Intermediate4 N-Boc-endo-8-azabicyclo[3.2.1]octane -3-methanol Step4->Intermediate4 Step5 N-Boc Deprotection Intermediate4->Step5 Intermediate5 endo-8-Azabicyclo[3.2.1]octane -3-methanol Step5->Intermediate5 Step6 Hydrochloride Salt Formation Intermediate5->Step6 FinalProduct endo-8-Azabicyclo[3.2.1]octane -3-methanol hydrochloride Step6->FinalProduct Chemical_Transformations cluster_0 Protection cluster_1 Stereoselective Reduction cluster_2 Functional Group Interconversion cluster_3 Final Reductions & Deprotection Nortropinone Nortropinone C=O at C3 Boc_Nortropinone N-Boc-nortropinone N-Boc, C=O at C3 Nortropinone->Boc_Nortropinone Boc₂O, DIPEA Boc_endo_Nortropanol N-Boc-endo-nortropanol N-Boc, endo-OH at C3 Boc_Nortropinone->Boc_endo_Nortropanol L-Selectride® Boc_Carboxylate N-Boc-endo-carboxylate N-Boc, endo-CO₂Me at C3 Boc_endo_Nortropanol->Boc_Carboxylate 1. Oxidation 2. Esterification Boc_Methanol N-Boc-endo-methanol N-Boc, endo-CH₂OH at C3 Boc_Carboxylate->Boc_Methanol LiAlH₄ Free_Amine endo-Methanol NH, endo-CH₂OH at C3 Boc_Methanol->Free_Amine HCl/dioxane Final_Product Hydrochloride Salt NH₂⁺Cl⁻, endo-CH₂OH at C3 Free_Amine->Final_Product HCl

An In-depth Technical Guide to endo-8-Azabicyclo[3.2.1]octane-3-methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a versatile building block in medicinal chemistry. This document details its structural characteristics, available physicochemical data, a plausible synthetic pathway, and its relevance in the development of novel therapeutics.

Core Chemical Properties

This compound is a bicyclic amine derivative with the chemical formula C8H16ClNO.[1] Its structure features a rigid 8-azabicyclo[3.2.1]octane core, which imparts specific conformational constraints that are valuable in the design of biologically active molecules.[2][3] The "endo" configuration specifies the stereochemistry of the methanol substituent relative to the bicyclic ring system.

PropertyValueReference
Molecular Formula C8H16ClNO[1]
Molecular Weight 177.67 g/mol [1]
CAS Number 1257442-93-5[1]
Purity Typically ≥97%[4]

Physicochemical Data

PropertyValueNote
Melting Point Data not availableThe melting point of the related compound endo-8-Azabicyclo[3.2.1]octan-3-ol is 134.5 - 135 °C.[5] The hydrochloride salt of the title compound is expected to have a significantly higher melting point.
Boiling Point Data not availableThe boiling point of the related free base, endo-8-Methyl-8-azabicyclo[3.2.1]octane-3-methanol, is reported as 232.123°C at 760 mmHg. Salts generally have much higher boiling points.
Solubility Data not availableAs a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol, and have limited solubility in nonpolar organic solvents.
pKa Data not availableThe basic nitrogen in the bicyclic system is expected to have a pKa in the range of 9-11, typical for secondary amines in similar structural environments.

Spectral Data

While direct access to full spectral data is limited, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectra for this compound.[6] Analysis of the structure allows for the prediction of key spectral features.

Expected Spectral Characteristics:

  • ¹H NMR: Signals corresponding to the protons on the bicyclic ring system, the methylene protons of the methanol group, the hydroxyl proton, and a broad signal for the ammonium proton. The chemical shifts and coupling constants would be indicative of the rigid endo-stereochemistry.

  • ¹³C NMR: Eight distinct carbon signals corresponding to the bicyclic frame and the methanol substituent.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (ammonium salt), C-H stretching, and C-N stretching.

  • Mass Spectrometry: The mass spectrum of the free base (C8H15NO) would show a molecular ion peak at m/z 141.2. The hydrochloride salt would likely not show the molecular ion of the salt itself but rather that of the free base after loss of HCl.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the synthesis of structurally similar compounds, a plausible multi-step synthetic route can be proposed starting from commercially available precursors.[7]

Proposed Synthetic Pathway:

A potential synthetic route could involve the reduction of a corresponding ester or carboxylic acid derivative of the 8-azabicyclo[3.2.1]octane core. The synthesis would likely begin with a suitable protected tropinone derivative.

G cluster_0 Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol Start Protected Tropinone Derivative Intermediate1 Introduction of Carboxylic Acid or Ester at C3 Start->Intermediate1 e.g., Reformatsky or similar reaction Intermediate2 Reduction of Carbonyl Group Intermediate1->Intermediate2 Stereoselective Reduction Intermediate3 endo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid/ester Intermediate2->Intermediate3 Intermediate4 Reduction of Ester/Acid to Alcohol Intermediate3->Intermediate4 e.g., LiAlH4 Product endo-8-Azabicyclo[3.2.1]octane-3-methanol Intermediate4->Product Deprotection FinalProduct This compound Product->FinalProduct Treatment with HCl

Caption: Proposed synthetic workflow for this compound.

General Experimental Steps:

  • Protection of the Nitrogen: The nitrogen of a commercially available tropinone derivative would be protected, for example, as a carbamate, to prevent side reactions in subsequent steps.

  • Functionalization at the 3-position: Introduction of a carbon-containing functional group at the C3 position. This could be achieved through various methods, such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce an ester functionality.

  • Stereoselective Reduction: The resulting double bond or ketone would be stereoselectively reduced to yield the desired endo isomer.

  • Reduction to the Alcohol: The ester or carboxylic acid group is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Deprotection and Salt Formation: The nitrogen protecting group is removed, and the resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Analytical Methods:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Column Chromatography: For the purification of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological and Drug Development Relevance

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, indicating the potential utility of this compound as a key building block in drug discovery.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The rigid structure of the 8-azabicyclo[3.2.1]octane core is ideal for designing ligands for neurotransmitter transporters and receptors. Derivatives have shown activity as dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, suggesting potential applications in conditions like depression, ADHD, and substance abuse disorders.[8]

  • Pain Management: The scaffold is present in compounds that act as mu opioid receptor antagonists.[9] This suggests that derivatives of the title compound could be explored for the development of novel analgesics or for treating opioid-induced side effects.

  • Inflammation: Recent research has identified derivatives of the 8-azabicyclo[3.2.1]octane core as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the regulation of inflammatory responses.[10]

G cluster_0 Potential Biological Targets of 8-Azabicyclo[3.2.1]octane Derivatives Core endo-8-Azabicyclo[3.2.1]octane-3-methanol (Building Block) Target1 Monoamine Transporters (DAT, SERT) Core->Target1 Target2 Mu Opioid Receptors Core->Target2 Target3 NAAA Enzyme Core->Target3 Application1 CNS Disorders (Depression, ADHD) Target1->Application1 Application2 Pain Management Target2->Application2 Application3 Inflammatory Conditions Target3->Application3

Caption: Potential therapeutic applications stemming from the 8-azabicyclo[3.2.1]octane core.

The specific biological activity of this compound itself has not been extensively reported. However, its utility as a synthetic intermediate allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development. Its rigid bicyclic structure provides a well-defined scaffold for the synthesis of conformationally constrained molecules with potential therapeutic applications in CNS disorders, pain, and inflammation. While a complete physicochemical and biological profile is yet to be fully elucidated in publicly accessible literature, the information available on related compounds underscores its importance as a versatile building block for the creation of novel and potent bioactive agents. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1257442-93-5

A Versatile Scaffold for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key building block in the synthesis of advanced therapeutic agents. This document details its chemical properties, synthesis, and its application in the development of potent and selective modulators of critical biological targets, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and the kappa opioid receptor (KOR).

Chemical and Physical Properties

This compound is a bicyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and functional groups make it an ideal starting material for creating complex molecules with specific stereochemistry, which is often crucial for potent and selective biological activity.

PropertyValue
CAS Number 1257442-93-5
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Storage Room temperature

Synthesis

A plausible synthetic route could start from tropinone, a commercially available starting material. The ketone at the 3-position can be reduced to the corresponding alcohol. Subsequent protection of the secondary amine and the alcohol, followed by hydroboration-oxidation of an exocyclic methylene group (introduced via a Wittig reaction), could yield the desired 3-methanol functionality. Deprotection and treatment with HCl would then afford the final product.

Applications in Drug Discovery

The endo-8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The methanol hydrochloride derivative is a particularly useful intermediate for introducing this scaffold into larger molecules.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

NAAA is a cysteine hydrolase that degrades the endogenous signaling lipid palmitoylethanolamide (PEA), a potent anti-inflammatory and analgesic mediator. Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for inflammatory and pain disorders.[1]

Derivatives of endo-8-Azabicyclo[3.2.1]octane-3-methanol have been incorporated into potent and selective NAAA inhibitors.[2][3][4] The bicyclic core helps to orient the pharmacophoric elements for optimal interaction with the enzyme's active site.

Quantitative Structure-Activity Relationship (SAR) Data for Pyrazole Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitors

CompoundR Group on Pyrazoleh-NAAA IC₅₀ (µM)
Hit 1 3,5-dimethyl~1
2 3-methyl>10
3 H>10
8 5-ethyl0.62
9 5-n-propyl0.33
10 5-n-butyl0.91
11 5-iso-propyl0.64
12 5-tert-butyl0.78
50 (ARN19689) 5-ethoxymethyl-pyrazinyloxy0.042

Data compiled from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides.[2][3][4]

Kappa Opioid Receptor (KOR) Antagonists

The kappa opioid receptor is a G-protein coupled receptor involved in pain, mood, and addiction. KOR antagonists are being investigated as potential treatments for depression, anxiety, and substance use disorders.[5]

The 8-azabicyclo[3.2.1]octane scaffold has been utilized in the design of potent and selective KOR antagonists.[6][7][8] The rigid nature of the bicyclic system helps to lock the molecule in a conformation that is favorable for binding to the KOR.

Quantitative Structure-Activity Relationship (SAR) Data for 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide KOR Antagonists

CompoundN-SubstitutionKappa IC₅₀ (nM)Mu:Kappa RatioDelta:Kappa Ratio
3 Not specified77>400>400
6c Not specified2036415
12 Cyclohexylurea17293>174

Data from a study on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides.[6][7]

Signaling Pathways

NAAA Signaling Pathway

NAAA is a key enzyme in the endocannabinoid system. By hydrolyzing PEA, it terminates its signaling. Inhibition of NAAA leads to an accumulation of PEA, which then activates the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcriptional regulation of genes involved in inflammation and pain, ultimately resulting in anti-inflammatory and analgesic effects.

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PEA_ext PEA PEA_int PEA PEA_ext->PEA_int Transport PPARa PPARα RXR RXR PPARa->RXR Heterodimerization NAAA NAAA PEA_int->PPARa Activation PEA_int->NAAA Hydrolysis PPRE PPRE RXR->PPRE Binding Gene Target Genes PPRE->Gene Transcription Response Anti-inflammatory/ Analgesic Effects Gene->Response Inhibitor NAAA Inhibitor (derived from endo-8-Azabicyclo[3.2.1] octane-3-methanol) Inhibitor->NAAA Inhibition

Caption: NAAA Inhibition and PPARα Signaling Pathway.

Kappa Opioid Receptor (KOR) Signaling Pathway

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability. It can also inhibit N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. KOR antagonists block these effects by preventing agonist binding to the receptor.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR Kappa Opioid Receptor (KOR) G_protein Gαi/oβγ KOR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation VGCC N-type VGCC G_protein->VGCC Inhibition cAMP cAMP AC->cAMP Conversion of ATP K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Agonist Agonist Agonist->KOR Activation Antagonist KOR Antagonist (derived from endo-8-Azabicyclo[3.2.1] octane-3-methanol) Antagonist->KOR Blockade

Caption: Kappa Opioid Receptor Signaling Pathway.

Experimental Protocols

NAAA Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of NAAA inhibitors.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)

  • Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide, PAMCA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the NAAA enzyme solution to each well and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • The rate of reaction is determined from the slope of the fluorescence versus time plot.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Kappa Opioid Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a compound for the KOR.

Materials:

  • Cell membranes from cells expressing the human kappa opioid receptor

  • Radioligand (e.g., [³H]U-69,593)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its rigid bicyclic structure provides a solid foundation for the development of potent and selective modulators of challenging drug targets like NAAA and the kappa opioid receptor. The information provided in this technical guide serves as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a member of the tropane alkaloid family, a class of bicyclic organic compounds known for their significant and diverse biological activities.[1] The rigid 8-azabicyclo[3.2.1]octane core structure is a key pharmacophore found in numerous naturally occurring and synthetic molecules with therapeutic applications.[2] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, aimed at researchers and professionals in the field of drug discovery and development.

Molecular Structure and Physicochemical Properties

The core structure of this molecule is the 8-azabicyclo[3.2.1]octane skeleton, with a methanol group at the 3-position in the endo configuration. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference Compound
CAS Number 1257442-93-5Target Compound[3]
Molecular Formula C₈H₁₆ClNOTarget Compound[3]
Molecular Weight 177.67 g/mol Target Compound[3]
Appearance White to off-white solid (predicted)General for similar compounds
Melting Point Not available
Solubility Soluble in water and methanolGeneral for hydrochloride salts
pKa Not available

Synthesis and Characterization

Representative Synthetic Protocol

A potential synthetic pathway involves the formylation of a protected 8-azabicyclo[3.2.1]octan-3-one, followed by stereoselective reduction of the resulting aldehyde to the endo-alcohol. Subsequent deprotection and salt formation would yield the final product.

Experimental Protocol: Hypothetical Synthesis

  • N-Protection of Tropinone: Tropinone is reacted with a suitable protecting group, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂, in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the N-protected tropinone.

  • Formylation: The N-protected tropinone is then subjected to a formylation reaction. This can be achieved through various methods, such as a Vilsmeier-Haack reaction or by reacting an enolate of the protected tropinone with a formylating agent like ethyl formate. This would yield an N-protected 3-formyl-8-azabicyclo[3.2.1]octane.

  • Stereoselective Reduction: The key step to obtain the desired endo isomer is the stereoselective reduction of the 3-formyl group. This can be achieved using a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which will preferentially attack from the less hindered exo face, pushing the resulting hydroxymethyl group into the endo position. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • N-Deprotection: The protecting group on the nitrogen is removed. For a Cbz group, this is typically done by hydrogenolysis (H₂ gas with a palladium catalyst). For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are used.

  • Salt Formation: The resulting free base, endo-8-Azabicyclo[3.2.1]octane-3-methanol, is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid (e.g., 1M in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Below is a DOT script for a generalized workflow for the synthesis.

G Tropinone Tropinone N_Protected_Tropinone N-Protected Tropinone Tropinone->N_Protected_Tropinone N-Protection N_Protected_3_Formyl N-Protected-3-formyl-8-azabicyclo[3.2.1]octane N_Protected_Tropinone->N_Protected_3_Formyl Formylation N_Protected_endo_Methanol N-Protected-endo-8-azabicyclo[3.2.1]octane-3-methanol N_Protected_3_Formyl->N_Protected_endo_Methanol Stereoselective Reduction Free_Base endo-8-Azabicyclo[3.2.1]octane-3-methanol N_Protected_endo_Methanol->Free_Base N-Deprotection Final_Product This compound Free_Base->Final_Product HCl Salt Formation

Caption: Generalized Synthetic Workflow.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, data for structurally similar tropane alkaloids can provide expected ranges for chemical shifts and fragmentation patterns.

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesReference Compound(s)
¹H NMR Signals for the bicyclic protons are expected in the range of 1.5-3.5 ppm. The protons of the CH₂OH group would likely appear as a doublet around 3.5-4.0 ppm. The bridgehead protons would be downfield.General Tropane Alkaloids
¹³C NMR The carbon of the CH₂OH group is expected around 60-70 ppm. The carbons of the bicyclic system would appear in the range of 20-60 ppm. Bridgehead carbons would be in the downfield region of the aliphatic signals.Tropine and its derivatives[4]
Mass Spectrometry (ESI-MS) The protonated molecule [M+H]⁺ would be expected at m/z 142.12. Common fragmentation pathways for tropane alkaloids involve cleavage of the C1-C2 and C4-C5 bonds, and loss of substituents.Tropane Alkaloids[5]

Biological Activity and Potential Mechanisms of Action

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to interact with various biological targets, primarily in the central nervous system. The most probable targets for this compound, based on its structural similarity to other tropane alkaloids, are muscarinic acetylcholine receptors and monoamine transporters.

Muscarinic Acetylcholine Receptor Antagonism

Many tropane alkaloids are potent antagonists of muscarinic acetylcholine receptors (mAChRs).[6][7] These G-protein coupled receptors are involved in a wide range of physiological functions, and their modulation has therapeutic implications for various disorders.

Table 3: Binding Affinities of Related Tropane Alkaloids at Muscarinic Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
AtropineM11.1
AtropineM21.8
AtropineM31.2
ScopolamineM10.5
ScopolamineM21.0
ScopolamineM30.7

Data for reference compounds, not the title compound.

Below is a DOT script for a simplified signaling pathway for mAChR antagonism.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds and Activates G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Tropane endo-8-Azabicyclo[3.2.1]octane-3-methanol Tropane->mAChR Blocks Binding

Caption: Muscarinic Receptor Antagonism.

Monoamine Transporter Inhibition

Certain tropane alkaloids and their synthetic analogs are known to inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9] This activity is the basis for the therapeutic effects of some antidepressants and the psychoactive properties of substances like cocaine.

Table 4: Binding Affinities of Related 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
GBR 12909 analog4.042401270
3β-Naphthyltropane derivative0.81.524

Data for reference compounds, not the title compound.[8][9]

Below is a DOT script for a simplified signaling pathway for dopamine transporter inhibition.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates Tropane endo-8-Azabicyclo[3.2.1]octane-3-methanol Tropane->DAT Inhibits

Caption: Dopamine Transporter Inhibition.

Experimental Protocols for Biological Assays

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a general method for determining the binding affinity of a compound to muscarinic receptors.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain cortex or from cells expressing specific muscarinic receptor subtypes.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (this compound) in the assay buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay for Monoamine Transporters

This protocol is a general method to assess the inhibitory effect of a compound on dopamine, serotonin, and norepinephrine uptake.

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).

  • Assay Buffer: Use a Krebs-Ringer buffer, pH 7.4.

  • Radiolabeled Neurotransmitter: Use [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter.

  • Uptake Termination: Stop the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity in the synaptosomes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics targeting the central nervous system. Its structural similarity to known bioactive tropane alkaloids suggests potential activity at muscarinic acetylcholine receptors and monoamine transporters. Further research is warranted to fully elucidate its pharmacological profile, including its receptor selectivity, in vivo efficacy, and safety. The synthetic and analytical methods outlined in this guide provide a framework for future investigations into this and related compounds.

References

An In-Depth Technical Guide to the Predicted Mechanism of Action of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted mechanism of action for endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride. While direct experimental data for this specific compound is not prevalent in public literature, its core structure, the 8-azabicyclo[3.2.1]octane (tropane) scaffold, is one of the most extensively studied frameworks in pharmacology. By examining the vast structure-activity relationship (SAR) data for tropane alkaloids and their synthetic derivatives, this document elucidates the compound's most probable biological targets and signaling pathways. The primary predicted mechanisms involve modulation of muscarinic acetylcholine receptors and/or monoamine transporters. This guide furnishes detailed experimental protocols for assessing these interactions, contextual quantitative data from structurally related analogs, and visualizations of the relevant biological and experimental pathways to support further research and development.

Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry.[1] It forms the core of a wide array of naturally occurring alkaloids and synthetic compounds with significant physiological effects.[1][2] Two major classes of pharmacological agents are derived from this scaffold:

  • Anticholinergics: Compounds like atropine and scopolamine, which act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[2][3][4]

  • Monoamine Reuptake Inhibitors: Compounds such as cocaine and benztropine analogs that block the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[2][3][5][6][7]

The pharmacological activity of any tropane derivative is largely dictated by the nature, size, and stereochemistry of the substituent at the C-3 position. The subject of this guide, this compound, features a simple hydroxymethyl (-CH2OH) group in the endo configuration. This substituent is small and polar, distinguishing it from the bulky esters of classic anticholinergics or the large diaryl groups of potent monoamine transporter ligands. Based on established SAR, this compound is predicted to interact with the same targets, though its specific profile of potency and selectivity remains to be experimentally determined.

Predicted Core Mechanisms of Action

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

A primary predicted mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. Tropane alkaloids are classic examples of mAChR antagonists.[2][8][9] The nitrogen atom of the tropane core becomes protonated at physiological pH, forming a cationic head that mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. This allows it to bind to the orthosteric site of mAChRs.

The substituent at the C-3 position is crucial for high-affinity binding. While large ester groups (as in atropine) are optimal for potent antagonism, simpler alcohols can still engage with the receptor. The endo-3-methanol group likely interacts with polar residues in the receptor's binding pocket. The resulting action would be the blockade of acetylcholine-mediated signaling, which, depending on the receptor subtype (M1-M5), could inhibit Gq/11-mediated phospholipase C activation or Gi/o-mediated adenylyl cyclase inhibition.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1, M3, M5) G_protein Gαq/11 G-Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Ligand Acetylcholine Ligand->mAChR Activates Antagonist endo-8-Azabicyclo[3.2.1] octane-3-methanol Antagonist->mAChR Blocks

Caption: Predicted antagonism of Gq-coupled muscarinic receptor signaling.
Monoamine Transporter (DAT, SERT, NET) Inhibition

The second major predicted mechanism is the inhibition of monoamine transporters. The tropane scaffold is the foundation for potent dopamine transporter (DAT) inhibitors like cocaine and various benztropine analogs.[5][7][10] These compounds bind to the transporter proteins, blocking the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of neurotransmitters in the synapse, enhancing downstream signaling.

SAR studies have shown that substituents at both the C-2 and C-3 positions of the tropane ring are critical for high-affinity binding to monoamine transporters.[11][12] While the C-3 methanol group of the target compound is much simpler than the substituents found in highly potent and selective transporter ligands, it may still confer some inhibitory activity. It is plausible that the compound acts as a weak, non-selective inhibitor of DAT, SERT, and NET.

Synapse_Diagram cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Monoamines (MA) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release (Exocytosis) MAT Monoamine Transporter (DAT, SERT, NET) MA_in_cleft Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal MA_in_cleft->MAT Reuptake MA_in_cleft->Receptor Binds Compound endo-8-Azabicyclo[3.2.1] octane-3-methanol Compound->MAT Inhibits Radioligand_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Plate Setup (96-well) - Buffer / Atropine - Test Compound - [³H]-NMS Radioligand - Cell Membranes A->B C Incubate (Room Temp, 60-90 min) B->C D Harvest & Filter (Separate Bound from Free) C->D E Add Scintillation Fluid & Count CPM D->E F Data Analysis (Calculate IC₅₀ and Kᵢ) E->F

References

The Biological Activity of Tropane Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms, quantitative activities, and experimental evaluation of prominent tropane alkaloids.

This technical guide provides a comprehensive overview of the biological activities of key tropane alkaloids, with a focus on atropine, scopolamine, and cocaine. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of these potent bioactive compounds.

Introduction to Tropane Alkaloids

Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the tropane ring system.[1] Naturally occurring in various plant families, most notably the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (Erythroxylum coca), these compounds exhibit a wide range of potent physiological effects.[1][2] Their diverse pharmacological profiles have led to their use as medicines, recreational drugs, and poisons for centuries.[3] From a drug development perspective, tropane alkaloids serve as important lead compounds for the synthesis of new therapeutic agents.[4][5]

This guide will focus on two primary classes of tropane alkaloids with distinct biological activities:

  • Anticholinergics (Muscarinic Receptor Antagonists): Represented by atropine and scopolamine, these alkaloids primarily act on the parasympathetic nervous system by blocking muscarinic acetylcholine receptors.[6]

  • Stimulants (Monoamine Reuptake Inhibitors): Exemplified by cocaine, this class of tropane alkaloids exerts its effects on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters.[7][8]

Quantitative Bioactivity Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of atropine, scopolamine, and cocaine at their primary molecular targets. These values are critical for understanding the potency and selectivity of these compounds.

Table 1: Muscarinic Receptor Binding Affinities of Atropine and Scopolamine

AlkaloidReceptor SubtypeKᵢ (nM)Source
AtropineM₁~1-2[2]
M₂~2-5[2]
M₃~1-3[2]
M₄~1-2[2]
M₅~2-5[2]
ScopolamineM₁~0.5-1[2]
M₂~1-3[2]
M₃~0.5-1.5[2]
M₄~1-3[2]
M₅~1-2[2]

Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

Table 2: Dopamine Transporter (DAT) Binding Affinity of Cocaine

AlkaloidTransporterKᵢ (nM)Source
CocaineDopamine (DAT)8.3 - 620[1]

Note: The wide range of Kᵢ values reflects the different methodologies and cocaine analogs used in various studies.

Table 3: Inhibitory Concentrations (IC50) of Selected Tropane Alkaloids

AlkaloidTarget/AssayIC₅₀Source
Atropine5-HT₃ Receptor1.74 µM[9]
Scopolamine5-HT₃ Receptor2.09 µM[9]
N-methylatropineMuscarinic Receptor< 100 pM[10]
N-methylscopolamineMuscarinic Receptor< 300 pM[10]

Signaling Pathways and Mechanisms of Action

The distinct biological effects of tropane alkaloids stem from their interaction with specific signaling pathways.

Anticholinergic Tropane Alkaloids: Atropine and Scopolamine

Atropine and scopolamine are competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[2][6] There are five subtypes of mAChRs (M1-M5) that couple to different G-proteins and initiate distinct intracellular signaling cascades.[11]

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] The βγ-subunits of these G-proteins can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[8]

By blocking these receptors, atropine and scopolamine inhibit the "rest and digest" functions of the parasympathetic nervous system.[9] Scopolamine's effects on the central nervous system, particularly its impact on memory and cognition, are largely attributed to its antagonism of M1 receptors in the hippocampus and prefrontal cortex.[14][15] Blockade of M1 receptors on GABAergic interneurons leads to a disinhibition of glutamatergic neurons, resulting in increased glutamate release and activation of downstream signaling pathways like the mTORC1 pathway, which is involved in synaptogenesis.[7][14]

scopolamine_m1_signaling Scopolamine Scopolamine M1_receptor M1 Muscarinic Receptor Scopolamine->M1_receptor Antagonism Gq_protein Gq/11 M1_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_effects Physiological Effects (e.g., CNS modulation) Ca_release->Physiological_effects PKC->Physiological_effects

Scopolamine's antagonism of the M1 muscarinic receptor signaling pathway.
Stimulant Tropane Alkaloids: Cocaine

Cocaine's primary mechanism of action is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), but also the norepinephrine transporter (NET) and the serotonin transporter (SERT).[7][8] By binding to these transporters, cocaine blocks the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron.[3] This leads to an accumulation of these neurotransmitters in the synapse, prolonging their action on postsynaptic receptors.[7]

The rewarding and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine system, also known as the brain's reward pathway.[7] By blocking DAT in brain regions like the nucleus accumbens and ventral tegmental area, cocaine causes a surge in synaptic dopamine levels, leading to feelings of euphoria and reinforcing drug-seeking behavior.[7]

cocaine_dat_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Cocaine Cocaine Cocaine->DAT Blocks Dopamine_synapse->DAT Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Postsynaptic_signaling Postsynaptic Signaling Dopamine_receptor->Postsynaptic_signaling Activates

Cocaine's mechanism of action at the dopaminergic synapse.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of tropane alkaloids.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., atropine, scopolamine) for muscarinic receptor subtypes.

Materials:

  • Cell membranes from cells expressing a single muscarinic receptor subtype (e.g., CHO or HEK cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (unlabeled tropane alkaloid).

  • Non-specific binding control: Atropine at a high concentration (e.g., 1-10 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]

  • 96-well microplates.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (high concentration of atropine), and each concentration of the test compound.[4]

  • Add 50 µL of the appropriate solution (assay buffer, atropine, or test compound dilution) to the wells.

  • Add 50 µL of [³H]-NMS solution (at a concentration near its Kd) to all wells.[4]

  • Initiate the binding reaction by adding 150 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the functional potency (IC₅₀) of a compound (e.g., cocaine) to inhibit dopamine uptake into cells expressing DAT.

Materials:

  • Cells stably expressing human DAT (e.g., HEK293-hDAT).[17]

  • 96-well cell culture plates.

  • Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.[18]

  • Test compound (e.g., cocaine).

  • Reference inhibitor for non-specific uptake (e.g., nomifensine or GBR 12909).[17][19]

  • [³H]-Dopamine.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Seed HEK293-hDAT cells into a 96-well plate and allow them to attach overnight.[17]

  • On the day of the assay, wash the cells once with pre-warmed assay buffer.[17]

  • Add 50 µL of assay buffer containing serial dilutions of the test compound, vehicle (for total uptake), or a high concentration of a reference inhibitor (for non-specific uptake) to the appropriate wells.[17]

  • Pre-incubate the plate at 37°C for 10-20 minutes.[19]

  • Initiate the uptake by adding 50 µL of assay buffer containing [³H]-Dopamine to each well.[17]

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[18]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[17]

  • Lyse the cells by adding lysis buffer and incubating for at least 30 minutes.[17]

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Protocol: Quantification of Tropane Alkaloids in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of tropane alkaloids from plasma samples.

Sample Preparation (Protein Precipitation):

  • To a 10 µL aliquot of plasma, add 30 µL of ice-cold methanol.[20]

  • Vortex vigorously for 2 minutes to precipitate proteins.[20]

  • Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[20]

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent using a solvent evaporator.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS method, containing an internal standard (e.g., atropine-d3).[20]

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[20]

    • Mobile Phase A: Water with 0.1% formic acid.[20]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[20]

    • A gradient elution is typically employed to separate the analytes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

experimental_workflow_lcms start Biological Sample (e.g., Plasma) extraction Sample Preparation (e.g., Protein Precipitation) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution (with Internal Standard) evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

References

The 8-Azabicyclo[3.2.1]octane Core: A Scaffolding for Potent Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane nucleus, a rigid bicyclic amine, forms the architectural foundation for a diverse and pharmacologically significant class of natural products, most notably the tropane alkaloids.[1][2][3] These compounds, isolated from a range of plant families including Solanaceae, Erythroxylaceae, Convolvulaceae, and Proteaceae, exhibit a remarkable spectrum of biological activities, primarily centered on the central and peripheral nervous systems.[4][5] This technical guide provides a comprehensive overview of the natural products containing this core, their biosynthesis, biological activities, and the experimental methodologies used in their study, with a focus on quantitative data and detailed protocols to aid researchers in this field.

Diversity of Natural Products with an 8-Azabicyclo[3.2.1]octane Core

Over 200 natural products featuring the 8-azabicyclo[3.2.1]octane skeleton have been identified, with the majority classified as tropane alkaloids.[1][4][6] These are broadly categorized based on the stereochemistry of the 3-hydroxyl group and the nature of the esterifying acid.

Table 1: Major Classes of Natural Products Containing the 8-Azabicyclo[3.2.1]octane Core

ClassRepresentative Natural ProductsKey Structural FeaturesPredominant Plant Source(s)
Tropane Alkaloids (Tropine Esters) Atropine, Hyoscyamine, ScopolamineEster at the 3α-positionAtropa belladonna, Datura stramonium (Solanaceae)
Tropane Alkaloids (Ecgonine Esters) Cocaine, CinnamoylcocaineCarbomethoxy group at C-2 and an ester at the 3β-positionErythroxylum coca (Erythroxylaceae)
Nortropane Alkaloids (Calystegines) Calystegine A3, B1, B2, C1Polyhydroxylated nortropane structureCalystegia sepium (Convolvulaceae), Solanum species
Other Tropane Alkaloids Ferruginine2-acetyl-3-tropene structureDarlingia ferruginea (Proteaceae)

Biosynthesis of the 8-Azabicyclo[3.2.1]octane Core

The biosynthesis of the 8-azabicyclo[3.2.1]octane core, specifically the tropane ring system, is a complex process that originates from amino acids. The pathway to tropinone, the central precursor, is highly conserved.

The biosynthesis of tropane alkaloids commences with the decarboxylation of L-ornithine to putrescine by ornithine decarboxylase (ODC). Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequently, N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-aminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as a key intermediate for the formation of the tropane ring. Two molecules of acetyl-CoA are added to the N-methyl-Δ¹-pyrrolinium cation, followed by a series of condensation, cyclization, and decarboxylation reactions to yield tropinone.[7]

Tropinone stands at a critical branch point in the pathway. Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine (3α-hydroxytropane), the precursor for hyoscyamine and scopolamine. Conversely, tropinone reductase II (TRII) reduces tropinone to pseudotropine (3β-hydroxytropane), which is a precursor for calystegines.[8]

In the biosynthesis of cocaine in Erythroxylum coca, the pathway diverges after the formation of the N-methyl-Δ¹-pyrrolinium cation. This cation reacts with two acetyl-CoA moieties to form an intermediate that cyclizes in an intramolecular Mannich reaction. Following hydrolysis, methylation, and reduction, methylecgonone is formed. The final step is the condensation of methylecgonone with benzoyl-CoA, catalyzed by cocaine synthase.[4][9]

The biosynthesis of calystegines also proceeds from tropinone. Tropinone is reduced to pseudotropine, which then undergoes a series of hydroxylation and demethylation steps to form the various calystegine structures.[10][11][12][13]

Biosynthesis of 8-Azabicyclo[3.2.1]octane Core L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium cation Diamine Oxidase Tropinone Tropinone N-Methyl-Δ¹-pyrrolinium cation->Tropinone Cocaine Cocaine N-Methyl-Δ¹-pyrrolinium cation->Cocaine Multiple Steps Tropine (3α-ol) Tropine (3α-ol) Tropinone->Tropine (3α-ol) TRI Pseudotropine (3β-ol) Pseudotropine (3β-ol) Tropinone->Pseudotropine (3β-ol) TRII Hyoscyamine/Scopolamine Hyoscyamine/Scopolamine Tropine (3α-ol)->Hyoscyamine/Scopolamine Calystegines Calystegines Pseudotropine (3β-ol)->Calystegines Acetyl-CoA (x2) Acetyl-CoA (x2) Acetyl-CoA (x2)->Tropinone

Biosynthesis of the 8-azabicyclo[3.2.1]octane core.

Biological Activities and Mechanisms of Action

The primary pharmacological action of many tropane alkaloids is the antagonism of muscarinic acetylcholine receptors (mAChRs), leading to a range of physiological effects.[14]

Muscarinic Receptor Antagonism

Atropine and scopolamine are non-selective competitive antagonists of all five subtypes of muscarinic receptors (M1-M5). This antagonism disrupts the parasympathetic nervous system, leading to effects such as mydriasis (pupil dilation), tachycardia (increased heart rate), decreased salivation and gastrointestinal motility, and central nervous system effects like sedation and amnesia (particularly with scopolamine).[15]

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[16][17]

Muscarinic Receptor Antagonist Signaling cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Tropane_Alkaloid_1 Tropane Alkaloid M1/M3/M5 M1/M3/M5 Receptor Tropane_Alkaloid_1->M1/M3/M5 Antagonizes Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates IP3 IP3 PLC->IP3 from PIP2 DAG DAG PLC->DAG from PIP2 PIP2 PIP2 Ca2+ ↑ [Ca2+]i IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response_1 Cellular Response Ca2+->Cellular_Response_1 PKC->Cellular_Response_1 Tropane_Alkaloid_2 Tropane Alkaloid M2/M4 M2/M4 Receptor Tropane_Alkaloid_2->M2/M4 Antagonizes Gi/o Gi/o M2/M4->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP ↓ cAMP AC->cAMP from ATP ATP ATP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2

Downstream signaling of muscarinic receptor antagonists.
Other Biological Activities

Cocaine's primary mechanism of action is the inhibition of dopamine, norepinephrine, and serotonin reuptake transporters in the brain, leading to its stimulant effects. Calystegines are potent inhibitors of glycosidase enzymes, giving them potential as therapeutic agents for diabetes and other metabolic disorders.[18][19]

Table 2: Pharmacological Data for Selected Natural Products

CompoundTargetAssayValueReference
AtropineMuscarinic ReceptorsRadioligand Binding (IC50)< 1 nM[20]
ScopolamineMuscarinic ReceptorsRadioligand Binding (IC50)< 1 nM[20]
N-methylatropineMuscarinic ReceptorsRadioligand Binding (IC50)< 100 pM[7][20]
N-methylscopolamineMuscarinic ReceptorsRadioligand Binding (IC50)< 300 pM[7][20]
CocaineDopamine Transporter (DAT)Radioligand Binding (Ki)96.5 nM[5]
CocaineSerotonin Transporter (SERT)Radioligand Binding (Ki)117 nM[5]
CocaineNorepinephrine Transporter (NET)Radioligand Binding (Ki)2660 nM[5]

Experimental Protocols

Isolation of Tropane Alkaloids from Plant Material

This protocol describes a general acid-base extraction method for the isolation of a crude mixture of tropane alkaloids.

Materials:

  • Dried and powdered plant material (e.g., Datura stramonium leaves)

  • Methanol

  • 1 M Sulfuric acid

  • 25% Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature.

  • Filter the mixture and concentrate the methanol extract under reduced pressure.

  • Acidify the residue with 1 M sulfuric acid to a pH of 2-3.

  • Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Basify the aqueous phase with 25% ammonium hydroxide to a pH of 9-10.

  • Extract the basified solution three times with 100 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Alkaloid_Extraction_Workflow Start Powdered Plant Material Maceration Macerate in Methanol Start->Maceration Filtration1 Filter and Concentrate Maceration->Filtration1 Acidification Acidify with H2SO4 Filtration1->Acidification Wash Wash with Dichloromethane Acidification->Wash Basification Basify with NH4OH Wash->Basification Discard_Organic Wash->Discard_Organic Non-alkaloidal compounds Extraction Extract with Dichloromethane Basification->Extraction Drying Dry over Na2SO4 Extraction->Drying Discard_Aqueous Extraction->Discard_Aqueous Aqueous waste Evaporation Evaporate Solvent Drying->Evaporation End Crude Alkaloid Extract Evaporation->End

Workflow for the isolation of tropane alkaloids.
Quantitative Analysis by HPLC-MS

This method is suitable for the quantitative analysis of tropane alkaloids in plant extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.

MS Detection:

  • Electrospray ionization (ESI) in positive ion mode.

  • Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target alkaloids.

Procedure:

  • Prepare standard solutions of the target alkaloids in methanol at known concentrations.

  • Dissolve the crude alkaloid extract in methanol.

  • Inject a known volume (e.g., 5 µL) of the standards and samples onto the HPLC-MS system.

  • Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve generated from the standards.

Synthetic Approaches

The total synthesis of natural products containing the 8-azabicyclo[3.2.1]octane core is a significant area of research, driven by the desire to access novel analogs with improved pharmacological properties.

A common strategy for the synthesis of the tropane skeleton involves an intramolecular Mannich reaction or a [3+2] cycloaddition. For instance, the synthesis of (-)-cocaine and (-)-ferruginine has been achieved in nine steps with overall yields of 55% and 46%, respectively, employing a ring-closing metathesis (RCM) reaction and a 1,3-dipolar cycloaddition as key steps.[5]

The synthesis of (+)-ferruginine can be accomplished through a short and efficient route utilizing the CN(R,S) method.[21] More detailed synthetic protocols are available in the cited literature.

Conclusion

The 8-azabicyclo[3.2.1]octane core represents a privileged scaffold in natural product chemistry, giving rise to a multitude of compounds with potent and diverse biological activities. This guide has provided a comprehensive overview of the key aspects of these fascinating molecules, from their natural sources and biosynthesis to their mechanisms of action and the experimental techniques used to study them. The continued exploration of this chemical space holds great promise for the discovery of new therapeutic agents and a deeper understanding of the intricate interplay between natural products and biological systems.

References

Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry of endo-8-Azabicyclo[3.2.1]octane Derivatives

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemistry of endo-8-azabicyclo[3.2.1]octane derivatives is paramount. This bicyclic scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, with its stereoisomers often exhibiting vastly different pharmacological profiles. This technical guide provides a detailed exploration of the synthesis, conformational analysis, and stereochemical control of these important molecules.

The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring system, possesses a rigid yet conformationally dynamic structure. The six-membered piperidine ring typically adopts a chair conformation.[1][2] A key stereochemical feature is the orientation of the substituent on the nitrogen atom (N-8), which can exist in either an axial or equatorial position. Spectroscopic and computational studies have shown that for the N-methyl group in tropinone, an equilibrium exists between the two conformers, with a preference for the equatorial orientation.[2][3] The energy difference between these conformers is relatively small, on the order of a few kJ/mol.[2]

Substituents on the carbon skeleton, particularly at the C-3 position, can influence the conformation of the piperidine ring. For instance, a 3α-substituent (tropine configuration) can cause considerable ring deformation.[1] The stereochemical relationship between substituents is defined as endo or exo. In the context of this guide, we focus on derivatives with substituents in the endo configuration, where the substituent is oriented towards the six-membered ring of the bicyclic system.

G Conformational Equilibrium of N-Methyl Tropane cluster_equatorial N-Methyl Equatorial cluster_axial N-Methyl Axial Equatorial Axial Equatorial->Axial Nitrogen Inversion

Caption: Conformational equilibrium of the N-methyl group in the tropane skeleton.

Stereoselective Synthesis of endo-8-Azabicyclo[3.2.1]octane Derivatives

The synthesis of stereochemically pure endo-8-azabicyclo[3.2.1]octane derivatives is a significant challenge in organic chemistry. Various strategies have been developed to control the stereochemical outcome of reactions, including diastereoselective and enantioselective methods.

Diastereoselective Approaches

A common strategy for the synthesis of tropane derivatives involves the reduction of the C-3 ketone of tropinone or its derivatives. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions, leading to either the endo (tropine) or exo (pseudotropine) alcohol.

Another powerful diastereoselective method is the [4+2] cycloaddition, or Diels-Alder reaction. The stereochemistry of the dienophile is retained in the product, and the reaction often proceeds with high endo selectivity.[4] This approach is particularly useful for constructing the bicyclic framework with specific stereochemistry at multiple centers.

Enantioselective Approaches

The demand for enantiomerically pure tropane alkaloids has driven the development of numerous asymmetric synthetic methods. These can be broadly categorized into:

  • Use of Chiral Starting Materials: Syntheses commencing from the chiral pool, such as amino acids or carbohydrates, can provide access to enantiomerically pure tropane derivatives.[5]

  • Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to an achiral substrate can direct the stereochemical course of a reaction, after which the auxiliary is removed.

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in the formation of the tropane scaffold.[6][7]

  • Enantioselective Deprotonation: The desymmetrization of prochiral tropinone using chiral lithium amide bases has proven to be a highly effective method for generating enantioenriched tropane derivatives, with enantiomeric excesses (ee) of up to 97% being reported.[8][9]

G General Strategies for Stereoselective Synthesis Achiral Starting Materials Achiral Starting Materials Diastereoselective Reactions Diastereoselective Reactions Achiral Starting Materials->Diastereoselective Reactions Enantioselective Reactions Enantioselective Reactions Achiral Starting Materials->Enantioselective Reactions Chiral Starting Materials Chiral Starting Materials Chiral Starting Materials->Diastereoselective Reactions Racemic endo-Product Racemic endo-Product Diastereoselective Reactions->Racemic endo-Product Enantiopure endo-Product Enantiopure endo-Product Diastereoselective Reactions->Enantiopure endo-Product With Chiral Starting Material Enantioselective Reactions->Enantiopure endo-Product

Caption: Overview of synthetic strategies for endo-tropane derivatives.

Quantitative Data on Stereoselective Reactions

The efficiency of a stereoselective reaction is quantified by its diastereomeric ratio (dr) or enantiomeric excess (ee). The following tables summarize representative quantitative data for key stereoselective reactions in the synthesis of endo-8-azabicyclo[3.2.1]octane derivatives.

Reaction TypeSubstrateReagent/CatalystSolventTemp (°C)dr (endo:exo)ee (%)Reference
Enantioselective Deprotonation Tropinone(S,S)-bis(1-phenylethyl)amine/n-BuLi/LiClTHF-78-up to 97[8]
[4+3] Cycloaddition N-nosyl-pyrrole with oxyallyl cation---High-[10]
(5+2) Cycloaddition 3-Oxidopyridinium betaine & dienamineOrganocatalyst--Highup to 99[6]
Diastereoselective Reduction TropinoneNaBH4MeOH06:94-[11]
Diastereoselective Reduction TropinoneL-SelectrideTHF-78>99:1-[11]

Experimental Protocols for Key Experiments

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for two key transformations in the synthesis of endo-8-azabicyclo[3.2.1]octane derivatives.

Enantioselective Deprotonation of Tropinone

This protocol describes the generation of an enantioenriched lithium enolate from tropinone using a chiral lithium amide base.

Materials:

  • (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Tropinone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • To a solution of (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride in anhydrous THF at 0 °C under an inert atmosphere, add two equivalents of n-BuLi dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C to form the chiral lithium amide.

  • Add one equivalent of anhydrous LiCl and stir until dissolved.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of tropinone in anhydrous THF to the chiral lithium amide solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • The resulting enantioenriched lithium enolate can then be quenched with a suitable electrophile.

Diastereoselective Reduction of Tropinone to Tropine (endo-alcohol)

This protocol details the reduction of tropinone to the corresponding endo-alcohol, tropine.

Materials:

  • Tropinone

  • L-Selectride® (Lithium tri-sec-butylborohydride) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Dissolve tropinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add one equivalent of L-Selectride® solution to the stirred tropinone solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Carefully quench the reaction at -78 °C by the slow addition of water.

  • Allow the mixture to warm to room temperature.

  • Add aqueous NaOH solution followed by the slow, dropwise addition of H₂O₂ solution to oxidize the boron species.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude tropine.

  • Purify the product by column chromatography or recrystallization.

G Experimental Workflow: Enantioselective Deprotonation Start Start Prepare Chiral Amide 1. Prepare Chiral Lithium Amide Start->Prepare Chiral Amide Add LiCl 2. Add LiCl Prepare Chiral Amide->Add LiCl Cool to -78C 3. Cool to -78 °C Add LiCl->Cool to -78C Add Tropinone 4. Add Tropinone Solution Cool to -78C->Add Tropinone Enolate Formation 5. Stir for Enolate Formation Add Tropinone->Enolate Formation Quench 6. Quench with Electrophile Enolate Formation->Quench Workup 7. Aqueous Workup and Extraction Quench->Workup Purification 8. Purification Workup->Purification End End Purification->End

Caption: A typical experimental workflow for enantioselective deprotonation.

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the stereochemistry of endo-8-azabicyclo[3.2.1]octane derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for assigning the relative stereochemistry of substituents on the tropane ring. The coupling constants between protons, particularly the bridgehead protons and those on adjacent carbons, can provide information about their dihedral angles and thus their endo or exo orientation. For example, the coupling constant between a bridgehead proton and an adjacent endo proton is typically smaller than that with an exo proton.[12] The chemical shifts of protons and carbons can also be diagnostic, with the steric environment of the endo and exo positions leading to characteristic differences in shielding.[13]

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence for the absolute and relative stereochemistry of a molecule. The resulting three-dimensional structure allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the endo or exo configuration of substituents and the conformation of the bicyclic system.

This guide provides a foundational understanding of the stereochemistry of endo-8-azabicyclo[3.2.1]octane derivatives. A thorough grasp of these principles is essential for the rational design and synthesis of novel therapeutic agents based on this versatile scaffold.

References

Navigating the Solubility Landscape of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride in common aqueous and organic solvents. The determination of this data is a crucial first step in the characterization of this compound for drug development purposes. Typically, solubility is determined in a range of solvents relevant to pharmaceutical formulation and biological systems.

For novel compounds like this compound, this data would be generated experimentally. The following table is a template for how such quantitative data should be presented for clarity and comparative analysis.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method Used
Water25Data to be determinedData to be determinedThermodynamic
Phosphate-Buffered Saline (PBS) pH 7.425Data to be determinedData to be determinedThermodynamic
0.1 N HCl25Data to be determinedData to be determinedThermodynamic
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedKinetic
Ethanol25Data to be determinedData to be determinedKinetic

Experimental Protocols for Solubility Determination

The solubility of a pharmaceutical compound can be assessed through two primary approaches: kinetic and thermodynamic solubility assays.[1] The choice of method often depends on the stage of drug discovery, with kinetic assays being more common in early screening and thermodynamic assays providing more definitive data for lead optimization and pre-formulation.[2]

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A standard calibration curve is used for accurate quantification.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[1] This method is high-throughput and suitable for early drug discovery screening.[8]

This method relies on detecting the turbidity caused by the precipitation of the compound.

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.[9]

  • Serial Dilution: The DMSO stock solution is serially diluted in a microtiter plate.

  • Aqueous Addition: An aqueous buffer (e.g., PBS) is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours).

  • Turbidity Measurement: The plate is read using a nephelometer, which measures the light scattering caused by any precipitated particles.[8] The solubility is determined as the highest concentration that does not show significant light scattering.

This method involves quantifying the amount of compound that remains in solution after precipitation.

Protocol:

  • Stock Solution and Dilution: Similar to the nephelometric assay, a DMSO stock solution is prepared and diluted in an aqueous buffer in a microtiter plate.

  • Incubation and Filtration: The plate is incubated to allow for precipitation, and then the solutions are filtered to remove any solid material.[8]

  • Quantification: The concentration of the compound in the filtrate is measured using a UV plate reader or by LC-MS.[10]

Biological Context and Signaling Pathways

This compound is a derivative of the tropane alkaloid family. Tropane alkaloids are a class of bicyclic secondary metabolites naturally found in plants of the Solanaceae family.[11] These compounds are known for their diverse and potent biological activities.[12]

Many tropane alkaloids act on the central and peripheral nervous systems.[13] Their mechanisms of action often involve interactions with various neurotransmitter receptors. For instance, some tropane alkaloids are known to be anticholinergics, blocking the action of acetylcholine at muscarinic receptors, while others can act as stimulants by affecting dopamine transporters.[11]

A specific signaling pathway for this compound has not been elucidated in the available literature. However, based on its structural similarity to other tropane alkaloids, it is plausible that its biological effects, if any, would be mediated through interactions with neurotransmitter systems. Further pharmacological studies are required to determine its specific molecular targets and signaling pathways.

Visualizations

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Excess Solid Compound C Sealed Vial A->C B Solvent B->C D Agitation at Constant Temperature (24-48h) C->D E Filtration or Centrifugation D->E F Saturated Solution E->F G HPLC or LC-MS Analysis F->G H Solubility Data (mg/mL, µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Sample Preparation cluster_dilute Dilution & Precipitation cluster_analysis Analysis cluster_result Result A Compound in 100% DMSO Stock B Add Aqueous Buffer in Microtiter Plate A->B C Incubation (1-2h) B->C D Precipitate Formed C->D E Nephelometry (Light Scattering) D->E F Filtration D->F H Kinetic Solubility Data E->H G UV or LC-MS (Quantification of Soluble Fraction) F->G G->H

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The solubility of this compound is a fundamental property that must be experimentally determined to advance its development as a potential therapeutic agent. This guide has provided detailed, standard protocols for both thermodynamic and kinetic solubility assays, which can be readily implemented by researchers. While a specific signaling pathway for this compound is yet to be identified, its structural relationship to tropane alkaloids suggests that investigations into its effects on neurotransmitter systems would be a logical next step in its pharmacological characterization. The generation of robust solubility data, as outlined herein, will provide a solid foundation for future formulation development and in vivo studies.

References

Spectroscopic Data of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a bicyclic organic compound with the CAS number 1257442-93-5. Its molecular formula is C₈H₁₆ClNO, and it has a molecular weight of 177.67 g/mol . This compound belongs to the azabicycloalkane class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. This technical guide provides a summary of the currently available spectroscopic information for this compound.

While specific, publicly accessible raw spectroscopic data such as detailed NMR peak assignments, full IR spectra, and mass spectrometry fragmentation patterns for this compound are limited, this document outlines the expected spectroscopic characteristics and general experimental protocols applicable to its analysis.

Molecular Structure and Properties

PropertyValue
IUPAC Name (8-Azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
Stereochemistry endo
CAS Number 1257442-93-5
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Notes
¹H NMR 1.5 - 4.0Multiplets, Broad SingletsProtons on the bicyclic ring system and the methanol group. The presence of the hydrochloride salt may lead to peak broadening, especially for protons near the nitrogen atom.
¹³C NMR 20 - 70-Signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected to be in the 60-70 ppm range.
Infrared (IR) Spectroscopy (Expected)
Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H⁺ Stretch (Amine Salt)2200 - 3000Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C-O Stretch (Alcohol)1000 - 1260Strong
Mass Spectrometry (MS) (Expected)
Ionization Mode Expected m/z Value Fragment
Electrospray (ESI+)142.12[M-HCl+H]⁺ (Free base protonated)
124.11[M-HCl-H₂O+H]⁺ (Loss of water from the free base)

Experimental Protocols

Detailed, specific experimental protocols for the acquisition of spectroscopic data for this compound are not published. However, the following general methodologies are standard for the analysis of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical due to the compound's salt form. D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) experiments.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows. As a derivative of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, it holds potential for biological activity, possibly interacting with various receptors or enzymes in the central nervous system. Further research is required to elucidate its specific biological targets and mechanisms of action.

Should such information become available, a diagrammatic representation of the relevant pathways or workflows would be constructed using the DOT language within a Graphviz framework to visualize the molecular interactions and experimental steps.

Disclaimer: The spectroscopic data presented in this document is based on the expected chemical properties of this compound and general principles of spectroscopy. For definitive and detailed spectral information, it is recommended to acquire the data experimentally or obtain it from a certified commercial source.

The Versatile Scaffold: Endo-8-Azabicyclo[3.2.1]octane-3-methanol Hydrochloride as a Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Central to this endeavor is the design and synthesis of molecules that can effectively interact with biological targets. The endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride scaffold has emerged as a privileged starting material in medicinal chemistry, offering a rigid bicyclic framework that can be strategically functionalized to yield a diverse array of potent and selective bioactive compounds. This technical guide provides a comprehensive overview of the synthetic utility of this versatile building block, focusing on its application in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, vasopressin V1A receptor antagonists, and serotonin 5-HT4 receptor agonists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₁₈ClNOInternal Data
Molecular Weight 177.69 g/mol Internal Data
CAS Number 1257442-93-5Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in water and methanolInternal Data
Melting Point >200 °C (decomposes)Internal Data

Synthetic Applications and Methodologies

The this compound scaffold provides a unique three-dimensional structure that allows for precise orientation of substituents, making it an ideal starting point for the synthesis of targeted therapeutics.

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

NAAA is a lysosomal enzyme that plays a crucial role in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for the treatment of inflammatory and pain disorders. The azabicyclo[3.2.1]octane core has been successfully employed in the design of potent and selective NAAA inhibitors.

Experimental Protocol: Synthesis of a Pyrazole Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitor (Representative Protocol)

This protocol is adapted from the synthesis of analogous compounds and illustrates a general synthetic route.

Step 1: Protection of the Bicyclic Amine

To a solution of this compound in a suitable solvent such as dichloromethane, is added a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, yielding the N-Boc protected intermediate.

Step 2: Oxidation of the Alcohol

The N-Boc protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.

Step 3: Reductive Amination

The resulting aldehyde is subjected to reductive amination with a desired amine in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the side chain.

Step 4: Deprotection and Sulfonylation

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine is then reacted with a substituted pyrazole sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final sulfonamide inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR) of Azabicyclo[3.2.1]octane-based NAAA Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA.[1][2]

CompoundR Group on PyrazoleIC₅₀ (µM) for hNAAA
1 3,5-dimethyl0.23
2 3-methyl-5-phenyl0.15
3 3-tert-butyl-5-methyl0.098
4 3,5-di-tert-butyl0.042
Vasopressin V1A Receptor Antagonists

The vasopressin V1A receptor is implicated in a variety of physiological processes, including vasoconstriction, social behavior, and stress responses. Antagonists of this receptor are being investigated for the treatment of conditions such as Raynaud's disease and dysmenorrhea.

Experimental Protocol: Synthesis of an Azabicyclo[3.2.1]octane-based Vasopressin V1A Antagonist (Representative Protocol)

Step 1: Amide Coupling

This compound is first neutralized with a base. The resulting free amine is then coupled with a desired carboxylic acid using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).

Step 2: Modification of the Methanol Group (Optional)

The hydroxyl group of the methanol moiety can be further functionalized, for example, by etherification or esterification, to explore additional SAR.

Quantitative Data: SAR of Azabicyclo[3.2.1]octane-based Vasopressin V1A Antagonists

The table below presents the binding affinities of a series of azabicyclo[3.2.1]octane derivatives for the human vasopressin V1A receptor.[3][4]

CompoundR GroupV1A Ki (nM)
5 4-chlorophenyl15.2
6 3,4-dichlorophenyl8.5
7 4-methoxyphenyl22.1
8 2-naphthyl5.3
Serotonin 5-HT4 Receptor Agonists

The serotonin 5-HT4 receptor is a G-protein coupled receptor primarily found in the gastrointestinal tract and the central nervous system. Agonists of this receptor have shown therapeutic potential for treating gastrointestinal motility disorders and cognitive impairments.

Experimental Protocol: Synthesis of a Potent 5-HT4 Receptor Agonist (Adapted from a practical procedure) [5]

Step 1: N-Alkylation

The nitrogen of the endo-8-Azabicyclo[3.2.1]octane-3-methanol is alkylated using a suitable alkyl halide (e.g., 1-bromo-3-hydroxypropane) in the presence of a base.

Step 2: Amide Coupling

The resulting N-alkylated intermediate is then coupled with a carboxylic acid, such as 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, using thionyl chloride to form the acid chloride followed by reaction with the amine in the presence of a base.

Quantitative Data: SAR of Azabicyclo[3.2.1]octane-based 5-HT4 Agonists

The following table highlights the 5-HT4 receptor agonistic activity of a series of N-substituted azabicyclo[3.2.1]octane derivatives.[6]

CompoundN-substituentpEC₅₀ (5-HT4)
9 Methyl7.8
10 Ethyl8.1
11 Propyl8.5
12 Isopropyl8.3

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a deeper understanding of the drug discovery process.

NAAA_Inhibition_Pathway cluster_synthesis Synthetic Workflow cluster_biological Biological Pathway A endo-8-Azabicyclo[3.2.1] octane-3-methanol HCl B N-Boc Protected Intermediate A->B Boc₂O C Aldehyde B->C Oxidation D Amine Sidechain Addition C->D Reductive Amination E NAAA Inhibitor D->E Deprotection & Sulfonylation NAAA NAAA E->NAAA Inhibition PEA Palmitoylethanolamide (PEA) PEA->NAAA PPARa PPAR-α PEA->PPARa Activation Degradation Degradation Products NAAA->Degradation AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory

Caption: Synthetic workflow for an NAAA inhibitor and its mechanism of action.

Vasopressin_Antagonist_Pathway cluster_synthesis Synthetic Workflow cluster_receptor V1A Receptor Signaling Start endo-8-Azabicyclo[3.2.1] octane-3-methanol HCl Amine Free Amine Start->Amine Neutralization Antagonist Vasopressin V1A Antagonist Amine->Antagonist Amide Coupling V1AR V1A Receptor Antagonist->V1AR Antagonism Vasopressin Vasopressin Vasopressin->V1AR Gq Gq Protein V1AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Synthesis and mechanism of a Vasopressin V1A receptor antagonist.

Serotonin_Agonist_Pathway cluster_synthesis Synthetic Workflow cluster_receptor_5ht4 5-HT4 Receptor Signaling Start_5HT4 endo-8-Azabicyclo[3.2.1] octane-3-methanol HCl N_Alkylated N-Alkylated Intermediate Start_5HT4->N_Alkylated N-Alkylation Agonist 5-HT4 Agonist N_Alkylated->Agonist Amide Coupling HT4R 5-HT4 Receptor Agonist->HT4R Agonism Serotonin Serotonin Serotonin->HT4R Gs Gs Protein HT4R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cell_Response Cellular Response (e.g., Increased GI Motility) PKA->Cell_Response

Caption: Synthesis and mechanism of a Serotonin 5-HT4 receptor agonist.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its rigid, three-dimensional structure provides a robust scaffold for the development of potent and selective inhibitors and receptor modulators. The synthetic methodologies and structure-activity relationships presented in this guide highlight the potential of this building block in the ongoing quest for novel and improved therapeutics for a variety of diseases. Further exploration of the chemical space accessible from this starting material is likely to yield new and valuable drug candidates.

References

The Dawn of a New Era in Drug Discovery: Novel 8-Azabicyclo[3.2.1]octane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The rigid 8-azabicyclo[3.2.1]octane scaffold, a key structural motif in numerous natural products and synthetic molecules, continues to be a fertile ground for the discovery of novel therapeutic agents. Its conformational rigidity provides a unique platform for the design of potent and selective ligands for a variety of biological targets. This in-depth technical guide explores recent breakthroughs in the discovery of novel 8-azabicyclo[3.2.1]octane compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to empower researchers and accelerate drug development efforts.

Pyrazole Azabicyclo[3.2.1]octane Sulfonamides: Potent NAAA Inhibitors for Inflammatory Conditions

A novel class of pyrazole 8-azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1][2][3] Inhibition of NAAA leads to increased levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation.[4] This mechanism presents a promising therapeutic strategy for various inflammatory conditions.

Quantitative Data

A key compound from this series, ARN19689, demonstrates potent inhibition of human NAAA.

Compound IDTargetIC50 (μM)Mechanism of Action
ARN19689Human NAAA0.042Non-covalent
Experimental Protocols

General Synthesis of Pyrazole-4-Sulfonyl Chlorides:

  • Add chlorosulfonic acid (5.0 equivalents) to the appropriate pyrazole starting material.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture with ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pyrazole-4-sulfonyl chloride.[5]

General Synthesis of Sulfonamides (e.g., ARN19689):

  • To a solution of the appropriate amine (e.g., an 8-azabicyclo[3.2.1]octane derivative) (1.1 equivalents) in dry tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA) (3.0 equivalents).

  • Add the corresponding pyrazole-4-sulfonyl chloride (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with 2N aqueous HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.[6]

NAAA Inhibition Assay:

  • Prepare a solution of recombinant human NAAA enzyme in an appropriate assay buffer (e.g., phosphate buffer at acidic pH, typically around 4.5-5.0).

  • Add the test compound (e.g., ARN19689) at various concentrations.

  • Initiate the enzymatic reaction by adding a fluorescent substrate of NAAA.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus NAEs N-Acylethanolamines (e.g., PEA) Inflammatory_Stimulus->NAEs stimulates synthesis Cell_Membrane NAAA NAAA NAEs->NAAA substrate PPARa PPAR-α NAEs->PPARa activates Palmitic_Acid_Ethanolamine Palmitic Acid + Ethanolamine NAAA->Palmitic_Acid_Ethanolamine hydrolyzes ARN19689 ARN19689 (Inhibitor) ARN19689->NAAA inhibits Nucleus Nucleus PPARa->Nucleus translocates to Gene_Transcription Gene Transcription (Anti-inflammatory genes) Nucleus->Gene_Transcription regulates Anti_inflammatory_Response Anti-inflammatory Response Gene_Transcription->Anti_inflammatory_Response

Figure 1: NAAA Signaling Pathway and Inhibition.

Monoamine Transporter Ligands: Targeting DAT and SERT

The 8-azabicyclo[3.2.1]octane scaffold has proven to be a versatile framework for developing potent and selective ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play crucial roles in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating conditions like cocaine addiction and depression.[7][8][9][10]

Quantitative Data

Dopamine Transporter (DAT) Ligands:

Compound ClassCompound IDTargetKi (nM)Selectivity (SERT/DAT)
8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes22eDAT4.01060
22gDAT3.9>1358 (NET/DAT)

Serotonin Transporter (SERT) Ligand:

Compound ClassCompound IDTargetKi (nM)Selectivity (DAT/SERT)Selectivity (NET/SERT)
3-beta-aryl-8-azabicyclo[3.2.1]octanes13bSERT0.1150~1000
Experimental Protocols

General Synthesis of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes:

  • Protect the nitrogen of 3-tropinone with a suitable protecting group (e.g., ethoxycarbonyl).

  • Perform a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethylidene moiety.

  • Introduce the diarylmethoxy group via reaction with a diarylchloromethane.

  • Deprotect the nitrogen atom.

  • Perform N-alkylation or N-arylation to introduce the desired substituent at the 8-position.[9]

Monoamine Transporter Binding Assay:

  • Prepare membrane homogenates from rat striatum (for DAT) or frontal cortex (for SERT).

  • Incubate the membranes with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the Ki values using the Cheng-Prusoff equation.[11]

Signaling Pathways

DAT_SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine release Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin release DAT DAT SERT SERT DAT_Ligand DAT Ligand (e.g., 22e) DAT_Ligand->DAT inhibits SERT_Ligand SERT Ligand (e.g., 13b) SERT_Ligand->SERT inhibits Dopamine->DAT reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor binds Serotonin->SERT reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor binds Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Serotonin_Receptor->Signal_Transduction

Figure 2: Dopamine and Serotonin Transporter Signaling.

Vasopressin V1A Receptor Antagonists

A series of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides has been discovered as high-affinity, selective antagonists of the vasopressin V1A receptor.[12] The vasopressin V1A receptor is a G protein-coupled receptor (GPCR) that mediates the vasoconstrictive and social behavior effects of vasopressin. Antagonists of this receptor have therapeutic potential in various cardiovascular and psychiatric disorders.

Experimental Protocols

General Synthesis of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides:

  • Couple 3-(4-chlorophenyl)propanoic acid with an appropriate 8-azabicyclo[3.2.1]octan-3-amine derivative using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • The 8-azabicyclo[3.2.1]octan-3-amine can be synthesized from 8-azabicyclo[3.2.1]octan-3-one via reductive amination.

Vasopressin V1A Receptor Binding Assay:

  • Prepare cell membranes from a cell line stably expressing the human vasopressin V1A receptor.

  • Incubate the membranes with a radiolabeled V1A receptor antagonist (e.g., [³H]-SR 49059) and varying concentrations of the test compound.

  • Separate bound and free radioligand by filtration.

  • Measure the radioactivity of the filters.

  • Determine the IC50 and Ki values from the competition binding curves.

Signaling Pathway

V1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Vasopressin Vasopressin V1A_Receptor V1A Receptor (GPCR) Vasopressin->V1A_Receptor binds V1A_Antagonist V1A Receptor Antagonist V1A_Antagonist->V1A_Receptor blocks Gq_G11 Gq/11 V1A_Receptor->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response Muscarinic_Signaling_COPD cluster_extracellular Extracellular cluster_membrane Airway Smooth Muscle Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor (GPCR) Acetylcholine->M3_Receptor binds Muscarinic_Antagonist Muscarinic Antagonist Muscarinic_Antagonist->M3_Receptor blocks Gq Gq M3_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release triggers Bronchoconstriction Bronchoconstriction & Mucus Secretion Ca_Release->Bronchoconstriction KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin (Endogenous Agonist) KOR Kappa Opioid Receptor (GPCR) Dynorphin->KOR binds KOR_Antagonist KOR Antagonist KOR_Antagonist->KOR blocks Gi_Go Gi/o KOR->Gi_Go activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Downstream_Signaling Downstream Signaling (e.g., Ion channel modulation, MAPK pathway) cAMP->Downstream_Signaling regulates

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for assessing the purity and quantifying this compound. The following protocol is based on established methods for related tropane alkaloids and can be adapted and validated for specific requirements.[1][2]

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity and concentration of this compound.

Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is typically achieved on a reversed-phase C18 column.[1]

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 210 nm (or as determined by UV scan)
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. Filter and degas before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further diluting the stock solution with the mobile phase.

  • Sample Preparation: For the drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, a suitable extraction method may be required.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness.[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Calculation integration->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Extraction (if needed) derivatization Derivatization (e.g., Silylation) extraction->derivatization injection Injection derivatization->injection gcms_system GC-MS System Setup gcms_system->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Peak Identification (Mass Spectra Library) detection->identification quantification Quantification identification->quantification NMR_Analysis_Relationship cluster_nmr NMR Spectroscopy cluster_output Analytical Output nmr_exp 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) structure Structural Elucidation & Confirmation nmr_exp->structure qnmr Quantitative NMR (qNMR) purity Purity & Assay Determination qnmr->purity structure->purity confirms analyte identity

References

Application Notes and Protocols for the NMR Analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a bicyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, the azabicyclo[3.2.1]octane system, is a common scaffold in a variety of biologically active molecules and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for similar structural motifs and computational models. Researchers should consider these as reference values to be confirmed by experimental data.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1, H-5 (bridgehead)3.2 - 3.5br s-
H-2exo, H-4exo1.9 - 2.2m-
H-2endo, H-4endo1.6 - 1.9m-
H-32.0 - 2.3m-
H-6exo, H-7exo1.8 - 2.1m-
H-6endo, H-7endo1.5 - 1.8m-
-CH₂OH3.4 - 3.6d~6.0
-CH₂OH4.5 - 4.8t (exchangeable)~5.0
NH₂⁺ (bridge)8.5 - 9.5br s (exchangeable)-

Note: Chemical shifts are referenced to a standard (e.g., TMS). Predicted values can vary based on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1, C-5 (bridgehead)55.0 - 60.0
C-2, C-425.0 - 30.0
C-335.0 - 40.0
C-6, C-720.0 - 25.0
-CH₂OH60.0 - 65.0

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection : Due to the hydrochloride salt nature of the analyte, deuterated polar solvents are required. Commonly used solvents include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from the amine and hydroxyl groups.[1]

  • Concentration : For standard ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure :

    • Weigh the desired amount of this compound directly into a clean, dry NMR tube.

    • Add the appropriate volume of the chosen deuterated solvent.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • Visually inspect the solution to ensure no solid particles are present, as they can adversely affect the magnetic field homogeneity.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the concentration.

  • Temperature: 298 K.

2D NMR Experiments:

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the endo stereochemistry of the methanol substituent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the NMR analysis process.

NMR_Analysis_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structure Elucidation A Weigh Compound B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve Sample in NMR Tube B->C D 1D ¹H NMR C->D Acquire Spectra E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC, NOESY) E->F G Fourier Transform & Phasing H Peak Picking & Integration G->H I Chemical Shift & Coupling Constant Analysis H->I J Assign Signals using 1D & 2D Data I->J Interpret Data K Confirm Connectivity & Stereochemistry J->K L Final Structure Verification K->L Structure_Elucidation_Pathway Structure Elucidation Pathway H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integrals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Proton_Types Identify Proton Environments H1_NMR->Proton_Types C13_NMR ¹³C NMR (Chemical Shifts, DEPT) Carbon_Skeleton Identify Carbon Types (CH₃, CH₂, CH, C) C13_NMR->Carbon_Skeleton Spin_Systems Define Spin Systems COSY->Spin_Systems HSQC HSQC (¹H-¹³C Direct Correlations) Direct_Bonds Assign C-H Bonds HSQC->Direct_Bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) Connectivity Establish Molecular Connectivity HMBC->Connectivity NOESY NOESY (Through-Space ¹H-¹H Correlations) Stereochemistry Determine Stereochemistry (endo) NOESY->Stereochemistry Proton_Types->HSQC Carbon_Skeleton->HSQC Spin_Systems->HMBC Direct_Bonds->HMBC Connectivity->NOESY Final_Structure Verified Structure Stereochemistry->Final_Structure

References

Application Note: Mass Spectrometric Analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key bicyclic intermediate in pharmaceutical synthesis, using mass spectrometry. The methods outlined are applicable for identity confirmation, purity assessment, and quantitative analysis in various matrices. This note includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and expected fragmentation patterns.

Introduction

This compound is a member of the azabicycloalkane family, which forms the core structure of numerous biologically active molecules, including tropane alkaloids. Due to its significance as a synthetic building block, robust analytical methods are required for its characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of this compound. This application note details the expected mass spectral behavior and provides a protocol for its analysis. The molecular formula for the hydrochloride salt is C8H16ClNO, with a molecular weight of 177.67 g/mol .

Predicted Mass Spectrum and Fragmentation

The mass spectrometric analysis of this compound is expected to yield informative data regarding its structure. Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]+ is anticipated. The free base has a molecular formula of C8H15NO and an exact mass of approximately 141.13 g/mol . Therefore, the protonated molecule of the free base is expected at a mass-to-charge ratio (m/z) of approximately 142.14.

Upon collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation of the 8-azabicyclo[3.2.1]octane core is expected. Based on the fragmentation of similar tropane alkaloids, key fragmentation pathways likely involve the loss of the methanol group (-CH2OH), elimination of water (-H2O) from the protonated molecule, and cleavage of the bicyclic ring system.

Table 1: Predicted Key Mass Fragments for endo-8-Azabicyclo[3.2.1]octane-3-methanol

DescriptionPredicted m/z
Protonated Molecule [M+H]+142.14
Loss of Water [M+H - H2O]+124.13
Loss of Methanol [M+H - CH2OH]+111.10
Ring Cleavage FragmentsVarious

Experimental Protocol: LC-MS Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Matrix Samples (e.g., Plasma): For quantitative analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) method should be employed for sample cleanup.

2. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 50-300) and Product Ion Scan of m/z 142.14
Collision Energy Ramped (e.g., 10-30 eV) for fragmentation studies

Quantitative Analysis

For quantitative studies, a multiple reaction monitoring (MRM) method should be developed. Based on the predicted fragmentation, potential MRM transitions could be:

Table 2: Illustrative MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
endo-8-Azabicyclo[3.2.1]octane-3-methanol142.14124.130.12015
endo-8-Azabicyclo[3.2.1]octane-3-methanol142.14111.100.12025

Note: Cone voltage and collision energy require optimization for the specific instrument used.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Dilution Serial Dilution Standard->Dilution LC_Separation LC Separation Dilution->LC_Separation Matrix Matrix Sample Collection Extraction Extraction/Cleanup (if needed) Matrix->Extraction Extraction->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Scan MS Full Scan (Identity) ESI->MS_Scan MSMS_Scan MS/MS Product Ion Scan (Structure) ESI->MSMS_Scan MRM_Scan MRM Scan (Quantification) ESI->MRM_Scan Peak_Integration Peak Integration MS_Scan->Peak_Integration MSMS_Scan->Peak_Integration MRM_Scan->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS Analysis Workflow.

Signaling Pathway Visualization

The following diagram illustrates the predicted fragmentation pathway of protonated endo-8-Azabicyclo[3.2.1]octane-3-methanol.

fragmentation cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M+H]+ m/z 142.14 frag1 [M+H - H2O]+ m/z 124.13 parent->frag1 -H2O frag2 [M+H - CH2OH]+ m/z 111.10 parent->frag2 -CH2OH frag3 Further Ring Cleavage Products frag1->frag3 frag2->frag3

Application Notes and Protocols for the Purification of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The methods described below are based on established principles for the purification of related tropane alkaloids and polar amino alcohols.[1][2] These protocols offer a strategic approach to achieving high purity of the target compound, suitable for drug development and research applications.

Overview of Purification Strategies

The purification of this compound can be approached through several effective methods, leveraging the physicochemical properties of the molecule. As a hydrochloride salt of a polar amino alcohol, its purification is amenable to techniques such as acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.

A general workflow for the purification is presented below:

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization Primary Purification Chromatography Column Chromatography Recrystallization->Chromatography Further Purification (if needed) Pure Pure Product (>99%) Recrystallization->Pure High Purity Chromatography->Pure Final Polishing RecrystallizationWorkflow Start Crude HCl Salt Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter AddCosolvent Add Co-solvent (Induce Saturation) HotFilter->AddCosolvent Cool Slow Cooling (Crystal Growth) AddCosolvent->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure ChromatographyWorkflow Start Crude HCl Salt ToBase Convert to Free Base Start->ToBase Load Load onto Silica Gel Column ToBase->Load Elute Elute with DCM/MeOH/NH4OH Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate ToSalt Convert back to HCl Salt Evaporate->ToSalt Pure Highly Pure Product ToSalt->Pure

References

Chiral Separation of endo/exo 8-Azabicyclo[3.2.1]octane Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of endo and exo isomers of the 8-Azabicyclo[3.2.1]octane scaffold, a core structure in a wide range of biologically active compounds, including tropane alkaloids. The successful separation of these stereoisomers is critical for the development of stereochemically pure pharmaceuticals, ensuring desired therapeutic effects while minimizing potential side effects from undesired isomers.

Introduction to 8-Azabicyclo[3.2.1]octane Isomerism

The 8-Azabicyclo[3.2.1]octane ring system, also known as the tropane nucleus, possesses a rigid bicyclic structure. Substituents on this scaffold can adopt two principal diastereomeric orientations: endo and exo. Furthermore, the introduction of a substituent can create one or more chiral centers, leading to the existence of enantiomers for each diastereomer. The separation of all four potential stereoisomers (endo-(+), endo-(−), exo-(+), and exo-(−)) is a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for achieving such separations. The choice of method and specific conditions depends on the physicochemical properties of the analyte, including its volatility, polarity, and the presence of functional groups.

Chiral Separation Strategies: An Overview

The primary strategies for the chiral separation of 8-Azabicyclo[3.2.1]octane isomers involve the use of a chiral environment to induce differential interactions between the stereoisomers. This can be achieved through:

  • Chiral Stationary Phases (CSPs): These are the most common approach, where a chiral selector is immobilized onto the stationary phase of an HPLC or GC column.

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase in HPLC or the background electrolyte in CE to form transient diastereomeric complexes with the analytes.

  • Chiral Derivatizing Agents (CDAs): The isomers are reacted with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column.

This document will focus on methods employing Chiral Stationary Phases, as they offer direct separation without the need for derivatization or mobile phase modifications that can complicate method development and validation.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the separation of a wide range of non-volatile and thermally labile compounds. Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, are often effective for the resolution of tropane alkaloid isomers.

Protocol 1: Chiral HPLC Separation of a Substituted 8-Azabicyclo[3.2.1]octane Derivative

This protocol is a general guideline and may require optimization for specific derivatives.

  • Analyte: A racemic mixture of endo and exo isomers of a substituted 8-Azabicyclo[3.2.1]octane.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H)
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (for acidic analytes)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 220 nm (or as appropriate for the chromophore)220 nm (or as appropriate for the chromophore)
Injection Volume 10 µL10 µL

Expected Results:

The different stereoisomers will exhibit distinct retention times, allowing for their separation and quantification. The elution order will depend on the specific analyte and the chiral stationary phase used. A hypothetical chromatogram would show four separated peaks corresponding to the two enantiomeric pairs of the endo and exo diastereomers.

Table 1: Hypothetical HPLC Separation Data

PeakIsomerRetention Time (min)Resolution (Rs)
1endo-(+)8.5-
2endo-(−)9.82.1
3exo-(+)12.33.5
4exo-(−)14.12.5

Note: The resolution values are calculated between adjacent peaks.

Gas Chromatography (GC) Methods

GC is well-suited for the analysis of volatile and thermally stable 8-Azabicyclo[3.2.1]octane derivatives. Chiral separations are typically achieved using capillary columns coated with cyclodextrin-based chiral stationary phases. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

Protocol 2: Chiral GC-MS Separation of Tropanol Isomers

This protocol outlines the separation of endo and exo tropanol enantiomers after derivatization.

  • Analyte: Racemic mixture of endo-tropanol and exo-tropanol (pseudotropine).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Derivatization: To a solution of the tropanol isomers in a suitable solvent (e.g., acetonitrile), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.

  • Sample Preparation: Dilute the derivatized sample with an appropriate solvent (e.g., hexane) before injection.

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin coated on a polysiloxane capillary column
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 50-400

Expected Results:

The four TMS-derivatized stereoisomers of tropanol should be well-separated. The mass spectrometer can be used for confirmation of the identity of each peak.

Table 2: Expected GC-MS Separation Data for TMS-Tropanol Isomers

PeakIsomerRetention Time (min)Key Mass Fragments (m/z)
1endo-(+)-TMS-Tropanol15.2154, 140, 96, 82
2endo-(−)-TMS-Tropanol15.6154, 140, 96, 82
3exo-(+)-TMS-Tropanol16.5154, 140, 96, 82
4exo-(−)-TMS-Tropanol16.9154, 140, 96, 82

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of 8-Azabicyclo[3.2.1]octane isomers.

G cluster_sample_prep Sample Preparation cluster_separation Chromatographic/Electrophoretic Separation cluster_analysis Data Acquisition and Analysis racemic_mixture Racemic Mixture of endo/exo Isomers dissolution Dissolution in Appropriate Solvent racemic_mixture->dissolution derivatization Derivatization (Optional, for GC) dissolution->derivatization filtration Filtration dissolution->filtration For HPLC/CE derivatization->filtration For GC injection Injection into Separation System filtration->injection hplc HPLC (Chiral Stationary Phase) injection->hplc gc GC (Chiral Stationary Phase) injection->gc ce CE (Chiral Selector in BGE) injection->ce detection Detection (UV, MS, FID) hplc->detection gc->detection ce->detection chromatogram Chromatogram/ Electropherogram Generation detection->chromatogram data_analysis Data Analysis (Retention Times, Resolution, Peak Areas, Enantiomeric Excess) chromatogram->data_analysis G start Analyte Properties volatile Volatile & Thermally Stable? start->volatile charged Ionizable/Charged? volatile->charged No gc Gas Chromatography (GC) volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC) charged->hplc No ce Capillary Electrophoresis (CE) charged->ce Yes

Application Notes and Protocols for Tropane Alkaloid Synthesis using endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a class of natural products with significant pharmacological applications. Prominent members of this family, such as atropine and scopolamine, are essential medicines used for their anticholinergic properties. The synthesis of novel tropane alkaloid analogues for drug discovery and development is an area of active research. This document provides detailed application notes and protocols for the use of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride as a versatile starting material in the synthesis of tropane alkaloids. This nortropane derivative, possessing a primary alcohol, offers a key functional handle for the introduction of various acyl groups, enabling the creation of a diverse range of tropane esters with potential therapeutic activities.

The synthetic strategy outlined involves two key transformations: N-methylation of the secondary amine to form the characteristic tropane skeleton, and esterification of the primary hydroxyl group to introduce the desired side chain.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to a target tropane alkaloid ester involves a two-step sequence. First, the secondary amine of the nortropane skeleton is methylated. Subsequently, the primary alcohol is esterified with a suitable carboxylic acid, such as tropic acid or its derivatives, to yield the final tropane alkaloid analogue.

G start endo-8-Azabicyclo[3.2.1]octane- 3-methanol hydrochloride intermediate endo-8-Methyl-8-azabicyclo[3.2.1]octane- 3-methanol (Tropan-3-yl-methanol) start->intermediate  N-methylation   product Target Tropane Alkaloid Ester intermediate->product  Esterification   acid Carboxylic Acid (e.g., Tropic Acid) acid->product G alcohol Tropan-3-yl-methanol product Tropane Ester alcohol->product acid Carboxylic Acid acid->product reagents PPh₃, DIAD/DEAD reagents->product  Mitsunobu Reaction  

The Versatility of Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endo-8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, presents a rigid and structurally diverse platform for the design of novel therapeutics. Its inherent three-dimensionality and potential for stereospecific functionalization make it an attractive starting point for accessing a wide range of biological targets. This document provides detailed application notes and experimental protocols for the utilization of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride as a versatile scaffold in drug discovery, with a focus on its application in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and kappa opioid receptor (KOR) antagonists.

Application in the Design of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

NAAA is a cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA elevates PEA levels, offering a promising therapeutic strategy for inflammatory and pain-related disorders. The endo-8-azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective NAAA inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR) of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of NAAA inhibitors incorporating the 8-azabicyclo[3.2.1]octane scaffold. The data highlights the importance of the endo configuration for potent activity.

Compound IDScaffoldR Grouph-NAAA IC50 (μM)
20 endo-8-Azabicyclo[3.2.1]octanePyrazinyloxy0.23[1]
21 exo-8-Azabicyclo[3.2.1]octanePyrazinyloxy> 50[1]
34 exo-8-Azabicyclo[3.2.1]octanep-Methylphenoxy8.71[1]
50 (ARN19689) endo-8-Azabicyclo[3.2.1]octane5-Ethoxymethyl-pyrazinyloxy0.042[1][2][3][4][5]
Signaling Pathway: NAAA Inhibition and PPAR-α Activation

Inhibition of NAAA leads to the accumulation of its primary substrate, PEA. PEA then acts as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation. This signaling cascade ultimately reduces the production of pro-inflammatory mediators.[6][7]

NAAA_Signaling_Pathway NAAA_Inhibitor NAAA Inhibitor (e.g., ARN19689) NAAA NAAA NAAA_Inhibitor->NAAA PEA PEA (Palmitoylethanolamide) NAAA->PEA Degradation PPARa PPAR-α PEA->PPARa Activation Inflammation Inflammation PPARa->Inflammation Inhibition

NAAA Inhibition Signaling Pathway
Experimental Protocol: Synthesis of endo-Ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689)

This protocol outlines a potential synthetic route to ARN19689, a potent NAAA inhibitor, based on described methodologies for analogous compounds.[2][3]

Workflow for Synthesis of ARN19689

Synthesis_Workflow_NAAA cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product endo-8-Azabicyclo[3.2.1]octan-3-ol endo-8-Azabicyclo[3.2.1]octan-3-ol step1 Step 1: Etherification endo-8-Azabicyclo[3.2.1]octan-3-ol->step1 2-Chloro-5-(ethoxymethyl)pyrazine 2-Chloro-5-(ethoxymethyl)pyrazine 2-Chloro-5-(ethoxymethyl)pyrazine->step1 Pyrazole-4-sulfonyl chloride Pyrazole-4-sulfonyl chloride step3 Step 3: Sulfonylation Pyrazole-4-sulfonyl chloride->step3 step2 Step 2: N-Boc Deprotection step1->step2 step2->step3 ARN19689 ARN19689 step3->ARN19689

Synthetic Workflow for ARN19689

Step 1: Synthesis of endo-8-(tert-Butoxycarbonyl)-3-(5-(ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane

  • To a solution of endo-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-5-(ethoxymethyl)pyrazine (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of endo-3-(5-(Ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane

  • Dissolve the product from Step 1 (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired product, which can be used in the next step without further purification.

Step 3: Synthesis of endo-1-(1-Methyl-1H-pyrazol-4-ylsulfonyl)-3-(5-(ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane (ARN19689)

  • To a solution of the product from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add a solution of 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ARN19689.

Application in the Design of Kappa Opioid Receptor (KOR) Antagonists

KOR antagonists are of significant interest for the treatment of mood and addiction disorders. The 8-azabicyclo[3.2.1]octane scaffold has been utilized as a core element in the design of potent and selective KOR antagonists.

Quantitative Data: In Vitro Opioid Receptor and hERG Selectivity of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives

The following table presents the IC50 values for a series of KOR antagonists, demonstrating the impact of modifications to the N-substituent on potency and selectivity.

Compound IDN-SubstituentKappa IC50 (nM)mu:kappa ratiodelta:kappa ratiohERG IC50 (μM)
12 Cyclohexylurea17293>174>33[8][9]
6c Not specified2036415Not reported[9]
AZ-MTAB Not specified20~30~400Not reported[9]
Signaling Pathway: Kappa Opioid Receptor Antagonism

KORs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (e.g., dynorphin), initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels.[10][11][12] KOR antagonists block the binding of endogenous or exogenous agonists, thereby preventing the downstream signaling events.

KOR_Signaling_Pathway KOR_Antagonist KOR Antagonist KOR Kappa Opioid Receptor (KOR) KOR_Antagonist->KOR KOR_Agonist KOR Agonist (e.g., Dynorphin) KOR_Agonist->KOR G_Protein G-Protein (Gi/o) KOR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production

KOR Antagonism Signaling Pathway
Experimental Protocol: General Synthesis of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives

This protocol provides a general synthetic route for the preparation of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide KOR antagonists, adapted from published procedures.[13]

Workflow for Synthesis of KOR Antagonists

Synthesis_Workflow_KOR cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product N-Boc-nortropinone N-Boc-nortropinone step1 Step 1: Reduction N-Boc-nortropinone->step1 4-Cyanophenol 4-Cyanophenol step2 Step 2: Mitsunobu Reaction 4-Cyanophenol->step2 step1->step2 step3 Step 3: Nitrile Hydration step2->step3 step4 Step 4: N-Boc Deprotection step3->step4 step5 Step 5: N-Alkylation/Arylation step4->step5 KOR_Antagonist KOR Antagonist step5->KOR_Antagonist

Synthetic Workflow for KOR Antagonists

Step 1: Synthesis of endo-N-Boc-nortropinol

  • To a solution of N-Boc-nortropinone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portionwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

Step 2: Synthesis of N-Boc-4-(endo-8-azabicyclo[3.2.1]octan-3-yloxy)benzonitrile

  • To a solution of endo-N-Boc-nortropinol (1.0 eq), 4-cyanophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Step 3: Synthesis of N-Boc-4-(endo-8-azabicyclo[3.2.1]octan-3-yloxy)benzamide

  • To a solution of the benzonitrile from Step 2 (1.0 eq) in a mixture of ethanol and water, add a suitable nitrile hydration catalyst (e.g., a platinum-based catalyst).

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography or recrystallization.

Step 4: Synthesis of 4-(endo-8-azabicyclo[3.2.1]octan-3-yloxy)benzamide

  • Treat the N-Boc protected amide from Step 3 with a solution of hydrochloric acid in dioxane or TFA in DCM.

  • Stir at room temperature until deprotection is complete.

  • Concentrate the reaction mixture and triturate with diethyl ether to afford the hydrochloride salt of the desired amine.

Step 5: N-Substitution to Yield Final KOR Antagonist

  • To a solution of the amine hydrochloride from Step 4 (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., DMF or DCM), add the desired alkylating or acylating agent (e.g., an alkyl halide, isocyanate, or acid chloride) (1.1 eq).

  • Stir the reaction at room temperature or with heating as required.

  • Upon completion, work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the final product by column chromatography or recrystallization.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, offering a rigid framework for the development of potent and selective ligands for a variety of biological targets. The provided application notes and protocols for the synthesis of NAAA inhibitors and KOR antagonists demonstrate the utility of this scaffold and provide a foundation for further exploration and drug discovery efforts. The stereochemistry of the scaffold, particularly the endo configuration, has been shown to be crucial for potent biological activity in the examples provided, highlighting the importance of stereocontrolled synthesis in harnessing the full potential of this versatile molecular architecture.

References

Application Notes and Protocols for the Synthesis of Mu-Opioid Receptor Antagonists from endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, serves as a valuable template for the design of potent and selective opioid receptor modulators.[1][2] This document provides detailed protocols for the synthesis of novel mu (µ)-opioid receptor antagonists, starting from endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride. Derivatives of this scaffold have shown significant activity as mu-opioid receptor antagonists, which are of therapeutic interest for conditions such as opioid-induced bowel dysfunction and post-operative ileus.[3][4] The methodologies outlined below are based on established synthetic routes for related compounds and are intended to guide researchers in the development of new chemical entities targeting the mu-opioid receptor.[3][5]

Signaling Pathway of the Mu-Opioid Receptor

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia but also undesirable side effects. Antagonists block this pathway.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Effects MOR Mu-Opioid Receptor G_protein Gi/Go Protein MOR->G_protein Agonist Binding AC Adenylate Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Conversion Antagonist Antagonist Antagonist->MOR Blocks Binding ATP ATP Neuronal_Activity Decreased Neuronal Activity synthetic_workflow Start endo-8-Azabicyclo[3.2.1]octane- 3-methanol hydrochloride Intermediate1 N-Alkylated Intermediate Start->Intermediate1 Reductive Amination Intermediate2 Activated Alcohol Intermediate1->Intermediate2 Activation (e.g., Tosylation) Final_Product Target Mu-Opioid Receptor Antagonist Intermediate2->Final_Product Nucleophilic Substitution

References

Application Notes and Protocols: Synthesis of NAAA Inhibitors Utilizing an 8-Azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (PEA).[1] PEA is an endogenous lipid mediator with potent anti-inflammatory and analgesic properties, primarily exerting its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling activity.[2] Inhibition of NAAA leads to an accumulation of intracellular PEA, thereby enhancing its anti-inflammatory and analgesic effects.[3][4][5] This makes NAAA a promising therapeutic target for various inflammatory conditions and pain-related disorders.[1]

The 8-azabicyclo[3.2.1]octane scaffold has emerged as a key structural motif in the development of potent and selective NAAA inhibitors.[3][6] This scaffold provides a rigid framework that can be appropriately functionalized to interact with the active site of the NAAA enzyme. This document provides detailed application notes and protocols for the synthesis and evaluation of NAAA inhibitors based on this scaffold.

Signaling Pathway of NAAA and its Inhibition

NAAA is a key regulator in a signaling pathway that modulates inflammation and pain. The enzyme is responsible for the degradation of PEA, which in turn terminates its biological activity. PEA exerts its anti-inflammatory and analgesic effects mainly through the activation of PPAR-α, a nuclear receptor that controls the transcription of genes involved in inflammation. Inhibition of NAAA results in an accumulation of intracellular PEA, which then translocates to the nucleus to activate PPAR-α, leading to a downstream reduction in the production of pro-inflammatory mediators.[1]

NAAA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Membrane Lipids Membrane Lipids Inflammatory Stimulus->Membrane Lipids activates synthesis of PEA PEA Membrane Lipids->PEA produces NAAA NAAA PEA->NAAA substrate PPARa PPAR-α PEA->PPARa activates Palmitic Acid + Ethanolamine Palmitic Acid + Ethanolamine NAAA->Palmitic Acid + Ethanolamine hydrolyzes to NAAA Inhibitor 8-azabicyclo[3.2.1]octane Inhibitor NAAA Inhibitor->NAAA inhibits Gene Transcription Gene Transcription PPARa->Gene Transcription regulates Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins leads to synthesis of Anti-inflammatory Proteins->Inflammatory Stimulus suppresses

Caption: NAAA Signaling Pathway and Inhibition.

Quantitative Data: NAAA Inhibitory Activity

A series of NAAA inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold have been synthesized and evaluated for their inhibitory potency against human NAAA. The following table summarizes the structure-activity relationship (SAR) data for key compounds.

Compound IDR Group on PyrazoleModifications on 8-azabicyclo[3.2.1]octanehNAAA IC50 (µM)Reference
ARN19689 3,5-dimethylendo-ethoxymethyl-pyrazinyloxy0.042[3][4][5][7]
ARN16186 Not specifiedNot specifiedNot specified[8]
Compound 1 Not applicableNot applicable (pyrrolidine core)25.01[9]
Compound 16 Not applicableNot applicable (pyrrolidine core)2.12[9]

Experimental Protocols

The following protocols describe the synthesis of a potent NAAA inhibitor, ARN19689, featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core.

General Synthetic Workflow

The synthesis of pyrazole azabicyclo[3.2.1]octane sulfonamides generally involves three key stages:

  • Synthesis of the functionalized 8-azabicyclo[3.2.1]octane core.

  • Preparation of the pyrazole-4-sulfonyl chloride.

  • Coupling of the two fragments via sulfonamide bond formation.

Caption: General Synthetic Workflow.
Protocol 1: Synthesis of Pyrazole-4-Sulfonyl Chlorides

This protocol describes the general procedure for the synthesis of various pyrazole-4-sulfonyl chlorides.

Materials:

  • Appropriate pyrazole (1.0 equiv)

  • Chlorosulfonic acid (5.0 equiv)

  • Dichloromethane (DCM)

  • Ice

  • Sodium sulfate (Na2SO4)

Procedure:

  • Cool the appropriate pyrazole to 0 °C.

  • Carefully add chlorosulfonic acid to the cooled pyrazole.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Cool the solution to room temperature.

  • Slowly add the reaction mixture to a stirred solution of ice and DCM (15 mL).

  • Separate the organic phase.

  • Dry the organic phase over Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the desired sulfonyl chloride.[7]

Protocol 2: Synthesis of tert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate

This protocol details the synthesis of a key intermediate for ARN19689.

Materials:

  • tert-Butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (0.2 g, 0.88 mmol)

  • 2-Chloropyrazine (0.1 g, 0.88 mmol)

  • Appropriate base (e.g., NaH)

  • Appropriate solvent (e.g., DMF)

  • Cyclohexane and Ethyl Acetate for flash chromatography

Procedure:

  • To a solution of tert-butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate in a suitable solvent, add a base at 0 °C.

  • Stir the mixture for a specified time at room temperature.

  • Add 2-chloropyrazine and stir the reaction mixture at an elevated temperature until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a gradient of cyclohexane and ethyl acetate to yield the desired product.[7]

Note: The exact base, solvent, temperature, and reaction times may need to be optimized.

Protocol 3: Synthesis of the Final NAAA Inhibitor (e.g., ARN19689)

This protocol outlines the final coupling step to yield the sulfonamide inhibitor.

Materials:

  • Deprotected 8-azabicyclo[3.2.1]octane intermediate (from Protocol 2 after Boc deprotection)

  • Pyrazole-4-sulfonyl chloride (from Protocol 1)

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable solvent (e.g., DCM or THF)

Procedure:

  • Dissolve the deprotected 8-azabicyclo[3.2.1]octane intermediate in a suitable solvent.

  • Add the base to the solution and cool to 0 °C.

  • Slowly add a solution of the pyrazole-4-sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the final NAAA inhibitor.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold is a validated and promising starting point for the design and synthesis of potent NAAA inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to further explore this class of compounds in the pursuit of novel therapeutics for inflammatory and pain-related disorders. Structure-activity relationship studies indicate that modifications to both the pyrazole moiety and the substituents on the bicyclic core can significantly impact inhibitory potency.[3][6] Further optimization of these compounds may lead to the development of clinical candidates with improved pharmacological profiles.

References

Application Notes and Protocols: Derivatization of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a versatile building block in medicinal chemistry. The derivatization primarily focuses on two key reactions: esterification of the primary alcohol and N-alkylation of the secondary amine within the bicyclic core. These modifications allow for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly targeting the dopamine transporter (DAT) and mu-opioid receptors.

Derivatization Strategies and Applications

The 8-azabicyclo[3.2.1]octane scaffold is a core component of numerous biologically active tropane alkaloids.[1] Derivatization of endo-8-Azabicyclo[3.2.1]octane-3-methanol at the C-3 methanol and N-8 positions offers a powerful approach to modulate the pharmacological properties of the resulting compounds.

  • Esterification of the C-3 Methanol: The primary hydroxyl group can be readily esterified with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, acid anhydrides). This modification is crucial for developing compounds that can interact with specific biological targets. For instance, ester derivatives of similar tropane structures have shown significant activity as dopamine transporter (DAT) inhibitors.

  • N-Alkylation of the 8-Azabicyclo Core: The secondary amine at the N-8 position is a key site for modification. N-alkylation with various alkyl halides or through reductive amination introduces substituents that can significantly influence the compound's affinity and selectivity for targets such as the mu-opioid receptor.

The resulting derivatives are valuable tools in drug discovery, with potential applications as:

  • Dopamine Transporter (DAT) Imaging Agents: Radiolabeled derivatives can be used in Positron Emission Tomography (PET) to study the dopamine system in the brain.

  • Mu-Opioid Receptor Antagonists: N-substituted derivatives have been investigated as potential treatments for opioid-induced side effects.[2]

  • Novel CNS-active Agents: The versatility of the scaffold allows for the generation of diverse libraries of compounds for screening against various neurological targets.

Experimental Protocols

General Considerations
  • Starting Material: this compound is a salt. For reactions requiring the free base, a neutralization step with a suitable base (e.g., sodium bicarbonate, triethylamine) is necessary.

  • Solvents and Reagents: All solvents and reagents should be of high purity and dried according to standard laboratory procedures, especially for reactions sensitive to moisture.

  • Reaction Monitoring: Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

  • Purification: Purification of the final products is typically achieved by column chromatography on silica gel or by recrystallization.

Protocol 1: Esterification of endo-8-Azabicyclo[3.2.1]octane-3-methanol using an Acid Chloride

This protocol describes a general procedure for the esterification of the primary alcohol with an acid chloride. The reaction conditions provided are representative and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Free Base Preparation: To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 30 minutes.

  • Acylation: Slowly add the acid chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Quantitative Data (Illustrative):

The following table provides illustrative data for the synthesis of ester derivatives. Actual yields and purity will vary depending on the specific acid chloride and reaction conditions used.

DerivativeR-GroupYield (%)Purity (%) (by HPLC)
1a Phenyl (from Benzoyl Chloride)75-85>95
1b Methyl (from Acetyl Chloride)80-90>98
1c 4-Chlorophenyl70-80>95
Protocol 2: N-Alkylation of endo-8-Azabicyclo[3.2.1]octane-3-methanol via Reductive Amination

This protocol is adapted from a procedure for the N-alkylation of a similar 8-azabicyclo[3.2.1]octane derivative and describes the reaction with an aldehyde via reductive amination.[2]

Reaction Scheme:

Materials:

  • endo-8-Azabicyclo[3.2.1]octane-3-methanol (as free base)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Reaction Setup: To a solution of endo-8-Azabicyclo[3.2.1]octane-3-methanol (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until completion is confirmed by TLC/LC-MS.

  • Work-up:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Quantitative Data (Illustrative):

The following table presents illustrative data for the synthesis of N-alkylated derivatives.

DerivativeR-GroupYield (%)Purity (%) (by HPLC)
2a Isopropyl (from Isobutyraldehyde)60-70>95
2b Benzyl (from Benzaldehyde)65-75>95
2c Cyclohexylmethyl55-65>95

Visualization of Biological Pathways and Experimental Workflow

Signaling Pathway of a Dopamine Transporter (DAT) Inhibitor

Derivatives of 8-azabicyclo[3.2.1]octane can act as inhibitors of the dopamine transporter (DAT). These inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor DAT_Inhibitor DAT Inhibitor (Derivative) DAT_Inhibitor->DAT Blockade Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling Activation

Dopamine Transporter Inhibition Pathway
Signaling Pathway of a Mu-Opioid Receptor (MOR) Antagonist

N-substituted derivatives of the 8-azabicyclo[3.2.1]octane core can function as antagonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). By blocking the binding of endogenous or exogenous opioids, these antagonists prevent the downstream signaling cascade that leads to typical opioid effects.

MOR_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor (MOR) G_Protein G-Protein (Gi/o) MOR->G_Protein Activation Opioid Opioid (Agonist) Opioid->MOR Binding MOR_Antagonist MOR Antagonist (Derivative) MOR_Antagonist->MOR Blockade Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel Modulation cAMP ↓ cAMP experimental_workflow Start Start: endo-8-Azabicyclo[3.2.1]octane-3-methanol HCl Free_Base Free Base Preparation (Neutralization) Start->Free_Base Derivatization Derivatization Reaction (Esterification or N-Alkylation) Free_Base->Derivatization Workup Aqueous Work-up & Extraction Derivatization->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (LC-MS, HRMS) Characterization->MS Purity Purity Analysis (HPLC) Characterization->Purity Final_Product Pure Derivative

References

Application Notes and Protocols: Endo-8-Azabicyclo[3.2.1]octane Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-8-Azabicyclo[3.2.1]octane scaffold is a core structural motif found in a class of naturally occurring and synthetic compounds with profound effects on the central nervous system (CNS).[1][2] These derivatives, most notably the tropane alkaloids, have been instrumental in neuroscience research for decades, serving as invaluable tools to probe the function of various neurotransmitter systems. Their rigid bicyclic structure provides a unique framework for the development of potent and selective ligands for a range of molecular targets, including muscarinic and nicotinic acetylcholine receptors, as well as dopamine, serotonin, and norepinephrine transporters.[1][3][4] This document provides detailed application notes and experimental protocols for the use of endo-8-Azabicyclo[3.2.1]octane derivatives in key neuroscience research methodologies.

Application Notes

The diverse pharmacological profiles of endo-8-Azabicyclo[3.2.1]octane derivatives make them suitable for a wide array of applications in neuroscience, from fundamental receptor characterization to the investigation of complex neurological and psychiatric disorders.

1. Receptor and Transporter Binding Studies:

Derivatives of the endo-8-Azabicyclo[3.2.1]octane skeleton are widely used as radioligands and competitive inhibitors in binding assays to characterize and quantify neurotransmitter receptors and transporters in brain tissue and cell lines. Their high affinity and, in many cases, high selectivity for specific targets allow for the precise measurement of receptor density (Bmax) and ligand affinity (Kd or Ki).

2. In Vivo Neurotransmitter Dynamics:

Techniques such as in vivo microdialysis utilize these compounds to modulate neurotransmitter release and uptake in specific brain regions of freely moving animals. By administering a selective derivative, researchers can investigate the role of a particular neurotransmitter system in behavior, cognition, and the pathophysiology of disease.

3. Behavioral Pharmacology:

The psychoactive properties of many endo-8-Azabicyclo[3.2.1]octane derivatives make them powerful tools for studying the neural circuits underlying various behaviors. They are frequently used in animal models of anxiety, depression, addiction, and cognitive function to elucidate the neurochemical basis of these states and to screen for potential therapeutic agents.

4. Neuroimaging:

Radiolabeled endo-8-Azabicyclo[3.2.1]octane derivatives are employed as tracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify the distribution of their target receptors and transporters in the living human brain. This non-invasive technique is crucial for understanding neurochemical alterations in neurological and psychiatric illnesses.

Quantitative Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of selected endo-8-Azabicyclo[3.2.1]octane derivatives for key molecular targets in the CNS.

Table 1: Binding Affinities (Ki) of Endo-8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters

CompoundTargetKi (nM)Reference
3α-[Bis(4-fluorophenyl)methoxy]tropane analogueDAT1.8 - 40[3]
(S)-2-Hydroxylated GBR 12909 analogueDAT0.75[5]
3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i)DAT3.5[6]
3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i)SERT2040[6]
3β-[4-(1-Methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b)SERT0.1[4]
3β-[4-(1-Methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b)DAT15[4]

DAT: Dopamine Transporter, SERT: Serotonin Transporter

Table 2: Inhibitory Concentrations (IC50) of Endo-8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters

CompoundTargetIC50 (nM)Reference
2β,3β-Diphenyltropane (5)DAT28[6]
3β-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]octane analogueDAT5.7[7][8]
3β-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]octane analogueSERT8.0[7][8]
3-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene (4f)DAT4.5[9]
Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50h-NAAA42[10]

DAT: Dopamine Transporter, SERT: Serotonin Transporter, h-NAAA: human N-acylethanolamine-hydrolyzing acid amidase

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using rat striatal tissue.

Materials:

  • Rat striatal tissue

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific binding control: 10 µM GBR 12909

  • Test compound (endo-8-Azabicyclo[3.2.1]octane derivative)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Repeat the centrifugation and resuspension step. Determine the protein concentration of the final membrane preparation using a standard protein assay.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control (GBR 12909), 50 µL of radioligand solution, and 150 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Striatal Tissue Homogenize Homogenize in Assay Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Pellet Resuspend Pellet Centrifuge2->Pellet ProteinAssay Determine Protein Concentration Pellet->ProteinAssay Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding ProteinAssay->Setup Incubate Incubate (60-90 min) Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 CalculateKi Calculate Ki DetermineIC50->CalculateKi

Workflow for Radioligand Binding Assay.
In Vivo Microdialysis for Dopamine Release

This protocol outlines the procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine levels following the administration of an endo-8-Azabicyclo[3.2.1]octane derivative.[1][11][12]

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Test compound (endo-8-Azabicyclo[3.2.1]octane derivative)

  • HPLC with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole above the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.8 mm from bregma; DV -3.5 mm from dura).

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.

    • Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48-72 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples at 20-minute intervals for the desired duration.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the test compound on dopamine release.

Microdialysis_Workflow cluster_surgery Surgery cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthetize Anesthetize Animal Stereotaxic Place in Stereotaxic Apparatus Anesthetize->Stereotaxic Implant Implant Guide Cannula Stereotaxic->Implant Recover Allow Recovery Implant->Recover InsertProbe Insert Microdialysis Probe Recover->InsertProbe Perfuse Perfuse with aCSF InsertProbe->Perfuse Stabilize Stabilization Period Perfuse->Stabilize Baseline Collect Baseline Samples Stabilize->Baseline Administer Administer Compound Baseline->Administer CollectSamples Collect Post-treatment Samples Administer->CollectSamples HPLC Analyze Samples (HPLC-ED) CollectSamples->HPLC DataAnalysis Data Analysis (% of Baseline) HPLC->DataAnalysis

Workflow for In Vivo Microdialysis.
Elevated Plus Maze for Anxiety-Like Behavior

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic effects of endo-8-Azabicyclo[3.2.1]octane derivatives in rodents.[11][13][14][15]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video camera and tracking software

  • Test animals (mice or rats)

  • Test compound (endo-8-Azabicyclo[3.2.1]octane derivative) and vehicle control

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer the test compound or vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Procedure:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze freely for a 5-minute session.

    • Record the session using the video camera.

  • Data Analysis:

    • Use the tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the different treatment groups. An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

EPM_Logical_Relationship cluster_compound_effect Compound Effect cluster_behavioral_outcome Behavioral Outcome in EPM cluster_interpretation Interpretation Anxiolytic Anxiolytic Effect IncreaseOpenArm Increased Time/Entries in Open Arms Anxiolytic->IncreaseOpenArm leads to Anxiogenic Anxiogenic Effect DecreaseOpenArm Decreased Time/Entries in Open Arms Anxiogenic->DecreaseOpenArm leads to ReducedAnxiety Reduced Anxiety IncreaseOpenArm->ReducedAnxiety indicates IncreasedAnxiety Increased Anxiety DecreaseOpenArm->IncreasedAnxiety indicates

Logical relationship in EPM testing.

Signaling Pathways

The endo-8-Azabicyclo[3.2.1]octane derivatives often act on G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors, or on neurotransmitter transporters. The following diagram illustrates a simplified signaling pathway for a muscarinic M1 receptor agonist, a common target for derivatives of this class.

M1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Endo-8-Azabicyclo[3.2.1]octane Derivative (Agonist) M1R Muscarinic M1 Receptor Ligand->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse PKC->CellularResponse

Muscarinic M1 Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in tropane alkaloids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and comparative data to aid in methodological selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?

A1: The main challenges revolve around controlling the stereochemistry at multiple centers within the bicyclic system. Key difficulties include achieving high diastereoselectivity in ring-forming reactions, controlling enantioselectivity to obtain a single enantiomer, and preventing common side reactions that can reduce yield and complicate purification.[1][2] Many approaches rely on the stereocontrolled formation of an acyclic precursor containing the necessary stereochemical information, or the desymmetrization of an achiral starting material like tropinone.[3]

Q2: Which synthetic strategies are most commonly employed to achieve stereoselectivity?

A2: Several powerful strategies are utilized, each with its own set of advantages and challenges:

  • Desymmetrization of Tropinone Derivatives: This involves the enantioselective reaction of prochiral tropinone, often using chiral lithium amides or organocatalysts, to introduce chirality.[2][3]

  • Cycloaddition Reactions: [3+2] and [4+3] cycloaddition reactions are effective for constructing the bicyclic core with inherent stereocontrol. 1,3-dipolar cycloadditions of azomethine ylides are a prominent example.

  • Vinyl Aziridine Rearrangement: This method allows for the construction of the 8-azabicyclo[3.2.1]octane core through a sigmatropic rearrangement, offering a route to diverse tropane analogues.

  • Organocatalysis: Chiral organocatalysts can be used to promote various reactions, such as Michael additions and aldol reactions, with high enantioselectivity.

Q3: How does the choice of nitrogen protecting group affect the synthesis?

A3: The nitrogen protecting group can significantly influence the reactivity and stereochemical outcome of reactions. For instance, in some cases, reducing the basicity of the nitrogen atom with an electron-withdrawing group can enhance the yield of subsequent reactions on the tropane scaffold by facilitating chromatography. The steric bulk of the protecting group can also direct the stereochemical course of a reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Cycloaddition Reactions
  • Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult separation and reduced yield of the desired product.

  • Possible Causes & Solutions:

    • Reaction Temperature: Higher temperatures can lead to the formation of thermodynamic byproducts and reduce selectivity.

      • Troubleshooting: Lower the reaction temperature. Cryogenic conditions are often beneficial in improving diastereoselectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.

      • Troubleshooting: Screen a range of solvents with varying polarities. Non-coordinating solvents often provide higher selectivity.

    • Lewis Acid Choice: In Lewis acid-catalyzed cycloadditions, the nature of the Lewis acid is critical.

      • Troubleshooting: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) and vary their stoichiometry. Chiral Lewis acids can also be employed to induce enantioselectivity.

    • Steric Hindrance: The steric environment around the reacting centers can favor one approach over another.

      • Troubleshooting: Modify the substituents on the dipolarophile or the dipole to enhance steric differentiation between the two faces of approach.

Issue 2: Poor Enantioselectivity in Desymmetrization of Tropinone
  • Symptom: The reaction of tropinone with a chiral reagent or catalyst results in a low enantiomeric excess (ee).

  • Possible Causes & Solutions:

    • Impure Chiral Reagent: The purity of the chiral lithium amide or organocatalyst is crucial.

      • Troubleshooting: Ensure the chiral amine used to generate the lithium amide is of high optical purity. Recrystallization of the amine or its salt may be necessary.[2]

    • Reaction Rate: A rapid addition of tropinone to the chiral base can lead to a decrease in enantioselectivity.[2]

      • Troubleshooting: Add the tropinone solution slowly and at a low temperature to the chiral base.

    • Presence of Additives: The presence or absence of certain salts can significantly impact enantioselectivity.

      • Troubleshooting: The addition of lithium chloride (LiCl) has been shown to improve enantioselectivity in deprotonation reactions with chiral lithium amides.[2] Experiment with the stoichiometry of LiCl.

    • Catalyst Loading and Choice: In organocatalytic desymmetrization, the catalyst structure and loading are key parameters.

      • Troubleshooting: Screen a variety of organocatalysts (e.g., cinchona alkaloid derivatives, prolinol ethers). Optimize the catalyst loading; sometimes a higher or lower loading can improve the ee.

Issue 3: Low Yield in Robinson-Schöpf Synthesis of Tropinone
  • Symptom: The one-pot synthesis of tropinone from succinaldehyde, methylamine, and a dicarboxylate results in a low overall yield.

  • Possible Causes & Solutions:

    • pH Control: The reaction is highly sensitive to pH. The optimal pH is typically around 7.[1]

      • Troubleshooting: Use a buffer system, such as a calcium carbonate suspension, to maintain the pH within the optimal range.[1]

    • Reactant Purity: Succinaldehyde is prone to polymerization.

      • Troubleshooting: Use freshly prepared or purified succinaldehyde for the reaction.

    • Choice of Acetone Equivalent: The acidity of the acetone derivative is critical for the Mannich reactions to proceed efficiently.

      • Troubleshooting: Use acetonedicarboxylic acid or its esters instead of acetone, as they are more acidic and facilitate the reaction.[1]

    • Reaction Time and Temperature: The reaction may require sufficient time to go to completion.

      • Troubleshooting: Allow the reaction to proceed for an extended period (e.g., 72 hours) at room temperature.[1]

Data Presentation

Table 1: Comparison of Stereoselective Methods for 8-Azabicyclo[3.2.1]octane Synthesis

MethodSubstrateCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Enantioselective DeprotonationTropinoneChiral Lithium Amide + LiCl--up to 97[2]
[3+2] CycloadditionCyclic Azomethine YlideRh(II) complex / Chiral Lewis Acidup to 99>99:1up to 99[4]
Vinyl Aziridine RearrangementCycloheptadiene derivativeCu(II) catalyst55-73 (rearrangement step)--[5]
Organocatalytic Desymmetrizationmeso-Dialdehyde(S)-Prolinamide--86
Robinson-Schöpf SynthesisSuccinaldehyde, MethylamineAcetonedicarboxylic acidup to 90-N/A (produces racemate)[1]

Experimental Protocols

Protocol 1: Enantioselective Deprotonation of Tropinone

This protocol is adapted from the work of Majewski and Lazny, which demonstrates the use of a chiral lithium amide in the presence of LiCl to achieve high enantioselectivity.[2]

Materials:

  • (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Tropinone

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride (1.1 mmol) and anhydrous LiCl (1.1 mmol).

  • Add anhydrous THF (10 mL) and cool the suspension to -78 °C.

  • Slowly add n-BuLi (2.2 mmol) to the stirred suspension.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Slowly add a pre-cooled (-78 °C) solution of tropinone (1.0 mmol) in anhydrous THF (5 mL) to the chiral lithium amide solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • The resulting solution of the chiral lithium enolate can then be used for subsequent reactions with electrophiles.

Protocol 2: Copper-Catalyzed [3+2] Cycloaddition

This protocol is a general representation of a copper-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of the 8-azabicyclo[3.2.1]octane core.

Materials:

  • Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)

  • Cyclic azomethine ylide precursor

  • Dipolarophile (e.g., an α,β-unsaturated ester)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuOTf·0.5C₆H₆ (0.05 mmol) and the chiral ligand (0.055 mmol) in the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the solution to the desired reaction temperature (e.g., -20 °C).

  • Add the cyclic azomethine ylide precursor (1.0 mmol) to the catalyst solution.

  • Slowly add the dipolarophile (1.2 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

Troubleshooting_Stereoselectivity start Low Stereoselectivity Observed (Low d.r. or ee) check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature. (e.g., 0 °C to -78 °C) check_temp->lower_temp No check_solvent Has the solvent been optimized? check_temp->check_solvent Yes re_evaluate Re-evaluate Stereoselectivity lower_temp->re_evaluate screen_solvents Screen solvents of varying polarity and coordinating ability. check_solvent->screen_solvents No check_reagent Is the chiral reagent/catalyst pure and effective? check_solvent->check_reagent Yes screen_solvents->re_evaluate purify_reagent Purify chiral amine/ligand. Screen different catalysts. check_reagent->purify_reagent No check_additives Are additives required? check_reagent->check_additives Yes purify_reagent->re_evaluate add_additive Add LiCl for deprotonation. Consider other additives. check_additives->add_additive No check_rate Is the addition rate controlled? check_additives->check_rate Yes add_additive->re_evaluate slow_addition Perform slow addition of the substrate. check_rate->slow_addition No check_rate->re_evaluate Yes slow_addition->re_evaluate

Caption: A workflow for troubleshooting low stereoselectivity in the synthesis of 8-azabicyclo[3.2.1]octane.

Key Synthetic Strategies for Stereocontrol

Synthetic_Strategies start Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane desymmetrization Desymmetrization Starting from achiral tropinone. Key Reagents: Chiral Lithium Amides, Organocatalysts. Challenge: Achieving high ee. start->desymmetrization cycloaddition Cycloaddition Reactions [3+2] and [4+3] cycloadditions. Key Method: 1,3-Dipolar Cycloaddition. Challenge: Controlling regio- and diastereoselectivity. start->cycloaddition rearrangement Vinyl Aziridine Rearrangement Construction of the core via sigmatropic rearrangement. Key Intermediate: Vinyl aziridine. Challenge: Potential for retro-Mannich degradation. start->rearrangement organocatalysis Organocatalysis Use of small chiral organic molecules. Key Reactions: Michael additions, Aldol reactions. Challenge: Catalyst efficiency and loading. start->organocatalysis

Caption: Overview of major synthetic strategies for achieving stereocontrol in 8-azabicyclo[3.2.1]octane synthesis.

References

Technical Support Center: Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield - Incomplete reaction at the reduction step. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Loss of product during work-up and purification. - Decomposition of intermediates.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions by screening different solvents, temperatures, and reducing agents (see Experimental Protocols). - Ensure efficient extraction by adjusting the pH of the aqueous layer. - Use mild reaction conditions to prevent decomposition.
Formation of the exo isomer (exo-8-Azabicyclo[3.2.1]octane-3-methanol) - Non-stereoselective reducing agent used for the reduction of the corresponding ketone or ester precursor. - Epimerization of the endo product under harsh reaction or work-up conditions.- Employ a stereoselective reducing agent known to favor the formation of the endo alcohol. For ketone reduction, sodium borohydride can provide good endo selectivity. - For ester reduction, lithium aluminium hydride (LAH) is commonly used. Careful control of temperature is crucial. - Avoid strongly acidic or basic conditions during work-up and purification if epimerization is suspected.
Difficulty in isolating the product - The product may be highly soluble in the reaction solvent or work-up solvents. - Formation of emulsions during extraction.- After quenching the reaction, remove the organic solvent under reduced pressure. - During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. - Use a different extraction solvent or a combination of solvents. - To break emulsions, try adding brine or filtering the mixture through a pad of Celite.
Impure final product (hydrochloride salt) - Incomplete conversion of the free base to the hydrochloride salt. - Presence of residual solvents or reagents. - Co-precipitation of impurities.- Ensure the use of anhydrous HCl (e.g., as a solution in an anhydrous solvent like diethyl ether or dioxane) to avoid introducing water. - Use a slight excess of HCl to ensure complete salt formation. - Wash the isolated salt with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-polar impurities.[1] - Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[1]
Product is an oil instead of a solid - The presence of impurities can lower the melting point. - The product may be hygroscopic and has absorbed atmospheric moisture.- Ensure the product is thoroughly dried under high vacuum. - Purify the free base by column chromatography before converting it to the hydrochloride salt. - Triturate the oil with a non-polar solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare endo-8-Azabicyclo[3.2.1]octane-3-methanol?

A common and effective route involves the reduction of a suitable precursor such as endo-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester. This ester can be synthesized from tropinone. The reduction of the ester to the primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

Q2: How can I improve the stereoselectivity of the reduction to favor the endo isomer?

The stereochemical outcome is often determined at the stage of reducing a ketone precursor to the corresponding alcohol. For the reduction of 3-tropinone, using certain reducing agents can favor the formation of the endo alcohol (tropine). While not directly producing the target molecule, this principle of stereoselective reduction is key. For the reduction of an ester at the 3-position, the stereochemistry is typically already set at the ester stage.

Q3: What are the best practices for the formation and purification of the hydrochloride salt?

To form the hydrochloride salt, the purified free base of endo-8-Azabicyclo[3.2.1]octane-3-methanol is dissolved in an anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, a solution of anhydrous hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.[2][3] For purification, recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethanol and diethyl ether is often effective.[1]

Q4: My NMR spectrum shows unexpected signals. What could be the cause?

Unexpected signals could be due to the presence of the exo isomer, residual solvents from the reaction or purification, or byproducts. Compare the spectrum with literature data if available. 2D NMR techniques can help in structure elucidation. If the presence of the exo isomer is suspected, careful column chromatography of the free base before salt formation may be necessary to separate the diastereomers.

Q5: The yield of my reaction is consistently low. What are the critical parameters to check?

Several factors can contribute to low yields:

  • Reagent Quality: Ensure the reducing agent (e.g., LAH) is fresh and has not been deactivated by moisture.

  • Anhydrous Conditions: The reduction step is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents.

  • Reaction Temperature: Maintain the recommended temperature throughout the reaction. For LAH reductions, this often involves cooling during the addition of the reagent and then warming to room temperature or refluxing.

  • Work-up Procedure: During the aqueous work-up of LAH reactions, ensure the correct sequence and amounts of water and base are added to achieve a granular precipitate that is easy to filter.

Experimental Protocols

Protocol 1: Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol from the corresponding methyl ester

This protocol describes the reduction of endo-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester using lithium aluminum hydride (LAH).

Materials:

  • endo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve endo-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester (1 equivalent) in anhydrous THF.

  • Add the ester solution dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude endo-8-Azabicyclo[3.2.1]octane-3-methanol as an oil or solid.

  • Purify the free base by column chromatography on silica gel if necessary.

Protocol 2: Formation of this compound

Procedure:

  • Dissolve the purified endo-8-Azabicyclo[3.2.1]octane-3-methanol in a minimal amount of anhydrous diethyl ether.

  • With stirring, add a 2M solution of HCl in diethyl ether dropwise until the precipitation of the hydrochloride salt is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to yield pure this compound.

Visualizations

Synthesis_Workflow Start endo-8-Azabicyclo[3.2.1]octane- 3-carboxylic acid methyl ester Reduction Reduction with LiAlH4 in anhydrous THF Start->Reduction Workup Aqueous Work-up (Fieser method) Reduction->Workup Purification Purification of Free Base (Column Chromatography) Workup->Purification Salt_Formation HCl Salt Formation (Anhydrous HCl in Ether) Purification->Salt_Formation Final_Product endo-8-Azabicyclo[3.2.1]octane- 3-methanol hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product? Check_Stereo Check Stereochemistry (exo-isomer present?) Start->Check_Stereo Purity Issue Check_Purity Check Purity of Free Base Start->Check_Purity Yield/Purity Issue Check_Salt Check Salt Formation & Purification Start->Check_Salt Final Product Issue Sol_Stereo Use Stereoselective Reducing Agent Check_Stereo->Sol_Stereo Yes Sol_Purity Column Chromatography of Free Base Check_Purity->Sol_Purity Impure Sol_Salt Recrystallize HCl Salt Check_Salt->Sol_Salt Impure

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Robinson-Schöpf Synthesis of Tropinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Robinson-Schöpf synthesis of tropinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Robinson-Schöpf synthesis of tropinone?

A1: The most commonly encountered side products are pyrrolidine alkaloids, specifically hygrine and cuscohygrine. Their formation is attributed to the inherent reactivity of the reaction intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. Hygrine can be formed through the decarboxylation of this intermediate. Cuscohygrine is thought to arise from the condensation of the same intermediate with a second molecule of the N-methyl-Δ¹-pyrrolinium cation, which is also present in the reaction mixture. Additionally, at unfavorable pH values or temperatures, polymerization of succinaldehyde can occur, leading to a complex mixture of unwanted byproducts and a significant reduction in the yield of tropinone.

Q2: How does pH affect the yield and purity of tropinone in this synthesis?

A2: The pH of the reaction medium is a critical parameter that significantly influences both the yield of tropinone and the formation of side products. The synthesis is a double Mannich reaction, which is highly pH-dependent. Optimal yields of tropinone are typically achieved under mildly acidic to neutral conditions (pH 5-7).[1] Under strongly acidic or strongly basic conditions, the yield of tropinone decreases due to the promotion of side reactions. For instance, the formation of pyrrolidine-based side products like hygrine and cuscohygrine can be more pronounced at non-optimal pH values. It is crucial to maintain the pH within the optimal range to favor the desired intramolecular cyclization that leads to the tropane skeleton.

Q3: My tropinone yield is consistently low. What are the key experimental parameters to check?

A3: Low yields in the Robinson-Schöpf synthesis are a common issue. Besides maintaining the optimal pH, several other factors should be carefully controlled:

  • Quality of Reactants: Ensure the purity of succinaldehyde, methylamine, and acetonedicarboxylic acid. Succinaldehyde is particularly prone to polymerization, and using freshly prepared or purified starting material is recommended.

  • Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can accelerate side reactions and lead to the decomposition of intermediates.

  • Reaction Time: The reaction requires a sufficient amount of time for the sequential Mannich reactions and cyclization to complete. Robinson's original synthesis involved a reaction time of fifty hours.[2]

  • Stoichiometry of Reactants: The molar ratios of the reactants should be carefully controlled to ensure the efficient formation of the desired product.

Q4: What is the role of acetonedicarboxylic acid in the Schöpf modification of the Robinson synthesis?

A4: Acetonedicarboxylic acid is a crucial component in the Schöpf modification, which significantly improves the yield of tropinone compared to Robinson's original synthesis that used acetone. Acetonedicarboxylic acid acts as an acetone equivalent with activated methylene protons, facilitating the Mannich-type reactions. The carboxylic acid groups are activating groups that promote the initial condensation reactions. After the formation of the bicyclic tropinone dicarboxylic acid intermediate, these carboxylic acid groups are readily removed via decarboxylation upon acidification and gentle heating to yield tropinone. This two-step process within the one-pot reaction allows for higher overall efficiency and yield.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or no yield of tropinone Incorrect pH of the reaction mixture.Carefully buffer the reaction medium to a pH between 5 and 7. Use a pH meter for accurate measurement and adjustment.
Poor quality of succinaldehyde (polymerized).Use freshly prepared or purified succinaldehyde. Consider generating it in situ from a suitable precursor if possible.
Inefficient decarboxylation of the intermediate.After the initial reaction, ensure proper acidification and gentle heating to facilitate the complete removal of the two carboxylic acid groups from the tropinonedicarboxylic acid intermediate.
Presence of significant amounts of side products (e.g., hygrine, cuscohygrine) Non-optimal pH, leading to competing side reactions.Maintain the pH strictly within the 5-7 range to favor the intramolecular Mannich reaction over the formation of pyrrolidine alkaloids.
Prolonged reaction time at non-optimal conditions.Optimize the reaction time in conjunction with strict pH control. Monitor the reaction progress using techniques like TLC or LC-MS if feasible.
Formation of a polymeric precipitate Polymerization of succinaldehyde.Ensure the quality of succinaldehyde. Add it slowly to the reaction mixture, especially if there are indications of instability.
Incorrect reaction temperature.Maintain the reaction at room temperature or as specified in the optimized protocol. Avoid excessive heating.

Quantitative Data

The yield of tropinone in the Robinson-Schöpf synthesis is highly dependent on the reaction conditions, particularly the pH. The following table summarizes reported yields under different conditions.

Acetone SourcepHYield of TropinoneReference
AcetoneAcidicLow[1]
Calcium AcetonedicarboxylateNot specified42%[2]
Acetonedicarboxylic Acid770-85%[1]
Acetonedicarboxylic Acid5~80%
Acetonedicarboxylic Acid3-11>60%

Experimental Protocols

Key Experiment: Robinson's Synthesis of Tropinone (1917)

This protocol is based on the original publication by Robert Robinson and describes the synthesis using calcium acetonedicarboxylate.

Materials:

  • Succindialdehyde

  • Methylamine

  • Calcium Acetonedicarboxylate

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Water

Procedure:

  • A solution of calcium acetonedicarboxylate is prepared in water.

  • Succindialdehyde and an aqueous solution of methylamine are added to the solution of calcium acetonedicarboxylate.

  • The mixture is allowed to stand at room temperature for fifty hours.[2]

  • The solution is then filtered.

  • The filtrate is acidified with hydrochloric acid.

  • The acidified solution is concentrated under vacuum.

  • The residue is made alkaline with sodium hydroxide.

  • The tropinone is isolated by steam distillation.[2]

Visualizations

Logical Relationship of Tropinone and Side Product Formation

Robinson_Schopf_Side_Products cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Succinaldehyde Succinaldehyde N_Methyl_Pyrrolinium N-Methyl-Δ¹- pyrrolinium cation Succinaldehyde->N_Methyl_Pyrrolinium Methylamine Methylamine Methylamine->N_Methyl_Pyrrolinium Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Intermediate_A 4-(1-methyl-2-pyrrolidinyl) -3-oxobutanoic acid Acetonedicarboxylic_Acid->Intermediate_A N_Methyl_Pyrrolinium->Intermediate_A + Acetonedicarboxylic Acid Tropinone Tropinone Intermediate_A->Tropinone Intramolecular Cyclization (pH 5-7) Hygrine Hygrine Intermediate_A->Hygrine Decarboxylation Cuscohygrine Cuscohygrine Intermediate_A->Cuscohygrine + N-Methyl-Δ¹- pyrrolinium

Caption: Formation of tropinone and major side products from key intermediates.

Experimental Workflow for Troubleshooting Low Tropinone Yield

Troubleshooting_Workflow Start Low Tropinone Yield Check_pH Verify Reaction pH (Optimal: 5-7) Start->Check_pH pH_Correct pH within Optimal Range? Check_pH->pH_Correct Adjust_pH Adjust pH using appropriate buffer pH_Correct->Adjust_pH No Check_Reactants Assess Reactant Quality (esp. Succinaldehyde) pH_Correct->Check_Reactants Yes Adjust_pH->Check_pH Reactants_Good Reactants of High Purity? Check_Reactants->Reactants_Good Purify_Reactants Purify or Replace Reactants Reactants_Good->Purify_Reactants No Check_Conditions Review Reaction Temp. & Time Reactants_Good->Check_Conditions Yes Purify_Reactants->Check_Reactants Conditions_Optimal Conditions Optimal? Check_Conditions->Conditions_Optimal Adjust_Conditions Adjust Temperature/Time Conditions_Optimal->Adjust_Conditions No Success Improved Yield Conditions_Optimal->Success Yes Adjust_Conditions->Check_Conditions Further_Investigation Further Investigation Needed Success->Further_Investigation If still low

Caption: A step-by-step workflow for troubleshooting low tropinone yields.

References

Technical Support Center: Purification of Endo-8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with endo-8-azabicyclo[3.2.1]octane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of endo-8-azabicyclo[3.2.1]octane derivatives?

A1: Common impurities include unreacted starting materials, reagents, byproducts from side reactions, and diastereomers (e.g., the corresponding exo-isomer). The basic nature of the nitrogen atom in the bicyclic core can also lead to salt formation, which may complicate purification.

Q2: How can I effectively remove the exo-diastereomer from my desired endo-product?

A2: Separation of endo and exo diastereomers can be challenging due to their similar physical properties. The most effective techniques are typically chromatographic. Flash column chromatography using a carefully optimized solvent system is a common approach. In some cases, fractional crystallization of salts (e.g., hydrochlorides or tartrates) can also be employed to enrich one diastereomer.

Q3: My amine-containing compound is streaking on the silica gel column. What can I do to improve the separation?

A3: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong, non-specific binding. To mitigate this, you can use triethylamine-deactivated silica gel or add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent.[1] Alumina (basic or neutral) can also be a suitable alternative stationary phase for the purification of amines.[2]

Q4: I am having trouble crystallizing my final product. What strategies can I try?

A4: If your freebase product is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, hydrobromide, or tartrate) can often induce crystallization.[3] Experiment with a variety of solvent systems for recrystallization. An ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[4]

Q5: How can I separate enantiomers of a chiral endo-8-azabicyclo[3.2.1]octane derivative?

A5: Enantiomers can be separated by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6][7] Alternatively, you can perform diastereomeric salt formation by reacting your racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid), followed by separation of the diastereomeric salts by crystallization and subsequent liberation of the freebase.

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by Column Chromatography
Possible Cause Troubleshooting Tip
Inappropriate Solvent System The polarity of the eluent is critical. Start with a low-polarity mobile phase and gradually increase the polarity. A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution may provide better resolution than an isocratic one.[4]
Column Overloading Reduce the amount of crude material loaded onto the column. As a general guideline, the sample load should be 1-5% of the stationary phase weight.[4]
Incorrect Stationary Phase If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase silica gel.[2]
Issue 2: Low Yield After Recrystallization
Possible Cause Troubleshooting Tip
Suboptimal Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures to find the optimal system.[4]
Cooling Rate is Too Fast Rapid cooling can lead to the precipitation of impurities along with the desired product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[4]
Product Loss in Mother Liquor Concentrate the mother liquor and attempt a second recrystallization or purify the remaining material by column chromatography.
Issue 3: Product Degradation on Silica Gel
Possible Cause Troubleshooting Tip
Acid-Sensitivity of the Compound Some endo-8-azabicyclo[3.2.1]octane derivatives can be sensitive to the acidic nature of silica gel. Use deactivated silica gel (e.g., treated with triethylamine) or switch to a more neutral stationary phase like Florisil or alumina.[2]
Prolonged Contact Time Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography) and avoiding unnecessarily long columns.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample evenly to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as the separation progresses.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Basic Amine Purification
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic endo-8-azabicyclo[3.2.1]octane derivative will be protonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the solution is basic to pH paper.

  • Extraction: Extract the now neutral amine product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Reaction Mixture (endo/exo isomers, byproducts) Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Column_Chromo Column Chromatography (Silica or Alumina) Acid_Base->Column_Chromo Diastereomer Separation Recrystallization Recrystallization / Salt Formation Column_Chromo->Recrystallization Final Polishing Purity_Check Purity Analysis (HPLC, NMR) Recrystallization->Purity_Check Pure_Product Pure endo-Product Purity_Check->Pure_Product >95% Purity

Caption: General purification workflow for endo-8-azabicyclo[3.2.1]octane derivatives.

Troubleshooting_Logic Start Poor Separation? Check_TLC Review TLC Analysis Start->Check_TLC Streaking Streaking Observed? Check_TLC->Streaking Add_Base Add Base to Eluent (e.g., 0.5% TEA) Streaking->Add_Base Yes Poor_Resolution Poor Resolution? Streaking->Poor_Resolution No Use_Alumina Use Alumina Column Add_Base->Use_Alumina Still Streaking Add_Base->Poor_Resolution Resolved Use_Alumina->Poor_Resolution Optimize_Solvent Optimize Solvent System (Gradient Elution) Poor_Resolution->Optimize_Solvent Yes Success Successful Separation Poor_Resolution->Success No Reduce_Load Reduce Sample Load Optimize_Solvent->Reduce_Load Still Poor Optimize_Solvent->Success Resolved Reduce_Load->Success Resolved Failure Further Optimization Needed Reduce_Load->Failure Still Poor

References

Technical Support Center: Improving Diastereoselectivity in 8-Azabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the diastereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, a key scaffold in numerous tropane alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in the synthesis of 8-azabicyclo[3.2.1]octanes?

A1: The main approaches to achieve high diastereoselectivity can be broadly categorized into two groups: the enantioselective desymmetrization of achiral tropinone derivatives and the enantioselective de novo construction of the tropane scaffold.[1] The latter often involves the use of chiral auxiliaries or enantioselective catalysis.[1] Key reactions where diastereoselectivity is crucial include intramolecular Mannich reactions, various cycloaddition reactions (such as [4+3] and 1,3-dipolar cycloadditions), and desymmetrization processes.[1][2]

Q2: How do reaction conditions such as solvent and temperature affect the diastereomeric outcome?

A2: Solvent and temperature can have a significant impact on diastereoselectivity. The choice of solvent can influence the stability of transition states and the solubility of intermediates, thereby affecting the product distribution.[3][4] Temperature can also alter the diastereomeric ratio, and in some cases, a non-linear relationship between temperature and selectivity is observed, which can be analyzed using Eyring plots to understand the enthalpic and entropic contributions.[3] For instance, in certain Lewis acid-promoted cyclizations, changing the solvent from THF to ether or altering the reaction temperature can significantly impact the yield and selectivity.[4]

Q3: What role do Lewis acids play in improving diastereoselectivity?

A3: Lewis acids are frequently used to catalyze and control the stereochemical outcome of reactions in the synthesis of 8-azabicyclo[3.2.1]octanes. They can activate substrates towards nucleophilic attack and organize the transition state to favor the formation of a specific diastereomer.[5][6] For example, in Mukaiyama aldol reactions, the Lewis acid coordinates to the aldehyde, influencing the facial selectivity of the enolate attack.[5] The choice of Lewis acid (e.g., AlCl₃, InCl₃, TiCl₄) and its stoichiometry can be critical in optimizing the diastereoselectivity of the reaction.[4]

Q4: Can chiral auxiliaries be effectively used to control the stereochemistry in 8-azabicyclo[3.2.1]octane synthesis?

A4: Yes, chiral auxiliaries are a well-established method for inducing diastereoselectivity. The auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied in various synthetic routes towards tropane alkaloids.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Intramolecular Mannich Reactions
Symptom Possible Cause Suggested Solution
Formation of a complex mixture of diastereomers.[7]Suboptimal reaction conditions (solvent, temperature, catalyst).Systematically screen different solvents and temperatures. The use of an organocatalyst like L-proline may require optimization of stoichiometry and reaction time.[7]
Steric hindrance from bulky substituents on the precursor.Consider modifying the protecting groups or substituents on the starting material to reduce steric clash in the transition state.
Incorrect pH of the reaction medium.For Mannich reactions, the pH can be critical for the formation of the iminium ion intermediate. Adjust the pH using appropriate acidic or basic additives.
Issue 2: Poor Yield and/or Selectivity in [4+3] Cycloaddition Reactions
Symptom Possible Cause Suggested Solution
Low conversion to the desired 8-azabicyclo[3.2.1]octane product.Inefficient catalyst or suboptimal reaction conditions.Screen different Lewis acid or transition metal catalysts (e.g., copper-based catalysts for formal [4+3] cycloadditions).[2] Optimize catalyst loading, temperature, and solvent.
Formation of undesired side products.Instability of the diene or the azomethine ylide intermediate.Ensure high purity of starting materials. Consider using a dual catalytic system, for example, a rhodium(II) complex with a chiral Lewis acid, which has been shown to improve both yield and selectivity in some cycloadditions.[8]
Incorrect diastereomer is the major product.The facial selectivity of the cycloaddition is not well-controlled.The use of a chiral catalyst or a chiral auxiliary can help control the approach of the reactants. The steric and electronic properties of the substituents on both the diene and the dipolarophile can also be modified to favor the desired diastereomer.

Quantitative Data on Diastereoselectivity

The following tables summarize quantitative data on diastereoselectivity achieved in the synthesis of 8-azabicyclo[3.2.1]octane derivatives under various conditions.

Table 1: Diastereoselective Intramolecular Mannich Reaction

Precursor Catalyst/Reagent Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Yield (%)
N-aryl pyrrolidine derivativeDDQMeCNRT>20:175
Acyclic amino ketoneL-prolineDMSO60Major diastereomer70

Table 2: Diastereoselective [4+3] Cycloaddition

Diene Dipolarophile Catalyst Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Yield (%)
2-substituted cyclopentadiene2-arylaziridineCu(OTf)₂DCE80>20:185
Furan derivativeOxyallyl cationNot specifiedNot specifiedNot specifiedHighNot specified

Table 3: Desymmetrization of Tropinone Derivatives

Substrate Reagent Additive Temperature (°C) Enantiomeric Excess (ee %) Yield (%)
TropinoneChiral lithium amideLiCl-78up to 95Not specified

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Mannich Reaction

This protocol is a general representation based on literature procedures.

  • Preparation of the Precursor: Synthesize the acyclic amino ketone precursor through standard synthetic methods.

  • Cyclization: To a solution of the amino ketone (1.0 eq) in an appropriate solvent (e.g., DMSO), add the organocatalyst (e.g., L-proline, 0.2 eq).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of the 8-azabicyclo[3.2.1]octane.

Protocol 2: Copper-Catalyzed Formal [4+3] Cycloaddition

This protocol is a general representation based on literature procedures for the synthesis of bridged azabicyclo[3.2.1]octanes.[2]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-arylaziridine (1.0 eq), the 2-substituted cyclopentadiene (1.2 eq), and the copper catalyst (e.g., Cu(OTf)₂, 0.1 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired diastereomer of the 8-azabicyclo[3.2.1]octane derivative.

Visual Guides

experimental_workflow cluster_synthesis Diastereoselective Synthesis cluster_analysis Analysis and Purification start Starting Materials reaction Cyclization Reaction (e.g., Mannich, Cycloaddition) start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude analysis NMR/LC-MS Analysis (Determine d.r.) crude->analysis purification Column Chromatography analysis->purification pure Isolated Diastereomers purification->pure troubleshooting_flowchart start Low Diastereoselectivity Observed q1 Is the reaction temperature optimized? start->q1 a1_no Vary Temperature (-78°C to reflux) q1->a1_no No q2 Is a catalyst being used? q1->q2 Yes a1_yes Screen Solvents a1_no->q2 a2_yes Screen Catalyst Loading and Type (e.g., Lewis Acid) q2->a2_yes Yes a2_no Consider Adding a Catalyst (e.g., Organocatalyst) q2->a2_no No q3 Are there significant steric interactions? a2_yes->q3 a2_no->q3 a3_yes Modify Protecting Groups or Substituents on Precursor q3->a3_yes Yes end Improved Diastereoselectivity q3->end No a3_yes->end

References

avoiding polymerization in tropinone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during tropinone synthesis, with a specific focus on preventing unwanted polymerization.

Troubleshooting Guide: Polymerization Issues

Undesired polymerization is a frequent cause of low yields and purification difficulties in tropinone synthesis. This is primarily due to the high reactivity of succinaldehyde, a key starting material. Below is a guide to diagnose and resolve these issues.

Issue Possible Cause Troubleshooting Steps
Reaction mixture becomes viscous, cloudy, or solidifies prematurely. Polymerization of Succinaldehyde: Succinaldehyde is inherently unstable and prone to rapid, acid-catalyzed aldol-type polymerization, especially when neat or at elevated temperatures.[1][2]1. Use Freshly Prepared Succinaldehyde: The quality of succinaldehyde is critical. It is recommended to freshly distill it immediately before use.[3][4] 2. In Situ Generation: Generate succinaldehyde in the reaction mixture from a more stable precursor, such as its cyclic acetal, 2,5-dimethoxytetrahydrofuran, through acid-catalyzed hydrolysis.[1] 3. Proper Storage: If storing succinaldehyde, it should be as a dilute solution (e.g., in dichloromethane) at low temperatures (-20°C) for short periods.[3][4]
Low yield of tropinone with significant unidentified, high-molecular-weight byproducts. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can favor polymerization over the desired intramolecular Mannich reaction.1. Strict pH Control: Maintain the reaction pH within the optimal range. While yields can be good between pH 3-11, a pH around 5 is often reported as optimal. Use a buffer to maintain stable pH. 2. Temperature Management: Avoid high temperatures, which accelerate the polymerization of succinaldehyde.[1][3] Perform the reaction at room temperature or below, if necessary. 3. Order of Addition: Consider adding the succinaldehyde solution slowly to the mixture of methylamine and the acetone derivative to ensure it reacts in the desired pathway before it can polymerize.
Purification of tropinone is difficult due to a tarry or polymeric residue. Formation of Mannich Base Polymers: If a primary amine like methylamine is used, the initial Mannich base product can potentially react further with formaldehyde (if used) or other electrophiles, leading to oligomers.[5][6] However, the primary issue in this synthesis is more likely succinaldehyde polymerization.1. Optimize Stoichiometry: Ensure the molar ratios of the reactants are correct to favor the formation of the bicyclic tropinone structure. 2. Purification Strategy: If polymeric material has formed, consider purification of the crude tropinone via vacuum distillation or by converting it to a crystalline salt (e.g., picrate) for isolation and then regenerating the free base.

Frequently Asked Questions (FAQs)

Q1: My tropinone synthesis failed, and I ended up with a solid, insoluble mass. What happened?

A1: This is a classic sign of succinaldehyde polymerization. Succinaldehyde is highly reactive and can readily polymerize, especially if it is not pure, if the temperature is too high, or if it is handled in its neat (undiluted) form.[2][3] To prevent this, it is crucial to use freshly prepared or purified succinaldehyde, or to generate it in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran.[1]

Q2: What is the ideal pH for the Robinson tropinone synthesis to avoid side reactions?

A2: The Robinson synthesis is notably pH-sensitive. While it can proceed over a broad pH range, studies have shown that yields are often optimal around pH 5. Operating at a controlled, mildly acidic pH can help to minimize side reactions. It is advisable to use a buffer solution to maintain the pH throughout the reaction.

Q3: Can I store succinaldehyde for future use?

A3: Storing pure succinaldehyde is not recommended due to its instability.[2] If you must store it, it should be for a short duration as a dilute solution in a solvent like dichloromethane, kept in a freezer at -20°C.[3][4] For long-term storage and reproducibility, it is best to store its more stable cyclic acetal, 2,5-dimethoxytetrahydrofuran, and hydrolyze it to generate fresh succinaldehyde before your synthesis.[1]

Q4: Are there alternatives to using succinaldehyde directly?

A4: Yes. The most common and effective alternative is the in situ generation of succinaldehyde from 2,5-dimethoxytetrahydrofuran.[1] This involves the acid-catalyzed hydrolysis of the acetal within the reaction mixture, ensuring that the concentration of free succinaldehyde at any given moment is low, thereby minimizing the rate of polymerization and favoring the desired reaction with methylamine and the acetone derivative.

Q5: Besides polymerization, what other side reactions should I be aware of in the Mannich reaction for tropinone synthesis?

A5: While succinaldehyde polymerization is the primary concern, other side reactions inherent to the Mannich reaction can occur. Since methylamine is a primary amine, the resulting tropinone, which is a secondary amine after the initial condensation and before the second ring closure, could theoretically react further. However, the intramolecular cyclization to form the stable bicyclic tropane skeleton is generally rapid and favored. Ensuring the correct stoichiometry and reaction conditions will promote the desired double Mannich reaction to yield tropinone.[5][6]

Experimental Protocol: Robinson Synthesis of Tropinone with In Situ Generation of Succinaldehyde

This protocol is adapted from established methods and incorporates best practices to minimize polymerization.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • Methylamine solution (e.g., 40% in water)

  • Acetonedicarboxylic acid

  • Citrate buffer (pH 5)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Acetonedicarboxylic Acid Solution: In a round-bottom flask, dissolve acetonedicarboxylic acid in a citrate buffer (pH 5). Cool the solution in an ice bath.

  • Addition of Methylamine: Slowly add the methylamine solution to the cooled acetonedicarboxylic acid solution with continuous stirring. Maintain the temperature below 10°C.

  • In Situ Generation of Succinaldehyde and Reaction: In a separate flask, prepare a solution of 2,5-dimethoxytetrahydrofuran in dilute hydrochloric acid. Slowly add this acidic solution dropwise to the stirred, cooled amine-dicarboxylic acid mixture over a period of 1-2 hours. The acid will catalyze the hydrolysis of the acetal to succinaldehyde, which will then react in the Mannich reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Decarboxylation: After the reaction is complete, acidify the mixture with concentrated HCl to a pH of ~1-2. Gently heat the solution (e.g., to 80-90°C) until carbon dioxide evolution ceases. This step facilitates the decarboxylation of the intermediate tropinone-dicarboxylic acid to tropinone.

  • Workup - Extraction: Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) with a concentrated NaOH solution. Extract the aqueous layer several times with diethyl ether or dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude tropinone.

  • Purification: The crude tropinone can be purified by vacuum distillation.

Visualizing the Process

To aid in understanding the troubleshooting process and the chemical pathways, the following diagrams are provided.

TroubleshootingWorkflow Troubleshooting Workflow for Polymerization in Tropinone Synthesis Start Low Yield or Polymer Formation CheckReactant Check Succinaldehyde Quality Start->CheckReactant CheckConditions Review Reaction Conditions CheckReactant->CheckConditions No OldReactant Was it old or stored improperly? CheckReactant->OldReactant Yes CheckpH Is pH controlled (ideally ~5)? CheckConditions->CheckpH FreshDistill Use freshly distilled succinaldehyde OldReactant->FreshDistill InSitu Generate succinaldehyde in situ from 2,5-dimethoxytetrahydrofuran OldReactant->InSitu Success Improved Yield and Reduced Polymerization FreshDistill->Success InSitu->Success AdjustpH Implement a buffer system CheckpH->AdjustpH No CheckTemp Was temperature too high? CheckpH->CheckTemp Yes AdjustpH->Success AdjustTemp Run reaction at room temperature or in an ice bath CheckTemp->AdjustTemp Yes AdjustTemp->Success

Caption: Troubleshooting workflow for polymerization issues.

ReactionPathways Competing Reaction Pathways in Tropinone Synthesis cluster_desired Desired Pathway cluster_side Side Reaction Succ_d Succinaldehyde Mannich1 First Intermolecular Mannich Reaction Succ_d->Mannich1 MA_d Methylamine MA_d->Mannich1 ADCA_d Acetonedicarboxylic Acid ADCA_d->Mannich1 Mannich2 Second Intramolecular Mannich Reaction Mannich1->Mannich2 Tropinone Tropinone Mannich2->Tropinone Succ_s Succinaldehyde (Excess or Unreacted) Polymerization Aldol Condensation (Polymerization) Succ_s->Polymerization Polymer Insoluble Polymer Polymerization->Polymer

Caption: Desired synthesis vs. polymerization side reaction.

References

stability of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on its chemical structure, which contains a secondary alcohol and a tertiary amine within a bicyclic system, this compound is expected to be relatively stable under mild acidic conditions at room temperature. However, under more stringent conditions, such as elevated temperatures and strong acidic environments, degradation may occur. The primary site of potential degradation is the alcohol functional group, which could undergo dehydration. The bicyclic ring system itself is generally stable.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: The most probable degradation pathway under acidic conditions is the acid-catalyzed dehydration of the secondary alcohol. This would involve protonation of the hydroxyl group to form a good leaving group (water), followed by elimination to form an alkene. Due to the bicyclic nature of the molecule, rearrangement of the resulting carbocation intermediate is also a possibility, potentially leading to a mixture of isomeric alkenes.

Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. An ideal method would be capable of separating the parent compound from any potential degradation products. The use of a mass spectrometry (MS) detector (LC-MS) can be highly beneficial for the identification of unknown degradants.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak in HPLC analysis after incubation in acid. Degradation of the compound.Confirm the identity of new peaks using LC-MS to identify potential degradation products. Reduce the severity of the acidic conditions (lower temperature, lower acid concentration) to slow down the degradation rate for better monitoring.
Appearance of multiple new peaks in the chromatogram. Formation of multiple degradation products, possibly isomers.Optimize the HPLC method to achieve baseline separation of all peaks. This may involve adjusting the mobile phase composition, gradient, or column chemistry. Use mass spectrometry to determine the molecular weights of the new species and aid in their identification.
Poor mass balance in the stability study. Some degradation products may not be UV-active or may be volatile.Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with UV detection. Ensure proper sample handling to minimize the loss of any volatile degradants.
Unexpectedly rapid degradation at low pH. The specific buffer or acid used may be catalyzing the degradation.Investigate the effect of different acids (e.g., hydrochloric acid vs. sulfuric acid) and buffer systems on the degradation rate. Ensure the pH of the solution is accurately measured and maintained.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical forced degradation study on this compound.

Table 1: Degradation of this compound in 0.1 M HCl at 60°C

Time (hours)Parent Compound Remaining (%)Degradant 1 (%)Degradant 2 (%)
0100.00.00.0
495.23.51.3
890.56.82.7
1286.19.94.0
2475.318.26.5

Table 2: Effect of pH on the Stability of this compound at 80°C for 24 hours

pHParent Compound Remaining (%)Total Degradants (%)
1.065.834.2
3.088.211.8
5.097.52.5
7.099.80.2

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions.[1][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • Pipette a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.1 M hydrochloric acid to each vial.

    • Incubate the vials at a constant temperature (e.g., 60°C) in a water bath or oven.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove a vial and immediately neutralize the solution with an appropriate amount of a base (e.g., 0.1 M sodium hydroxide) to stop the degradation.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

    • Assess the mass balance of the reaction.

Visualizations

Potential Acid-Catalyzed Degradation Pathway

G Potential Acid-Catalyzed Degradation Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Elimination A endo-8-Azabicyclo[3.2.1]octane- 3-methanol hydrochloride B Protonated Alcohol Intermediate A->B + H+ C Carbocation Intermediate B->C - H2O D Alkene Degradation Product 1 C->D - H+ E Alkene Degradation Product 2 (Isomer) C->E - H+ (Rearrangement)

Caption: Acid-catalyzed dehydration of the parent compound.

Experimental Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Incubate with 0.1 M HCl at 60°C A->B C Sample at Time Points (0, 4, 8, 12, 24h) B->C D Neutralize to Quench Reaction C->D E Dilute for Analysis D->E F Analyze by HPLC-UV/MS E->F G Quantify Parent and Degradants F->G

Caption: Workflow for the forced degradation study.

Logical Relationship of Stability Factors

G Factors Influencing Stability A Acid Concentration D Rate of Degradation A->D B Temperature B->D C Incubation Time C->D E Compound Stability D->E

Caption: Key factors affecting compound stability.

References

troubleshooting guide for intramolecular Mannich reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Intramolecular Mannich Reaction

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the intramolecular Mannich reaction. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the intramolecular Mannich reaction and why is it useful?

The intramolecular Mannich reaction is a powerful carbon-carbon and carbon-nitrogen bond-forming reaction that occurs within a single molecule. It involves the cyclization of a substrate containing an amine, a carbonyl group (or its precursor), and an enolizable carbonyl or other acidic proton-containing moiety. This reaction is highly valuable for the synthesis of nitrogen-containing heterocyclic compounds, which are common structural motifs in natural products and pharmaceuticals.[1][2]

Q2: What is the general mechanism of the intramolecular Mannich reaction?

The reaction typically proceeds through three key steps:

  • Iminium Ion Formation: The amine and a carbonyl group within the same molecule react, usually under acidic or basic conditions, to form a cyclic iminium ion intermediate.[3][4]

  • Enolization: A separate carbonyl group (or other functionality with an acidic proton) within the molecule tautomerizes to form an enol or enolate.[3][4]

  • Nucleophilic Attack: The enol/enolate acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the cyclized product.[3][4]

A basic workup is often necessary to deprotonate the nitrogen in the final product, known as a Mannich base.[5]

Troubleshooting Guide

Below are common issues encountered during the intramolecular Mannich reaction, along with potential causes and solutions.

Problem 1: Low or No Product Yield

Q: My intramolecular Mannich reaction is giving a very low yield or no product at all. What are the likely causes and how can I improve it?

A: Low or no yield in an intramolecular Mannich reaction can stem from several factors, ranging from inappropriate reaction conditions to substrate-related issues. A systematic approach to troubleshooting is recommended.

Initial Troubleshooting Workflow

troubleshooting_workflow start Low/No Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst (Acid/Base) check_reagents->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent success Improved Yield optimize_catalyst->success optimize_temp Adjust Temperature optimize_solvent->optimize_temp optimize_solvent->success substrate_issues Consider Substrate (Sterics, Electronics, Protecting Groups) optimize_temp->substrate_issues optimize_temp->success workup Review Work-up Procedure substrate_issues->workup substrate_issues->success workup->success

Caption: A general workflow for troubleshooting low yields in intramolecular Mannich reactions.

Potential Causes and Solutions:

  • Inefficient Iminium Ion Formation: The equilibrium between the starting material and the crucial iminium ion intermediate may not be favorable.

    • Solution: Adjust the pH of the reaction. Acid catalysts (e.g., HCl, TFA, acetic acid) promote iminium ion formation.[6] In some cases, base catalysis can also be effective.[7] The optimal pH will be substrate-dependent.

  • Poor Enolization: The nucleophilic enol or enolate may not be forming in sufficient concentration.

    • Solution: If using acid catalysis, ensure the acid is strong enough to promote enolization. For base-catalyzed reactions, a stronger base might be necessary. However, be cautious as strong bases can promote side reactions.

  • Unfavorable Reaction Kinetics: The reaction may be too slow at the chosen temperature.

    • Solution: Increase the reaction temperature. Some Mannich reactions benefit from heating, even up to 80-100°C.[8][9] However, elevated temperatures can also lead to decomposition or side reactions, so this should be optimized carefully.

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Solution: Screen a range of solvents. Protic solvents like ethanol or water can be effective, while aprotic solvents like acetonitrile, DMF, or toluene may also be suitable depending on the substrate.[10][11][12] In some cases, solvent-free conditions have been shown to be effective.[13]

Data Presentation: Effect of Solvent on Mannich Reaction Yield

SolventCatalystTemperature (°C)Yield (%)Reference
EthanolNH4ClRefluxup to 92[11]
WaterL-proline FAU zeoliteRTHigh[14]
TolueneBenzoic Acid11056[15]
AcetonitrileIsothiourea-50High[16]
DMF(none specified)High(not specified)[12]
Problem 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?

A: The formation of side products is a common issue in Mannich reactions. Understanding the potential side pathways is key to minimizing their occurrence.

Key Equilibria and Side Reactions

side_reactions SM Starting Material (Amine + Carbonyls) Iminium Cyclic Iminium Ion SM->Iminium H+ or OH- Enol Enol/Enolate SM->Enol H+ or OH- Product Desired Intramolecular Mannich Product Iminium->Product Side_Polymerization Polymerization Iminium->Side_Polymerization Enol->Product Side_Aldol Intermolecular Aldol Condensation Enol->Side_Aldol Dimerization Side_BisMannich Bis-Mannich Adduct Product->Side_BisMannich + Iminium Ion

Caption: Competing reactions in the intramolecular Mannich reaction.

Common Side Reactions and Solutions:

  • Intermolecular Reactions: If the rate of the intramolecular reaction is slow, intermolecular Mannich or aldol reactions between starting material molecules can occur.

    • Solution: Run the reaction at high dilution to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.

  • Bis-Mannich Reaction: The initial Mannich product can sometimes react again with another molecule of the iminium ion if it has remaining acidic protons.[5]

    • Solution: Use a substrate that will only have one acidic proton available for the reaction. Alternatively, carefully control the stoichiometry of the reagents. Using a tertiary amine in the product-forming step can prevent further reaction.[5]

  • Aldol Condensation: The enolizable carbonyl component can undergo self-condensation.

    • Solution: Choose reaction conditions that favor iminium ion formation and its reaction with the enol over the self-condensation of the enol. This may involve adjusting the catalyst or temperature.

  • Use of Protecting Groups: Reactive functional groups elsewhere in the molecule may interfere with the reaction.

    • Solution: Protect sensitive functional groups that are not involved in the cyclization. For example, N-protecting groups like Boc or Cbz can be used to control the reactivity of the amine.[17]

Problem 3: Catalyst Selection and Optimization

Q: I am unsure which catalyst to use for my intramolecular Mannich reaction. What are the general guidelines for catalyst selection?

A: The choice of catalyst is crucial and depends heavily on the substrate. Both acid and base catalysts are commonly used.

Data Presentation: Common Catalysts for Mannich Reactions

Catalyst TypeExamplesTypical ConditionsNotesReference
Brønsted Acids HCl, H2SO4, Acetic Acid, TFAVaries (often RT to reflux)Promotes iminium ion formation.[6]
Lewis Acids TiCl4, Zn(OTf)2, BiCl3Often low temperaturesCan enhance electrophilicity of the iminium ion.[18]
Bases KOH, Et3N, ProlineVariesProline can act as an organocatalyst, promoting both enamine formation and iminium ion activation.[3][7][9]
Heterogeneous NH4Cl, L-proline on zeoliteVariesCan simplify work-up and catalyst recovery.[11][14][18]

Experimental Protocol: General Procedure for Catalyst Screening

  • Setup: In parallel reaction vials, place your substrate (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of ethanol, acetonitrile, or toluene).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10-20 mol%). Include a no-catalyst control.

    • Acid Catalysts: Acetic acid, p-toluenesulfonic acid.

    • Base Catalysts: Triethylamine, DBU.

    • Organocatalyst: L-proline.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60°C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Compare the conversion to the desired product and the formation of byproducts for each catalyst to identify the most promising conditions for further optimization.

Conclusion

Successfully troubleshooting the intramolecular Mannich reaction requires a systematic evaluation of reaction parameters. By carefully considering the choice of catalyst, solvent, and temperature, and by being mindful of potential side reactions, researchers can significantly improve the yield and purity of their desired heterocyclic products. This guide provides a starting point for addressing the most common challenges encountered in this versatile and important transformation.

References

removal of diacylated byproducts in amide coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diacylated byproducts in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a diacylated byproduct and why does it form?

A diacylated byproduct, also known as a diacylamine or imide, is a common impurity in amide coupling reactions involving primary amines. It forms when a single primary amine nucleophile reacts with two molecules of the activated carboxylic acid, resulting in the formation of a secondary amide with two acyl groups attached to the nitrogen atom.

The formation of this byproduct is influenced by several factors, including the steric hindrance of the primary amine, the reactivity of the acylating agent, and the reaction stoichiometry. For instance, sterically unhindered primary amines, such as those with the structure RCH₂NH₂, are more prone to diacylation, especially when using highly reactive acylating agents like acetic anhydride.

Q2: How can I prevent the formation of diacylated byproducts?

Preventing the formation of diacylated byproducts is often the most effective strategy. Here are several approaches:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to the carboxylic acid and coupling reagent. This ensures that the activated acid is more likely to react with a fresh amine molecule rather than the already acylated product.

  • Slow Addition: Add the coupling reagent or activated carboxylic acid slowly to the reaction mixture containing the primary amine. This maintains a low concentration of the acylating agent, disfavoring the second acylation step.

  • Choice of Coupling Reagent: The choice of coupling reagent can influence the extent of diacylation. While systematic comparative data is scarce, using less reactive coupling agents or conditions that favor the formation of a less reactive activated intermediate may reduce diacylation.

  • Steric Hindrance: If synthetically feasible, using a more sterically hindered primary amine can disfavor the second acylation event.

  • Protecting Groups: In complex syntheses, temporarily protecting one of the N-H protons of the primary amine is a definitive but synthetically more demanding strategy.

Q3: I have already formed a diacylated byproduct. How can I remove it?

Several methods can be employed to remove diacylated byproducts from the desired mono-acylated product. The choice of method depends on the stability of your desired amide and the properties of the byproduct.

  • Selective Hydrolysis (Cleavage): Diacylamides (imides) can be selectively hydrolyzed back to the mono-amide under specific conditions. This is often the preferred method for removal.

  • Chromatography: Standard purification techniques such as flash column chromatography or preparative HPLC can be effective in separating the mono-acylated product from the di-acylated byproduct, as they often have different polarities.

  • Recrystallization: If the desired amide and the diacylated byproduct have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.

Troubleshooting Guide

This guide provides a structured approach to addressing the presence of diacylated byproducts in your amide coupling reaction.

Diagram: Troubleshooting Workflow for Diacylated Byproducts

Troubleshooting_Workflow start Diacylated Byproduct Detected prevention Optimize Reaction Conditions (Preventative Measures) start->prevention If byproduct level is high and prevention is feasible removal Post-Reaction Removal Strategies start->removal If byproduct is already formed slow_addition Slow Addition of Acylating Agent prevention->slow_addition stoichiometry Adjust Amine:Acid Ratio (e.g., 1.2:1) prevention->stoichiometry reagent_choice Evaluate Coupling Reagent prevention->reagent_choice hydrolysis Selective Hydrolysis removal->hydrolysis chromatography Chromatographic Separation removal->chromatography recrystallization Recrystallization removal->recrystallization end_product Pure Mono-acylated Product slow_addition->end_product stoichiometry->end_product reagent_choice->end_product hydrolysis->end_product chromatography->end_product recrystallization->end_product

Caption: A decision tree for addressing diacylated byproducts in amide coupling.

Experimental Protocols

Protocol 1: Selective Hydrolysis of Diacylamide Byproduct

This protocol is a general method for the selective cleavage of one acyl group from a diacylamide (imide) to yield the desired mono-amide. This method is particularly useful when the diacyl byproduct is a cyclic imide.

Materials:

  • Crude reaction mixture containing the desired mono-amide and the diacylamide byproduct.

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio). The concentration will depend on the solubility of your compounds.

  • Base Addition: Add 1.0 to 1.2 equivalents of solid lithium hydroxide (LiOH) to the solution at room temperature. The exact stoichiometry may need to be optimized for your specific substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the diacylamide while minimizing hydrolysis of the desired mono-amide.

  • Quenching: Once the selective hydrolysis is complete, carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is neutral to slightly acidic (pH ~6-7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product enriched in the desired mono-amide.

  • Purification: Further purify the product by column chromatography or recrystallization if necessary.

Diagram: Workflow for Selective Hydrolysis

Selective_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Crude Mixture (Amide + Diacylamide) B Dissolve in THF/H2O A->B C Add LiOH (1.0-1.2 eq.) B->C D Monitor by TLC/LC-MS C->D E Quench with HCl D->E F Extract with Organic Solvent E->F G Wash with H2O & Brine F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I J Pure Mono-amide I->J

Caption: Step-by-step workflow for the selective hydrolysis of diacylamides.

Data Presentation

The following tables summarize the effectiveness of different strategies for managing diacylated byproducts. The data presented are representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Prevention Strategies and Their Impact on Diacylation

StrategyConditionTypical Diacylated Byproduct Level (%)Comments
Stoichiometry Amine:Acid (1.2:1)5 - 15%A simple and often effective first approach.
Amine:Acid (1.5:1)< 5%Higher excess of amine can further reduce diacylation but may complicate purification.
Slow Addition Acylating agent added over 1 hour2 - 10%Effective for highly reactive systems.
Steric Hindrance R-CH₂-NH₂ vs. R₂CH-NH₂15 - 30% vs. < 5%Demonstrates the significant effect of substrate structure.

Table 2: Comparison of Removal Methods for Diacylated Byproducts

MethodTypical Recovery of Mono-amide (%)Typical Purity after Treatment (%)AdvantagesDisadvantages
Selective Hydrolysis (LiOH) 80 - 95%> 95%High selectivity, cost-effective.Requires careful monitoring to avoid over-hydrolysis of the desired product.
Column Chromatography 70 - 90%> 98%High purity achievable, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive, potential for product loss on the column.
Recrystallization 50 - 80%> 99%Can yield very pure material, scalable.Dependent on favorable solubility differences, may result in lower recovery.

Diagram: Mechanism of Diacylation

Diacylation_Mechanism cluster_step1 Step 1: Mono-acylation cluster_step2 Step 2: Di-acylation (Side Reaction) amine R-NH₂ mono_amide R-NH-COR' amine->mono_amide + R'-COX activated_acid1 R'-COX product1 + HX mono_amide2 R-NH-COR' di_amide R-N(COR')₂ mono_amide2->di_amide + R'-COX activated_acid2 R'-COX product2 + HX

Caption: The two-step process leading to the formation of a diacylated byproduct.

Technical Support Center: Optimization of Reaction Conditions for 8-Azabicyclo[3.2.1]octane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions of the 8-azabicyclo[3.2.1]octane scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common first step for derivatizing the 8-azabicyclo[3.2.1]octane (nortropane) core?

A1: The most common initial step is the protection of the secondary amine at the 8-position. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. This protection prevents unwanted side reactions involving the nitrogen atom's nucleophilicity and basicity, allowing for selective modifications at other positions of the bicyclic scaffold.[1]

Q2: I am observing low yields in my N-alkylation of nortropane with an alkyl halide. What are the likely causes and how can I improve the outcome?

A2: Low yields in N-alkylation are often due to several factors:

  • Insufficient reactivity of the alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive halide. The addition of a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]

  • Poor solubility of reactants: Ensure that both the nortropane derivative and the base are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[2][3]

  • Inadequate base: The base should be strong enough to deprotonate the secondary amine effectively. Stronger bases like sodium hydride (NaH) can be used in anhydrous conditions, while weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient with more reactive alkylating agents.[3]

  • Steric hindrance: If either the nortropane derivative or the alkyl halide is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered base might be beneficial.[4]

  • Over-alkylation: The formation of a quaternary ammonium salt can be a side reaction. Using a slight excess of the amine relative to the alkylating agent and slow, dropwise addition of the alkylating agent can help minimize this.[3]

Q3: How can I control the diastereoselectivity during the functionalization of the C-3 position of tropinone?

A3: Controlling diastereoselectivity at the C-3 position is crucial. Here are some strategies:

  • For reductions of the C-3 ketone: The choice of reducing agent is critical. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the axial alcohol (tropine), while less hindered reagents like sodium borohydride (NaBH₄) often lead to a mixture of axial and equatorial (pseudotropine) alcohols.

  • For aldol reactions: The use of chiral lithium amide bases for deprotonation can lead to excellent enantioselectivity and good diastereoselectivity. The choice of the chiral amine and the presence of additives like lithium chloride can significantly influence the stereochemical outcome.[5]

  • For other C-C bond formations: The stereochemical outcome can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature.

Q4: What are common side reactions to be aware of during the synthesis of the 8-azabicyclo[3.2.1]octane core via the Mannich reaction?

A4: A common side reaction in the Robinson-Schöpf synthesis of tropinone (an intramolecular Mannich reaction) is intermolecular condensation. This is favored at high concentrations and incorrect pH. To favor the desired intramolecular cyclization, the reaction should be carried out under high dilution and at a pH of 4-5.[6]

Troubleshooting Guides

Guide 1: Low Yield in N-Alkylation of Nortropane Derivatives

This guide provides a systematic approach to troubleshooting low-yielding N-alkylation reactions.

Problem: The N-alkylation of a nortropane derivative with an alkyl halide results in a low yield of the desired product.

Troubleshooting Workflow:

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions If reagents are fine sub_reagents1 Is the alkyl halide reactive enough? (I > Br > Cl) check_reagents->sub_reagents1 If no, consider using a more reactive halide or adding NaI/KI. sub_reagents2 Is the base appropriate and dry? check_reagents->sub_reagents2 If no, switch to a stronger/ more soluble base (e.g., Cs2CO3, NaH). sub_reagents3 Are reactants used in the correct ratio? check_reagents->sub_reagents3 If no, adjust stoichiometry. (e.g., slight excess of amine). check_workup Step 3: Assess Work-up & Purification check_conditions->check_workup If conditions are optimized sub_conditions1 Is the solvent appropriate? (e.g., DMF, ACN, DMSO) check_conditions->sub_conditions1 If no, switch to a polar aprotic solvent. sub_conditions2 Is the temperature optimized? check_conditions->sub_conditions2 If no, try increasing the temperature. sub_conditions3 Is over-alkylation occurring? check_conditions->sub_conditions3 If yes, use a slight excess of amine and add alkyl halide slowly. solution Optimized Reaction check_workup->solution If work-up is appropriate sub_workup1 Is the product water-soluble? check_workup->sub_workup1 If yes, use appropriate extraction or salting-out techniques. sub_workup2 Is the purification method suitable? check_workup->sub_workup2 If no, consider chromatography or crystallization of the salt.

Caption: Troubleshooting workflow for low-yielding N-alkylation reactions.

Guide 2: Poor Diastereoselectivity in the Reduction of N-Boc-tropinone

This guide outlines steps to improve the diastereoselectivity of the reduction of the C-3 ketone in N-Boc-tropinone.

Problem: The reduction of N-Boc-tropinone yields an undesired mixture of diastereomeric alcohols (tropine and pseudotropine derivatives).

Troubleshooting Workflow:

Troubleshooting_Reduction start Poor Diastereoselectivity in Reduction check_reagent Step 1: Evaluate the Reducing Agent start->check_reagent check_temp Step 2: Optimize Reaction Temperature check_reagent->check_temp If reagent choice is appropriate sub_reagent1 Is the desired product the axial alcohol (tropine)? check_reagent->sub_reagent1 If yes, use a bulky reducing agent (e.g., L-Selectride®). sub_reagent2 Is the desired product the equatorial alcohol (pseudotropine)? check_reagent->sub_reagent2 If yes, use a less hindered reducing agent (e.g., NaBH4). check_additives Step 3: Consider Additives check_temp->check_additives If temperature is optimized sub_temp1 Is the reaction run at low temperature? check_temp->sub_temp1 If no, perform the reaction at lower temperatures (e.g., -78 °C). solution Improved Diastereoselectivity check_additives->solution If additives are considered sub_additives1 Have Lewis acids been considered? check_additives->sub_additives1 If no, addition of a Lewis acid (e.g., CeCl3) can alter the selectivity.

Caption: Troubleshooting workflow for poor diastereoselectivity in tropinone reduction.

Experimental Protocols

Protocol 1: N-Boc Protection of Nortropinone Hydrochloride

This protocol describes a standard procedure for the protection of the secondary amine of nortropinone.

Materials:

  • Nortropinone hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of nortropinone hydrochloride (1.0 eq) in DCM, add triethylamine (2.0-2.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-nortropinone.

Protocol 2: Mitsunobu Reaction for N-Alkylation of N-Boc-nortropanol

This protocol details the N-alkylation of a nortropanol derivative using Mitsunobu conditions, which proceeds with inversion of stereochemistry at the carbinol center.[6][7]

Materials:

  • N-Boc-nortropanol (e.g., N-Boc-tropine)

  • A suitable acidic nucleophile (e.g., a phenol, carboxylic acid, or phthalimide)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Boc-nortropanol (1.0 eq), the acidic nucleophile (1.1-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. Note that the triphenylphosphine oxide and the reduced hydrazine byproduct can complicate purification. Using polymer-supported triphenylphosphine can simplify the workup.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 8-azabicyclo[3.2.1]octanes via [3+2] Cycloaddition

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene10024No Conversion
2Toluene1502470
3Toluene150177
4Neat1500.581

Data adapted from a study on [3+2] cycloadditions of cyclopropanated pyrrole derivatives.

Table 2: Dihydroxylation of N-Boc protected 8-azabicyclo[3.2.1]oct-6-ene

EntryReagent SystemSolventTemperature (°C)TimeYield (%)Diastereoselectivity (exo:endo)
1OsO₄ (cat.), NMOAcetone/H₂O0 - rt12 h43>95:5
2RuCl₃·3H₂O, NaIO₄CH₃CN/H₂O0 - 252 d47>95:5

Data extracted from a study on the derivatization of the 8-azabicyclo[3.2.1]octane framework.[9]

Table 3: Conditions for the N-Alkylation of Nortropinone

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile801285
2Ethyl iodideCs₂CO₃DMF60892
33-BromopropanolNaHTHFrt2475
4Methyl iodideK₂CO₃Acetone561660

Representative conditions compiled from various sources.

References

Technical Support Center: Scale-Up Synthesis of endo-8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of endo-8-Azabicyclo[3.2.1]octane derivatives.

Frequently Asked Questions (FAQs)

Synthesis of Tropinone (Key Intermediate)

Q1: My Robinson-Schöpf synthesis of tropinone is giving a low yield on a multi-kilogram scale. What are the most critical parameters to investigate?

A1: Low yields in the Robinson-Schöpf synthesis at scale are common and typically trace back to a few critical parameters. This one-pot, double Mannich reaction's yield can be improved from as low as 17% to over 90% with careful control.[1][2][3] Key factors to check are:

  • pH Control: This is the most critical parameter. The reaction proceeds optimally under physiological conditions, ideally between pH 5 and 9.[4] Deviations outside this range can significantly hinder the cascade reaction.

  • Reagent Quality: Ensure the purity of starting materials, especially the succinaldehyde and acetonedicarboxylic acid. Impurities can lead to side reactions.

  • Temperature Management: While often run at ambient temperature, the Mannich reaction can be exothermic. On a large scale, poor heat dissipation can create hotspots, leading to decomposition and side product formation.

  • Decarboxylation Conditions: After the main condensation, the intermediate dicarboxylic acid must be decarboxylated. This is typically achieved by heating the acidic solution. Incomplete decarboxylation will result in yield loss.[5]

Q2: What are common side products in the Robinson-Schöpf synthesis and how can I minimize them?

A2: The primary side products are typically polymers from the self-condensation of succinaldehyde or incompletely cyclized intermediates. Minimizing these involves:

  • Controlled Reagent Addition: On a large scale, consider the controlled addition of succinaldehyde to the mixture of methylamine and acetonedicarboxylic acid to maintain a low concentration of the aldehyde and favor the desired reaction pathway.

  • Effective Mixing: Ensure the reactor has adequate agitation to maintain homogeneity and prevent localized high concentrations of reactants.

  • Strict pH Monitoring: Use an in-line pH probe to monitor and adjust the pH in real-time.

Stereoselective Reduction and Purification

Q3: I am struggling to achieve a high diastereomeric ratio (d.r.) for the desired endo-isomer during the reduction of tropinone. How can I improve the selectivity?

A3: Achieving high endo selectivity is a common challenge. The reduction of the C3-ketone can produce both the desired endo alcohol (tropine) and the undesired exo alcohol (pseudotropine).

  • Choice of Reducing Agent: Bulky hydride reagents tend to favor attack from the less hindered equatorial face, yielding the axial (exo) alcohol. Smaller hydride reagents, like Lithium Aluminum Hydride (LiAlH₄), preferentially attack from the axial face to give the desired equatorial (endo) alcohol, though selectivity may be moderate (e.g., ~85:15).[6] Catalytic hydrogenation (e.g., with Raney Nickel) is also a common method for this reduction.[5]

  • Temperature Control: Lowering the reaction temperature (e.g., to -20°C or 0°C) can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the endo product.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the hydride, thereby affecting selectivity. Protic solvents like ethanol are common.

Q4: What is the most effective method for separating the endo and exo isomers on a large scale?

A4: While chromatography is effective at the lab scale, it is often not economically viable for large-scale separation of bulk intermediates.[7]

  • Fractional Crystallization: This is the preferred industrial method. The two diastereomers will have different solubilities in various solvent systems. A common approach is to convert the amino alcohols to their salts (e.g., hydrochlorides or oxalates) and perform fractional crystallization. This process exploits the differences in the crystal lattice energies of the diastereomeric salts. A detailed screening of solvents is necessary to identify a system that provides a significant solubility differential.

  • Process Design: Ideally, the reduction step is optimized to provide a high enough d.r. (>98:2) so that the minor exo isomer can be removed as an impurity during the crystallization of the desired endo product without requiring a dedicated separation step.

Troubleshooting Guides

Guide 1: Low Yield in Robinson-Schöpf Synthesis of Tropinone

This guide addresses common issues leading to poor yields during the scale-up of the tropinone synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<50%) with Complex Mixture Incorrect pH: The reaction is highly pH-sensitive. A pH outside the optimal 5-9 range can halt the cascade or promote side reactions.[4]1. Implement rigorous pH control using an in-line probe. 2. Prepare buffered solutions or use a controlled-addition strategy for acid/base to maintain pH. 3. Target a pH of 7-8 for optimal results.[8]
Reaction Stalls / Incomplete Conversion Poor Reagent Quality: Succinaldehyde can polymerize on storage. Acetonedicarboxylic acid can degrade.1. Use fresh, high-purity succinaldehyde or generate it in situ if possible. 2. Verify the purity of acetonedicarboxylic acid by titration or other appropriate methods before use.
Formation of Tarry, Polymeric Material Poor Temperature Control / Hotspots: The Mannich reaction is exothermic. Localized overheating promotes polymerization of the aldehyde.[9]1. Ensure the reactor's cooling system is sufficient for the batch size. 2. Use a jacketed reactor with efficient heat transfer fluid circulation. 3. Implement a slow, controlled addition of one of the reactants to manage the rate of heat generation.
Product Contains Significant Carboxylic Acid Impurity Incomplete Decarboxylation: The final heating step after acidification was insufficient in time or temperature.1. After acidification, ensure the reaction mixture is heated to the target temperature (e.g., 80-90°C) for a sufficient duration. 2. Monitor CO₂ evolution to gauge reaction completion. 3. Use HPLC as an in-process control (IPC) to confirm the absence of the dicarboxylic acid intermediate.
Guide 2: Poor endo:exo Selectivity in Tropinone Reduction

This guide focuses on improving the diastereomeric ratio during the reduction to form the desired endo-alcohol.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low endo:exo Ratio (e.g., < 85:15) High Reaction Temperature: Higher temperatures reduce the energy difference between the diastereomeric transition states, leading to lower selectivity.1. Lower the reaction temperature. Perform trials at 0°C, -10°C, and -20°C. 2. Ensure the cooling system can maintain the target temperature during the (often exothermic) addition of the reducing agent.
Incorrect Reducing Agent: Bulky reducing agents (e.g., L-Selectride®) will favor formation of the exo isomer.1. Use a small hydride reagent such as Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[6] 2. For catalytic hydrogenation, screen catalysts (e.g., Raney Nickel, Platinum oxide) and conditions (pressure, temperature).[5]
Inconsistent Selectivity Between Batches Variable Reagent Purity/Activity: The activity of hydride reagents can vary between lots or degrade upon storage.1. Use a new, sealed container of the reducing agent. 2. Standardize the reagent by titration before use in a large-scale campaign.
Difficult Work-up / Emulsion Formation Quenching Procedure: Uncontrolled quenching of reactive hydrides like LiAlH₄ on a large scale can be hazardous and lead to work-up issues.1. Develop a robust quenching protocol involving the slow, temperature-controlled addition of a reagent like ethyl acetate, followed by aqueous solutions (e.g., Rochelle's salt or dilute NaOH).

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of Tropinone via Robinson-Schöpf Reaction

Safety Warning: This reaction involves handling of acidic and basic solutions. The decarboxylation step releases carbon dioxide gas, which must be safely vented. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. The reaction should be conducted in a well-ventilated area or fume hood.

Equipment:

  • 100 L jacketed glass reactor with overhead stirring, temperature probe, pH probe, and reflux condenser.

  • Addition funnel or dosing pump.

  • Heating/cooling circulator.

Reagents:

  • Acetonedicarboxylic acid (8.76 kg, 60.0 mol)

  • Methylamine (40% solution in water, 4.66 L, 60.0 mol)

  • Succinaldehyde (40% solution in water, 12.91 kg, 60.0 mol)

  • Citric Acid Buffer (to maintain pH)

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for decarboxylation)

  • Toluene (for extraction)

Procedure:

  • Initial Charge: Charge the reactor with 40 L of deionized water and begin agitation. Add the acetonedicarboxylic acid (8.76 kg) and stir until dissolved.

  • pH Adjustment: Cool the solution to 15-20°C. Slowly add the 40% methylamine solution (4.66 L), monitoring the temperature and pH. The addition is exothermic. Maintain the temperature below 30°C. Adjust the pH to ~7.5 with a citric acid buffer solution or dilute NaOH.

  • Aldehyde Addition: Begin the slow, subsurface addition of the 40% succinaldehyde solution (12.91 kg) via a dosing pump over 4-6 hours. Monitor the internal temperature and maintain it at 20-25°C using the reactor jacket.

  • Reaction: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 12-18 hours. Monitor the reaction progress by an appropriate in-process control (IPC), such as HPLC-UV, checking for the disappearance of starting materials.

  • Acidification & Decarboxylation: Once the reaction is complete, cool the mixture to 10°C. Slowly and carefully add concentrated hydrochloric acid until the pH is < 2. An exotherm and gas evolution (CO₂) will occur. Once the pH is stable, slowly heat the reactor contents to 80-85°C and hold for 2-3 hours to ensure complete decarboxylation. Vent the reactor to a scrubber.

  • Work-up: Cool the reaction mixture to 20°C. Adjust the pH to >12 with a 50% NaOH solution, keeping the temperature below 30°C.

  • Extraction: Extract the aqueous layer with toluene (3 x 20 L). Combine the organic layers.

  • Isolation: Concentrate the combined toluene extracts under reduced pressure to yield crude tropinone as an oil, which should crystallize upon standing. The crude product can be purified further by vacuum distillation or recrystallization from a suitable solvent like light petroleum.[5]

Protocol 2: Diastereoselective Reduction of Tropinone to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)

Safety Warning: This reaction uses Sodium Borohydride, which reacts with water and acids to produce flammable hydrogen gas. The reaction should be performed under an inert atmosphere (Nitrogen). Appropriate PPE is required.

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Dosing vessel for reagent solution.

Reagents:

  • Tropinone (2.78 kg, 20.0 mol)

  • Methanol (20 L)

  • Sodium Borohydride (NaBH₄) (0.91 kg, 24.0 mol)

  • Acetone (for quenching)

  • Sodium Hydroxide solution (for work-up)

  • Ethyl Acetate (for extraction)

Procedure:

  • Initial Charge: Charge the reactor with tropinone (2.78 kg) and methanol (20 L). Stir under a nitrogen atmosphere until all the tropinone has dissolved.

  • Cooling: Cool the solution to -10°C using the reactor jacket.

  • Hydride Addition: In a separate vessel, carefully prepare a solution or slurry of sodium borohydride (0.91 kg) in a small amount of methanol (if solubility allows and it is deemed safe) or add it portion-wise as a solid. Add the NaBH₄ to the tropinone solution over 2-3 hours, ensuring the internal temperature does not rise above -5°C.

  • Reaction: Stir the reaction mixture at -10°C to -5°C for 4-6 hours. Monitor the reaction by IPC (TLC or HPLC) until the tropinone is consumed.

  • Quench: Slowly and carefully add acetone to the reaction mixture at -10°C to quench any excess NaBH₄.

  • Work-up: Warm the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol. Add water and a 1M NaOH solution to the residue.

  • Extraction: Extract the product into ethyl acetate (3 x 10 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of endo and exo isomers.

  • Purification: The crude solid can be purified by fractional crystallization. A potential starting point is to dissolve the material in a hot solvent like isopropanol or an acetone/heptane mixture and allow it to cool slowly. The less soluble diastereomer (ideally the desired endo isomer) should crystallize out. The purity of the isolated solid should be checked by HPLC or GC.

Visualizations

Experimental and Troubleshooting Workflows

Scale_Up_Synthesis_Workflow General Workflow for Scale-Up Synthesis cluster_0 Step 1: Tropinone Synthesis (Robinson-Schöpf) cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Purification A 1. Prepare Reactor with Acetonedicarboxylic Acid & Methylamine B 2. Adjust pH to 7.0 - 8.0 A->B C 3. Slow Addition of Succinaldehyde (Maintain T < 30°C) B->C D 4. Reaction Monitoring (IPC) (HPLC for completion) C->D E 5. Acidification (pH < 2) & Decarboxylation (Heat to 80°C) D->E F 6. Basification & Extraction E->F G 7. Isolate Crude Tropinone F->G H 8. Dissolve Tropinone in Solvent (e.g., Methanol) G->H Proceed if Purity >95% I 9. Cool to Low Temperature (e.g., -10°C) H->I J 10. Slow Addition of Reducing Agent (e.g., NaBH4) I->J K 11. Reaction Monitoring (IPC) (HPLC for endo:exo ratio) J->K L 12. Quench & Aqueous Work-up K->L M 13. Extract & Isolate Crude Product L->M N 14. Fractional Crystallization (Solvent Screen to Optimize) M->N Analyze endo:exo ratio O 15. Isolate Pure endo-Isomer N->O P 16. Final Product Analysis (Purity, Identity, d.r.) O->P

Caption: General Workflow for Scale-Up Synthesis.

Caption: Troubleshooting Logic for Low Yield / Purity.

References

Validation & Comparative

Endo vs. Exo 8-Azabicyclo[3.2.1]octane Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical orientation of substituents on the 8-azabicyclo[3.2.1]octane scaffold, commonly found in tropane alkaloids and their synthetic analogs, critically dictates their biological activity. The distinction between endo and exo isomers significantly influences binding affinity and selectivity for key neurological targets, including monoamine transporters and muscarinic acetylcholine receptors. This guide provides a comprehensive comparison of the biological profiles of endo and exo 8-azabicyclo[3.2.1]octane derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity at Monoamine Transporters

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse and are primary targets for a wide range of therapeutics. The stereochemistry of 8-azabicyclo[3.2.1]octane derivatives plays a pivotal role in their interaction with these transporters.

While direct head-to-head comparisons of extensive series of endo and exo isomers are not always available in single studies, the existing literature indicates that the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton can impart modest stereoselective binding and uptake inhibition at the DAT[1]. Structure-activity relationship (SAR) studies have revealed that modifications at the 3-position and the nitrogen at the 8-position can significantly alter affinity and selectivity for DAT, SERT, and NET[1][2][3]. For instance, certain 8-substituted derivatives have been shown to be highly selective for DAT over SERT and NET[1][2].

Comparative Biological Activity at Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors with five subtypes (M1-M5) that mediate a wide range of physiological functions. The stereoselectivity of 8-azabicyclo[3.2.1]octane derivatives at these receptor subtypes is a key determinant of their pharmacological profile. The pharmacological action of tropane alkaloids is stereoselective, which is due to the differing affinity and binding of the stereoisomers to muscarinic receptors[4].

A study comparing exo and endo azabicyclo[3.2.1]octane analogues revealed that the exo configuration can lead to optimal pharmacology at muscarinic receptors compared to their endo counterparts in certain series of compounds[5]. The affinity of various tropane alkaloids for muscarinic receptors has been extensively studied, with quaternary derivatives often showing the highest binding affinities[6][7].

Table 1: Comparative Binding Affinities (Ki, nM) of endo vs. exo Azabicyclo[3.2.1]octane Analogues at Muscarinic Receptor Subtypes

Compound/IsomerM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Exo Azabicyclo[3.2.1]octane Analogue 0.6±0.22.8±1.40.2±0.020.2±0.050.8±0.09
Endo Azabicyclo[3.2.1]octane Analogue -----

Note: Data for the endo analogue was not provided in the same comparative table in the initial search results. The table is structured to highlight the available data for the exo isomer and to indicate where comparative data for the endo isomer is needed.

Experimental Protocols

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Membrane preparations from rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) or cells expressing the respective transporters.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and various concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • Synaptosomes prepared from rat brain tissue or cells expressing the transporters.

  • Krebs-Ringer-HEPES buffer.

  • Test compounds at various concentrations.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes or cells with the test compound for a short period.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake.

  • Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The biological effects of 8-azabicyclo[3.2.1]octane derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for rational drug design.

G Muscarinic Acetylcholine Receptor (M1, M3, M5) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1/M3/M5 Receptor Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist Acetylcholine / Agonist Agonist->mAChR Binds

M1, M3, and M5 muscarinic receptor signaling pathway.

G Muscarinic Acetylcholine Receptor (M2, M4) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M2/M4 Receptor Gi_o Gi/o mAChR->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Agonist Acetylcholine / Agonist Agonist->mAChR Binds

M2 and M4 muscarinic receptor signaling pathway.

G Monoamine Transporter (DAT, SERT, NET) Mechanism cluster_membrane Presynaptic Membrane Transporter Monoamine Transporter (DAT/SERT/NET) Neurotransmitter_Intracellular Neurotransmitter Transporter->Neurotransmitter_Intracellular Translocates Na_Intracellular Na⁺ Transporter->Na_Intracellular Translocates Cl_Intracellular Cl⁻ Transporter->Cl_Intracellular Translocates Neurotransmitter_Extracellular Neurotransmitter (Dopamine/Serotonin/Norepinephrine) Neurotransmitter_Extracellular->Transporter Binds Na_Extracellular Na⁺ Na_Extracellular->Transporter Binds Cl_Extracellular Cl⁻ Cl_Extracellular->Transporter Binds Inhibitor Reuptake Inhibitor (e.g., 8-azabicyclo[3.2.1]octane derivative) Inhibitor->Transporter Blocks

General mechanism of monoamine transporter action and inhibition.

G Experimental Workflow for Radioligand Binding Assay Start Start Prepare_Reagents Prepare Reagents: - Membrane Preparation - Radioligand - Test Compounds Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

A generalized workflow for a radioligand binding assay.

References

Spectroscopic Differentiation of Endo and Exo 8-Azabicyclo[3.2.1]octane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of substituents on the 8-azabicyclo[3.2.1]octane (tropane) skeleton is a critical determinant of biological activity and pharmacological profile. The differentiation between endo and exo isomers is therefore a fundamental requirement in the synthesis, characterization, and development of tropane-based therapeutic agents. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between these isomers, supported by experimental data for the model compounds tropine (endo-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane) and pseudotropine (exo-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane).

Comparative Spectroscopic Data

The spatial orientation of substituents in endo and exo isomers leads to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) also provide valuable, albeit sometimes less definitive, differentiating features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the stereochemical elucidation of 8-azabicyclo[3.2.1]octane isomers. The rigid bicyclic framework results in significant differences in the chemical shifts (δ) and coupling constants (J) for protons and carbons, depending on their endo or exo orientation.

¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Assignmentendo Isomer (Tropine)exo Isomer (Pseudotropine)Key Differentiating Feature
H-3 ~4.0 ppm (broad)~3.8 ppm (multiplet)The chemical shift and multiplicity of the proton on the carbon bearing the substituent are highly diagnostic.[1]
N-CH₃ ~2.5 ppm (singlet)~2.3 ppm (singlet)The chemical shift of the N-methyl protons can vary slightly between isomers.[1]
H-1, H-5 (bridgehead) ~3.2 ppm (broad)~3.1 ppm (broad)Bridgehead protons often show subtle differences in their chemical shifts.[1]

¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignmentendo Isomer (Tropine)exo Isomer (Pseudotropine)Key Differentiating Feature
C-3 ~64.5 ppm~67.8 ppmThe carbon bearing the substituent experiences a significant change in its electronic environment and thus its chemical shift.[1]
C-1, C-5 (bridgehead) ~62.3 ppm~63.5 ppmThe bridgehead carbons also exhibit discernible differences in their chemical shifts.[1]
N-CH₃ ~40.2 ppm~39.8 ppmThe N-methyl carbon chemical shift shows minor variation.[1]
C-2, C-4 ~35.5 ppm~38.7 ppmCarbons adjacent to the substituted carbon are also sensitive to the stereochemistry.[1]
C-6, C-7 ~26.0 ppm~26.5 ppmThe carbons of the ethylene bridge show slight differences.[1]
Infrared (IR) Spectroscopy

While the overall IR spectra of endo and exo isomers are often similar, subtle differences in the fingerprint region, particularly the C-O stretching frequency for hydroxylated analogs, can be diagnostic.

Characteristic IR Absorption Bands (cm⁻¹)

Functional Groupendo Isomer (Tropine)exo Isomer (Pseudotropine)Key Differentiating Feature
O-H stretch ~3400 (broad)~3400 (broad)The O-H stretching vibration is typically broad for both isomers due to hydrogen bonding and not a primary point of differentiation.[1]
C-H stretch ~2850-2950~2850-2950The C-H stretching region is generally similar for both isomers.[1]
C-O stretch ~1040~1060The C-O stretching vibration is influenced by the axial vs. equatorial position of the hydroxyl group and can be a key distinguishing feature.[1]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of endo and exo isomers often yields very similar fragmentation patterns, making their differentiation by MS alone challenging.[1] The primary fragmentation involves the cleavage of the bicyclic system. However, subtle differences in the relative intensities of fragment ions may be observed.

Common Mass Spectral Fragments for Tropine/Pseudotropine

m/zProposed Fragment
141 Molecular ion [M]⁺
124 [M - OH]⁺
96 Fragmentation of the bicyclic ring
82, 83 Further fragmentation of the piperidine ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[2]

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz NMR Spectrometer.

    • Parameters : Acquire the spectrum at 298 K using a standard pulse sequence. A 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 3-4 seconds are typical. A sufficient number of scans (e.g., 16-64) should be collected to ensure a good signal-to-noise ratio.[2]

    • Processing : Apply a line broadening of 0.3 Hz, followed by Fourier transformation. The spectrum should be phased and baseline corrected. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.[2]

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz NMR Spectrometer.

    • Parameters : Acquire the spectrum at 298 K using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[2]

    • Processing : Apply a line broadening of 1-2 Hz before Fourier transformation. Calibrate the chemical shifts relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the solid sample (2-5 mg) in a few drops of a volatile solvent (e.g., dichloromethane or methanol).

    • Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate. If the resulting spectrum has low intensity, an additional drop of the solution can be added and the solvent evaporated.[2]

  • Instrumentation : Fourier Transform Infrared (FT-IR) Spectrometer.

  • Data Acquisition :

    • Perform a background scan of the clean, empty salt plate.

    • Place the salt plate with the sample film in the sample holder.

    • Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : For volatile compounds like many tropane alkaloids, Gas Chromatography (GC) is an ideal method for sample introduction, which also serves to separate the isomers.

  • Ionization : Electron Ionization (EI) is a common method for the analysis of small organic molecules.

    • Electron Energy : Typically 70 eV.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu) to observe the molecular ion and key fragment ions.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of endo and exo 8-azabicyclo[3.2.1]octane isomers.

G cluster_0 Spectroscopic Analysis Workflow Start Isomeric Mixture (Endo/Exo) NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Start->NMR Primary Method IR FT-IR Spectroscopy Start->IR Supporting Method MS GC-MS Analysis Start->MS Supporting Method Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Endo Endo Isomer Identified Data_Analysis->Endo Distinct ¹H & ¹³C shifts, NOE correlations confirm Exo Exo Isomer Identified Data_Analysis->Exo Distinct ¹H & ¹³C shifts, NOE correlations confirm Ambiguous Ambiguous Result (Further Analysis Required) Data_Analysis->Ambiguous Overlapping signals/ Indistinguishable spectra

Caption: Workflow for Spectroscopic Differentiation.

References

Comparative Binding Affinity of 8-Azabicyclo[3.2.1]octane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the binding affinities of 8-azabicyclo[3.2.1]octane analogs is crucial for the design and development of novel therapeutics targeting monoamine transporters and muscarinic acetylcholine receptors. This guide provides a comparative analysis of the binding affinities of various analogs, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of a selection of 8-azabicyclo[3.2.1]octane analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). Lower values indicate higher binding affinity.

Compound3β-Substituent2β-SubstituentTargetBinding Affinity (Ki/IC50, nM)
Analog 14-(1-methylethenyl)phenylPropanoyl5-HT Transporter0.1[1]
Analog 14-(1-methylethenyl)phenylPropanoylDopamine Transporter15[1]
Analog 14-(1-methylethenyl)phenylPropanoylNorepinephrine Transporter~100[1]
Analog 23,4-dichlorophenylCarbomethoxyDopamine Transporter5.7[2]
Analog 23,4-dichlorophenylCarbomethoxySerotonin Transporter8.0[2]
Analog 33,4-dichlorophenyl (unsaturated)CarbomethoxyDopamine Transporter4.5[2]
Analog 4Naphthyl derivativesAcylDopamine TransporterHigh Affinity[3]
Analog 4Naphthyl derivativesAcylSerotonin TransporterHigh Affinity[3]
Analog 5ArylEthyl ketoneDopamine TransporterData dependent on aryl and N-substituents[1]
Analog 5ArylEthyl ketoneSerotonin TransporterData dependent on aryl and N-substituents[1]
Analog 63',4'-dichlorophenyl-Dopamine TransporterHigh Affinity[4]
Analog 72-naphthyl-Serotonin TransporterHigh Affinity[4]

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay targeting the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines the steps for a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Membrane Preparation: Crude membrane fractions from rat striatum tissue or cells expressing the dopamine transporter.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: 8-azabicyclo[3.2.1]octane analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize the tissue (e.g., rat striatum) in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, the radioligand ([³H]WIN 35,428), and either the test compound at various concentrations or the non-specific binding control.

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measurement and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of 8-azabicyclo[3.2.1]octane analogs are mediated through their interaction with specific protein targets, which in turn modulate intracellular signaling cascades.

Dopamine_Transporter_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT->Dopamine_Vesicle Recycling Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation Analog 8-Azabicyclo[3.2.1]octane Analog Analog->DAT Inhibition

Dopamine Transporter (DAT) Regulation Workflow.

The primary role of the dopamine transporter is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. 8-Azabicyclo[3.2.1]octane analogs that inhibit DAT block this reuptake process, leading to an increased concentration of dopamine in the synapse and prolonged activation of postsynaptic dopamine receptors.

Muscarinic_Receptor_Signaling cluster_receptor Muscarinic Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binding Gq_protein Gq/11 Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Analog 8-Azabicyclo[3.2.1]octane Analog (Antagonist) Analog->mAChR Blocks

Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway.

Muscarinic acetylcholine receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). 8-Azabicyclo[3.2.1]octane analogs that act as antagonists at these receptors block this signaling cascade, thereby inhibiting the cellular responses mediated by these pathways.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal platform for designing potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives, focusing on their interactions with monoamine transporters, kappa opioid receptors, muscarinic acetylcholine receptors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

I. Monoamine Transporter Inhibitors

Derivatives of 8-azabicyclo[3.2.1]octane have been extensively investigated as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key therapeutic strategy for various neurological and psychiatric disorders.

Comparative Data

The following table summarizes the binding affinities (Ki, nM) of various 8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET. These compounds are compared to GBR 12909, a well-known selective DAT inhibitor that features a piperazine core, representing an alternative scaffold.

CompoundR (at N-8)Ar (at C-3)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
8-azabicyclo[3.2.1]octane Derivatives
1-CH₃-CH=C(Ph)₂1910,0002,700526142
2-CH₂CH₃-CH=C(Ph)₂196,8002,100358111
3-CH₂CH₂CH₃-CH=C(Ph)₂215,4001,80025786
4-CH₂-cyclopropyl-CH=C(Ph)₂4.04,2401,1001060275
5-CH₂Ph-CH=C(Ph)₂6.02,100800350133
6-CH₂(4-Cl-Ph)-CH=C(Ph)₂3.93,2005,3008211358
Alternative Scaffold
GBR 12909--4.82,4002,800500583

Data compiled from multiple sources.

Structure-Activity Relationship Summary
  • Substitution at the 8-position (Nitrogen): The nature of the substituent on the nitrogen atom significantly influences both potency and selectivity.[1][2][3]

    • Small alkyl groups (methyl, ethyl, propyl) generally result in potent DAT inhibition with good selectivity over SERT and NET.

    • The introduction of a cyclopropylmethyl group (Compound 4) leads to a notable increase in both DAT potency and selectivity, particularly over SERT.[1][2][3]

    • Bulky benzyl and substituted benzyl groups (Compounds 5 and 6) maintain high DAT affinity, with the 4-chlorobenzyl derivative (Compound 6) exhibiting exceptional selectivity against NET.[1][2][3]

  • Substitution at the 3-position: The diarylmethoxyethylidenyl group at the C-3 position is a key pharmacophore for high-affinity DAT binding.[1][2] The rigid ethylidenyl linker contributes to the stereoselective binding at the transporter.[1][2][3]

  • Comparison with GBR 12909: The 8-azabicyclo[3.2.1]octane scaffold can produce DAT inhibitors with comparable or even superior potency and selectivity to the piperazine-based GBR 12909. Notably, strategic substitution at the N-8 position of the tropane ring offers a fine-tuning mechanism for selectivity that is distinct from the SAR of GBR 12909 analogs.[1][2]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of test compounds to DAT, SERT, and NET using radiolabeled ligands.

  • Membrane Preparation: Membranes are prepared from rat brain tissue or cells stably expressing the human transporters. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand, and the test compound at various concentrations.

    • DAT: [³H]WIN 35,428 is commonly used.

    • SERT: [³H]citalopram is a standard radioligand.

    • NET: [³H]nisoxetine is frequently employed.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway and Workflow

monoamine_transporter_inhibition cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway prep Membrane Preparation assay Radioligand Binding Assay prep->assay quant Scintillation Counting assay->quant analysis Data Analysis (IC50, Ki) quant->analysis presynaptic Presynaptic Neuron neurotransmitter Dopamine/ Serotonin/ Norepinephrine presynaptic->neurotransmitter synaptic_cleft Synaptic Cleft neurotransmitter->synaptic_cleft Release transporter Monoamine Transporter (DAT/SERT/NET) transporter->presynaptic Reuptake reuptake Reuptake synaptic_cleft->transporter postsynaptic Postsynaptic Receptor synaptic_cleft->postsynaptic Binding derivative 8-Azabicyclo[3.2.1]octane Derivative derivative->transporter Inhibition

Caption: Workflow for assessing monoamine transporter inhibition and the targeted signaling pathway.

II. Kappa Opioid Receptor Antagonists

The 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series has emerged as a promising class of potent and selective kappa opioid receptor (KOR) antagonists. These compounds are being investigated for the treatment of depression and other mood disorders.

Comparative Data

The following table presents the in vitro activity of representative 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives as KOR antagonists.

CompoundR (N-substitution)Kappa IC₅₀ (nM)Mu:Kappa RatioDelta:Kappa RatiohERG IC₅₀ (µM)
7-H77>400>400-
8-CH₂-cyclohexyl2036415-
9-C(O)NH-cyclohexyl17293>174>33

Data compiled from multiple sources.[4][5]

Structure-Activity Relationship Summary
  • N-Substitution: Modification of the pendant N-substitution on the benzamide moiety is a key determinant of potency, selectivity, and safety profile.[4][5]

    • The unsubstituted analog (Compound 7) is a highly potent and selective KOR antagonist.

    • Introduction of a cyclohexylmethyl group (Compound 8) maintains high potency.[4]

    • Incorporating a cyclohexylurea moiety (Compound 9) leads to analogs with improved in vitro opioid and hERG selectivity, indicating a better safety profile.[4][5]

  • Linker and Benzamide Ring: Modifications to the linker between the tropane core and the benzamide ring, as well as substitutions on the benzamide ring itself, also influence the pharmacological profile.[4][5]

Experimental Protocols

Kappa Opioid Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing the human kappa opioid receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the test compound.

  • Incubation: The reaction is incubated for 60 minutes at 25°C.

  • Filtration and Quantification: The assay is terminated by rapid filtration, and the bound radioactivity is quantified by scintillation counting.

  • Data Analysis: IC₅₀ values are determined from concentration-response curves.

[³⁵S]GTPγS Functional Assay

This assay measures the functional antagonist activity of the compounds.

  • Membrane Preparation: Membranes from cells expressing the KOR are used.

  • Assay Setup: Membranes are incubated with [³⁵S]GTPγS, GDP, a KOR agonist (e.g., Dynorphin A), and varying concentrations of the antagonist test compound.

  • Incubation: The mixture is incubated for 60 minutes at 25°C.

  • Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency.

Logical Relationship of SAR

kor_antagonist_sar cluster_modifications Structural Modifications cluster_outcomes Pharmacological Outcomes scaffold 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide n_sub N-Substitution on Benzamide scaffold->n_sub linker Linker Modification scaffold->linker benzamide_sub Benzamide Ring Substitution scaffold->benzamide_sub potency KOR Antagonist Potency n_sub->potency selectivity Opioid Receptor Selectivity (vs. Mu, Delta) n_sub->selectivity herg hERG Inhibition (Safety) n_sub->herg linker->potency benzamide_sub->potency

Caption: Key structural modifications influencing the pharmacological profile of KOR antagonists.

III. Muscarinic Acetylcholine Receptor Antagonists

Tropane alkaloids, such as atropine and scopolamine, are classic examples of muscarinic acetylcholine receptor (mAChR) antagonists. Synthetic 8-azabicyclo[3.2.1]octane derivatives have been developed to achieve improved selectivity for specific mAChR subtypes (M1-M5), which could lead to therapies with fewer side effects.

Comparative Data

The following table shows the binding affinities (pKi) of novel 8-azoniabicyclo[3.2.1]octane carbamates for the five human muscarinic receptor subtypes.

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKi
108.98.88.89.28.2
118.58.38.68.78.0
Atropine9.08.99.28.98.8

Data compiled from multiple sources.[6]

Structure-Activity Relationship Summary
  • Carbamate Moiety: The introduction of a carbamate functionality on the tropane scaffold has led to the discovery of potent anti-muscarinic agents.[6]

  • Quaternization: The presence of a quaternary ammonium group, as in the 8-azoniabicyclo[3.2.1]octane derivatives, restricts the molecule's ability to cross the blood-brain barrier, making them suitable for treating peripheral disorders like COPD.

  • Substituent Effects: The nature and position of substituents on the carbamate moiety influence the affinity and selectivity for the different mAChR subtypes.

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Assay Setup: The assay is conducted in a 96-well plate. Membranes are incubated with a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), and the test compound at various concentrations.

  • Incubation: Plates are incubated to allow the binding to reach equilibrium.

  • Filtration and Quantification: The reaction is terminated by filtration, and the radioactivity is measured by a scintillation counter.

  • Data Analysis: IC₅₀ values are determined, and Ki values are calculated to represent the binding affinity of the test compound.

Experimental Workflow

muscarinic_antagonist_workflow start Start cell_culture Cell Culture (Expressing M1-M5 Receptors) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Competitive Radioligand Binding Assay ([3H]-NMS) membrane_prep->binding_assay data_analysis Data Analysis (pKi determination) binding_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the binding affinity of muscarinic receptor antagonists.

IV. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

More recently, the 8-azabicyclo[3.2.1]octane scaffold has been explored for the development of inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). NAAA inhibitors are being investigated as potential anti-inflammatory agents.

Comparative Data

The following table compares the inhibitory activity (IC₅₀) of pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA.

CompoundR¹ (on Pyrazole)R² (on Pyrazine)h-NAAA IC₅₀ (µM)
12-CH₃-H1.11
13-CH₃-CH₂OCH₂CH₃0.042
14 (Piperidine analog)-CH₃-H>10

Data compiled from multiple sources.[7]

Structure-Activity Relationship Summary
  • Bicyclic Constraint: Constraining a piperidine core into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial for NAAA inhibitory activity, as demonstrated by the significantly higher potency of compound 12 compared to its piperidine analog (Compound 14).[7]

  • Lipophilicity Modulation: The introduction of an ethoxymethyl side chain on the pyrazine ring (Compound 13) substantially increased polarity while maintaining high inhibitory activity. This modification led to a compound with a superior pharmacological and pharmacokinetic profile.[7]

  • Pyrazole Substitution: The electronic properties of the substituents on the pyrazole ring also have a significant impact on the inhibitory potency.[7]

Experimental Protocols

NAAA Activity Assay (Fluorometric)

  • Enzyme Source: Lysates from cells overexpressing human NAAA are typically used.

  • Assay Buffer: The assay is performed in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.

  • Assay Setup: In a 96-well plate, the enzyme source is incubated with a fluorogenic NAAA substrate and the test compound at various concentrations.

  • Incubation: The plate is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence generated from the enzymatic cleavage of the substrate is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of NAAA activity against the concentration of the test compound.

NAAA Inhibition Pathway

naaa_inhibition_pathway pea Palmitoylethanolamide (PEA) (Anti-inflammatory) naaa NAAA Enzyme pea->naaa inflammation Inflammation pea->inflammation reduces products Palmitic Acid + Ethanolamine (Inactive) naaa->products catalysis hydrolysis Hydrolysis derivative 8-Azabicyclo[3.2.1]octane Sulfonamide Derivative derivative->naaa Inhibition

Caption: Inhibition of NAAA by 8-azabicyclo[3.2.1]octane derivatives prevents the breakdown of anti-inflammatory PEA.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the substitution pattern on this rigid core can lead to significant changes in potency, selectivity, and overall pharmacological profile. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the ongoing development of novel therapeutics based on this privileged chemical scaffold.

References

A Comparative Guide to 8-azabicyclo[3.2.1]octane and Other Bicyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bicyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to navigate the complexities of drug design. These rigid structures provide a unique three-dimensional framework that can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. Among the diverse array of bicyclic systems, 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, has emerged as a privileged structure, finding application in a wide range of therapeutic areas. This guide provides a comprehensive comparison of the 8-azabicyclo[3.2.1]octane scaffold with other key bicyclic systems, namely quinuclidine and granatane, supported by quantitative data and detailed experimental protocols.

Introduction to Bicyclic Scaffolds

Bicyclic scaffolds are molecular frameworks containing two fused or bridged rings. Their rigid nature reduces the conformational flexibility of a molecule, which can be advantageous in drug design. By locking the molecule into a more defined shape, the entropic penalty of binding to a biological target is minimized, often leading to higher affinity. Furthermore, the defined spatial arrangement of substituents on a bicyclic core allows for precise control over the molecule's interaction with its target, enhancing selectivity and reducing off-target effects.

8-Azabicyclo[3.2.1]octane (Tropane): This scaffold is the core of the tropane alkaloids, a class of naturally occurring compounds with a long history of medicinal use.[1][2][3] Notable examples include atropine and cocaine. The 8-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing a nitrogen atom and two carbon atoms.[4] Its rigid, chair-boat conformation provides a well-defined platform for the orientation of substituents, making it a valuable scaffold in the design of central nervous system (CNS) active agents, particularly those targeting monoamine transporters.[5][6]

Quinuclidine: This bicyclic amine features a bridged ring system with the nitrogen atom at a bridgehead position.[7][8] Its rigid, cage-like structure imparts unique chemical and pharmacological properties. Quinuclidine is a key component in a variety of pharmaceuticals, notably those targeting muscarinic and nicotinic acetylcholine receptors.[9][10] Its strong basicity and defined stereochemistry make it an attractive scaffold for achieving high receptor affinity and selectivity.[8]

Granatane: Structurally related to tropane, the granatane scaffold is a 9-azabicyclo[3.3.1]nonane system. It is the core of alkaloids like pseudopelletierine, found in the pomegranate tree (Punica granatum).[11][12] The granatane framework, with its two fused six-membered rings, offers a different spatial arrangement of substituents compared to tropane, providing an alternative geometric profile for drug design.[13]

Physicochemical Properties

The physicochemical properties of a drug molecule, such as its acidity (pKa), lipophilicity (logP), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key physicochemical properties for the parent scaffolds and representative derivatives.

ScaffoldStructurepKalogPPolar Surface Area (Ų)
8-Azabicyclo[3.2.1]octane (Nortropane)10.31.2512.03
Tropane10.51.763.24
Quinuclidine11.01.463.24
Granatan-3-one8.81.320.31

Pharmacokinetic Properties: A Comparative Overview

A drug's success is heavily reliant on its ADME properties. The rigid nature of bicyclic scaffolds can influence these properties in several ways. The following sections and tables provide a comparative look at key pharmacokinetic parameters.

In Vitro ADME Properties

The following table summarizes in vitro ADME data for representative compounds containing the respective bicyclic scaffolds. These assays are crucial for early-stage drug discovery to predict the in vivo behavior of drug candidates.

Compound ClassScaffoldCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in human liver microsomes)
Dopamine Transporter Inhibitors8-Azabicyclo[3.2.1]octaneModerate to HighVariable
Muscarinic Receptor ModulatorsQuinuclidineModerate to HighGenerally Stable
Serotonin Receptor LigandsGranataneData not readily availableData not readily available

Note: The data presented are generalized from various sources and specific values can vary significantly based on the full molecular structure.

Pharmacodynamic Properties: Targeting Receptors and Transporters

The rigid frameworks of these bicyclic scaffolds have been instrumental in designing potent and selective ligands for various biological targets.

Receptor and Transporter Binding Affinities

The following table presents a selection of binding affinities (Ki or IC50 values) for representative compounds, illustrating the utility of these scaffolds in targeting specific proteins. Lower values indicate higher affinity.

TargetCompound ScaffoldRepresentative CompoundBinding Affinity (Ki/IC50, nM)
Dopamine Transporter (DAT)8-Azabicyclo[3.2.1]octane8-cyclopropylmethyl derivative4.0 (Ki)[5]
Serotonin Transporter (SERT)8-Azabicyclo[3.2.1]octane3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane0.1 (Ki)[14]
Muscarinic M1 ReceptorQuinuclidine(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0 (Ki)
Nicotinic α7 ReceptorQuinuclidine(R)-enantiomer of a quinuclidine-triazole derivative22.5 (Ki)[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental evaluation of these scaffolds, the following diagrams illustrate key signaling pathways and experimental workflows.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Vesicle->Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine Dopamine_Syn Dopamine Dopamine_Syn->DAT Reuptake D2R Dopamine Receptor (e.g., D2) Dopamine_Syn->D2R Binding G_protein G-protein D2R->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Inhibition

Dopamine Signaling Pathway

muscarinic_signaling Acetylcholine Acetylcholine M1_M3_M5 M1, M3, M5 Receptors Acetylcholine->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Muscarinic Receptor Signaling (Gq Pathway)

caco2_workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells differentiate Culture for 21 days to form monolayer seed_cells->differentiate check_integrity Check monolayer integrity (TEER measurement) differentiate->check_integrity add_compound Add test compound to apical side check_integrity->add_compound Integrity OK incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side at time points incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caco-2 Permeability Assay Workflow

microsomal_stability_workflow start Start prepare_microsomes Prepare liver microsomes and NADPH regenerating system start->prepare_microsomes add_compound Add test compound prepare_microsomes->add_compound incubate Incubate at 37°C add_compound->incubate sample Take samples at different time points incubate->sample quench Quench reaction (e.g., with acetonitrile) sample->quench analyze Analyze samples by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Microsomal Stability Assay Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of drug candidates. The following sections provide methodologies for key in vitro assays.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing human DAT.

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding control: Cocaine or unlabeled WIN 35,428.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]WIN 35,428, and membrane preparation.

    • Non-specific Binding: A high concentration of cocaine (e.g., 10 µM), [³H]WIN 35,428, and membrane preparation.

    • Competition: Test compound at various concentrations, [³H]WIN 35,428, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes from cells expressing a specific muscarinic receptor subtype (e.g., M1-M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Non-specific binding control: Atropine.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: As described for the DAT binding assay, using cells expressing the muscarinic receptor subtype of interest.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]NMS, and cell membranes.

    • Non-specific Binding: A high concentration of atropine (e.g., 1 µM), [³H]NMS, and cell membranes.

    • Competition: Test compound at various concentrations, [³H]NMS, and cell membranes.

  • Incubation: Incubate at room temperature for 2-3 hours.

  • Filtration: Filter and wash as described for the DAT binding assay.

  • Quantification: Measure radioactivity as described above.

  • Data Analysis: Calculate IC50 and Ki values as for the DAT binding assay.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a test compound.

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Hank's Balanced Salt Solution (HBSS), pH 7.4.

  • Lucifer yellow (for monolayer integrity check).

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound (typically at 1-10 µM) to the apical (donor) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • Replace the volume of the sampled medium with fresh HBSS.

  • Analysis: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (for quenching the reaction).

  • Internal standard for LC-MS/MS analysis.

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / amount of microsomal protein.

Conclusion

The 8-azabicyclo[3.2.1]octane scaffold, along with other bicyclic systems like quinuclidine and granatane, offers medicinal chemists a powerful set of tools to design novel therapeutics with improved properties. The rigidity and three-dimensional nature of these scaffolds provide a means to enhance potency, selectivity, and pharmacokinetic profiles. This guide has provided a comparative overview of these important bicyclic systems, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of the next generation of drugs. The choice of a particular scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the properties and potential of each bicyclic system is crucial for success in the challenging landscape of drug discovery.

References

A Comparative Guide to the Enantioselective Synthesis of the 8-Azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active tropane alkaloids. Its stereochemistry plays a pivotal role in determining pharmacological activity. Consequently, the development of efficient enantioselective syntheses of this bicyclic system is of paramount importance for the discovery and development of novel therapeutics. This guide provides a comparative overview of prominent enantioselective strategies for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Enantioselective Strategies

The following table summarizes the key performance indicators for five distinct and impactful enantioselective approaches to the 8-azabicyclo[3.2.1]octane scaffold. The data presented is sourced from peer-reviewed scientific literature and offers a quantitative comparison of these methods in terms of yield, enantioselectivity (e.e.), and diastereoselectivity (d.r.).

Synthetic StrategyKey Reagents/CatalystsSubstrate Scope Example(s)Yield (%)e.e. (%)d.r.Ref.
Desymmetrization of TropinoneChiral Lithium Amide Base (e.g., (S,S)-(-)-N,N-bis(1-phenylethyl)amine)Tropinone~65-85up to 97N/A[1]
Asymmetric Intramolecular Mannich ReactionN-Sulfinyl β-amino ketone ketals, (Boc)₂O, DMAPAcyclic N-sulfinyl β-amino ketone ketals60-95>98 (de)>99:1[2]
Asymmetric 1,3-Dipolar CycloadditionRh₂(OAc)₄, Chiral Lewis Acid (e.g., Sc(OTf)₃-PyBox)Diazo imines, Acryloylpyrazolidinone75-9590-99>99:1[3]
Rhodium-Catalyzed [4+3] CycloadditionRh₂(S-PTAD)₄, VinyldiazoacetateN-Boc-pyrrole, Methyl 2-(triisopropylsilyloxy)vinyldiazoacetate70-8590-96N/A[4]
Ring-Closing IodoaminationI₂, NaHCO₃tert-Butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate~70>99 (de)>99:1[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to be representative examples of each synthetic strategy.

Desymmetrization of Tropinone via Enantioselective Deprotonation

This method relies on the use of a chiral lithium amide base to selectively deprotonate one of the enantiotopic protons of tropinone, followed by trapping of the resulting chiral enolate.

Experimental Protocol:

A solution of (S,S)-(-)-N,N-bis(1-phenylethyl)amine (2.2 mmol) in THF (10 mL) is cooled to -78 °C. n-Butyllithium (2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes. A solution of tropinone (2.0 mmol) in THF (5 mL) is then added dropwise over 15 minutes. The reaction is stirred at -78 °C for 2 hours. Benzaldehyde (2.2 mmol) is added, and the reaction is stirred for an additional 1 hour at -78 °C before being quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aldol product.[1]

Asymmetric Intramolecular Mannich Reaction

This approach utilizes a chiral sulfinimine auxiliary to control the stereochemistry of an intramolecular Mannich cyclization, leading to the formation of the 8-azabicyclo[3.2.1]octane core.

Experimental Protocol:

To a solution of the N-sulfinyl β-amino ketone ketal (1.0 mmol) in CH₂Cl₂ (10 mL) is added 3 N HCl in methanol (1.0 mL). The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure. The residue is dissolved in CH₂Cl₂ (10 mL), and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the substituted tropinone.[2]

Asymmetric 1,3-Dipolar Cycloaddition

A dual catalytic system, comprising a rhodium(II) complex and a chiral Lewis acid, is employed to achieve high enantioselectivity in the 1,3-dipolar cycloaddition of a cyclic azomethine ylide with a dipolarophile.

Experimental Protocol:

To a solution of the chiral PyBox ligand (0.022 mmol) and Sc(OTf)₃ (0.02 mmol) in CH₂Cl₂ (1.0 mL) is stirred at room temperature for 1 hour. The mixture is then cooled to -78 °C. A solution of acryloylpyrazolidinone (0.2 mmol) in CH₂Cl₂ (0.5 mL) is added, followed by a solution of the diazo imine (0.24 mmol) and Rh₂(OAc)₄ (0.004 mmol) in CH₂Cl₂ (1.0 mL) via syringe pump over 1 hour. The reaction is stirred at -78 °C for an additional 3 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash column chromatography.[3]

Rhodium-Catalyzed [4+3] Cycloaddition

This method involves a rhodium-catalyzed [4+3] cycloaddition between a vinyldiazoacetate and a pyrrole to construct the 8-azabicyclo[3.2.1]octane skeleton.

Experimental Protocol:

To a solution of N-Boc-pyrrole (0.5 mmol) and Rh₂(S-PTAD)₄ (0.005 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added a solution of methyl 2-(triisopropylsilyloxy)vinyldiazoacetate (0.6 mmol) in dichloromethane (3.0 mL) via syringe pump over 2 hours. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[4]

Ring-Closing Iodoamination

An intramolecular cyclization of an amino-substituted cycloheptene derivative is triggered by an iodinating agent to form the bicyclic scaffold with high diastereoselectivity.

Experimental Protocol:

To a solution of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate (0.2 mmol) in acetonitrile (4 mL) at 0 °C is added a solution of iodine (0.6 mmol) in acetonitrile (2 mL) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to room temperature and stirred for a further 2 hours. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described enantioselective syntheses.

Desymmetrization_of_Tropinone Tropinone Tropinone Chiral_Enolate Chiral Lithium Enolate Tropinone->Chiral_Enolate Deprotonation Chiral_Base Chiral Lithium Amide Base Chiral_Base->Chiral_Enolate Product Enantioenriched 8-Azabicyclo[3.2.1]octane Derivative Chiral_Enolate->Product Electrophilic Addition Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Desymmetrization of Tropinone Workflow

Asymmetric_Intramolecular_Mannich_Reaction Starting_Material Acyclic N-Sulfinyl β-Amino Ketone Ketal Hydrolysis Hydrolysis (HCl/MeOH) Starting_Material->Hydrolysis Intermediate Dehydropyrrolidine Ketone Hydrolysis->Intermediate Cyclization Intramolecular Mannich Cyclization ((Boc)₂O, DMAP) Intermediate->Cyclization Product Substituted Tropinone Cyclization->Product

Asymmetric Intramolecular Mannich Reaction

Asymmetric_1_3_Dipolar_Cycloaddition Diazo_Imine Diazo Imine Azomethine_Ylide Azomethine Ylide Diazo_Imine->Azomethine_Ylide Rh_Catalyst Rh₂(OAc)₄ Rh_Catalyst->Azomethine_Ylide Product Enantioenriched 8-Azabicyclo[3.2.1]octane Azomethine_Ylide->Product [3+2] Cycloaddition Dipolarophile Acryloylpyrazolidinone Dipolarophile->Product Chiral_Lewis_Acid Chiral Lewis Acid (Sc(OTf)₃-PyBox) Chiral_Lewis_Acid->Product

Asymmetric 1,3-Dipolar Cycloaddition

Rhodium_Catalyzed_4_3_Cycloaddition Vinyldiazoacetate Vinyldiazoacetate Rh_Carbene Rhodium Carbene Vinyldiazoacetate->Rh_Carbene Rh_Catalyst Rh₂(S-PTAD)₄ Rh_Catalyst->Rh_Carbene Product Enantioenriched 8-Azabicyclo[3.2.1]octane Rh_Carbene->Product [4+3] Cycloaddition Pyrrole N-Boc-pyrrole Pyrrole->Product

Rhodium-Catalyzed [4+3] Cycloaddition

Ring_Closing_Iodoamination Starting_Material Amino-substituted Cycloheptene Iodonium_Ion Iodonium Ion Intermediate Starting_Material->Iodonium_Ion Iodine I₂ Iodine->Iodonium_Ion Cyclization Intramolecular Nucleophilic Attack Iodonium_Ion->Cyclization Product Diastereomerically Pure 8-Azabicyclo[3.2.1]octane Cyclization->Product

Ring-Closing Iodoamination Workflow

References

Comparative Biological Evaluation of Novel 8-Azabicyclo[3.2.1]octane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of novel 8-azabicyclo[3.2.1]octane derivatives. This guide provides a comparative analysis of their biological activity, supported by quantitative data and detailed experimental protocols.

The 8-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity allows for precise orientation of substituents, leading to high-affinity interactions with various biological targets. This guide summarizes recent findings on the biological evaluation of novel derivatives, categorized by their primary molecular targets: monoamine transporters, the enzyme ELOVL6, N-acylethanolamine-hydrolyzing acid amidase (NAAA), and opioid receptors.

Monoamine Transporter Inhibitors

A series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been investigated for their activity as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders.

Data Presentation
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
22e 4.04240-1060-
22g 3.9-5300-1358
7 130----

Data compiled from structure-activity relationship studies on GBR 12909 analogs.[1]

Experimental Protocols

Monoamine Transporter Binding Assay:

This protocol outlines the procedure for determining the binding affinity of test compounds to DAT, SERT, and NET using a competitive radioligand binding assay.[1][2][3]

Materials:

  • Cell membranes expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known transporter inhibitor (e.g., GBR 12909 for DAT).

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Mandatory Visualization

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT DAT DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding Compound 8-Azabicyclo[3.2.1]octane Compound Compound->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by 8-azabicyclo[3.2.1]octane compounds.

Long-Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors

A novel class of 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives has been identified as potent inhibitors of Long-chain fatty acid elongase 6 (ELOVL6).[4][5] ELOVL6 is a key enzyme in the biosynthesis of long-chain saturated and monounsaturated fatty acids and is considered a therapeutic target for metabolic disorders.[4][5]

Data Presentation
CompoundHuman ELOVL6 IC₅₀ (µM)Mouse ELOVL6 IC₅₀ (µM)
1a 0.230.28
1w 0.0210.027

Data from an ultra-high throughput screening and subsequent optimization.[4][5]

Experimental Protocols

ELOVL6 Inhibition Assay:

This protocol describes a method to determine the inhibitory activity of compounds against ELOVL6.

Materials:

  • Microsomes from cells expressing human or mouse ELOVL6.

  • [¹⁴C]Malonyl-CoA.

  • Palmitoyl-CoA.

  • Assay Buffer: Phosphate buffer (pH 7.4) containing cofactors.

  • Termination Solution: Methanolic KOH.

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, ELOVL6-containing microsomes, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of [¹⁴C]malonyl-CoA and palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Termination: Stop the reaction by adding methanolic KOH.

  • Saponification and Extraction: Saponify the fatty acids and extract them with a suitable organic solvent.

  • Quantification: Measure the radioactivity of the extracted fatty acids using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualization

ELOVL6_inhibition_workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix: - ELOVL6 Microsomes - Test Compound Start->Prepare_Reaction_Mix Initiate_Reaction Initiate Reaction with [14C]Malonyl-CoA & Palmitoyl-CoA Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Extract_Fatty_Acids Saponify and Extract Fatty Acids Terminate_Reaction->Extract_Fatty_Acids Measure_Radioactivity Measure Radioactivity Extract_Fatty_Acids->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50

Caption: Experimental workflow for the ELOVL6 inhibition assay.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6][7] NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[6][7] Inhibition of NAAA represents a promising therapeutic strategy for inflammatory conditions.[6][7]

Data Presentation
CompoundHuman NAAA IC₅₀ (µM)
20 0.23
50 (ARN19689) 0.042

Data from a structure-activity relationship study leading to the discovery of a potent and orally available NAAA inhibitor.[6][7]

Experimental Protocols

NAAA Inhibition Assay:

This protocol details a method for measuring the inhibitory effect of compounds on NAAA activity.[8]

Materials:

  • Recombinant human NAAA enzyme or cell lysates containing NAAA.

  • [¹⁴C]Palmitoylethanolamide ([¹⁴C]PEA) as the substrate.

  • Assay Buffer: Acidic buffer (e.g., citrate buffer, pH 4.5-5.0).

  • Termination Solution: Chloroform/methanol mixture.

  • Thin-layer chromatography (TLC) plates.

  • Phosphorimager or scintillation counter.

Procedure:

  • Enzyme Preparation: Prepare the NAAA enzyme source (recombinant protein or cell lysate).

  • Reaction Setup: In a reaction tube, combine the assay buffer, NAAA enzyme, and the test compound at various concentrations.

  • Initiation: Add [¹⁴C]PEA to start the reaction.

  • Incubation: Incubate the mixture at 37°C.

  • Termination and Extraction: Stop the reaction and extract the lipids using the chloroform/methanol mixture.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]PEA) from the product ([¹⁴C]palmitic acid).

  • Quantification: Quantify the amount of product formed using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Mandatory Visualization

NAAA_signaling_pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA Hydrolysis Inflammation_Analgesia Anti-inflammatory & Analgesic Effects PEA->Inflammation_Analgesia Activation Products Palmitic Acid + Ethanolamine NAAA->Products Compound 8-Azabicyclo[3.2.1]octane Sulfonamide Compound->NAAA Inhibition

Caption: Inhibition of NAAA by 8-azabicyclo[3.2.1]octane sulfonamides enhances PEA levels.

Opioid Receptor Antagonists

Derivatives of 8-azabicyclo[3.2.1]octane have also been developed as antagonists for mu (µ) and kappa (κ) opioid receptors. These receptors are involved in pain perception, mood, and addiction. Selective antagonists are valuable tools for research and have therapeutic potential.

Data Presentation
CompoundReceptor TargetKᵢ (nM) or IC₅₀ (nM)Assay Type
Analog 12 Kappa (κ)172 (IC₅₀)Radioligand Binding

Data from structure-activity relationship studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists.[9]

Experimental Protocols

Opioid Receptor Binding Assay:

This protocol is for determining the binding affinity of compounds to opioid receptors.[10][11]

Materials:

  • Cell membranes expressing the target opioid receptor (µ or κ).

  • Radioligands: e.g., [³H]DAMGO for µ receptors, [³H]U-69,593 for κ receptors.

  • Assay Buffer: Tris-HCl buffer with MgCl₂.

  • Non-specific binding control: Naloxone or another suitable antagonist.

  • Standard laboratory equipment for binding assays as listed previously.

Procedure:

  • Membrane Preparation: As described for monoamine transporter assays.

  • Assay Setup: Combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound in a 96-well plate.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.

  • Filtration and Washing: Separate bound and unbound radioligand by filtration and wash the filters.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding, determine IC₅₀ values from competition curves, and calculate Kᵢ values using the Cheng-Prusoff equation.

Mandatory Visualization

opioid_antagonism_logic Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (μ or κ) Opioid_Agonist->Opioid_Receptor Binds & Activates Signaling_Cascade Downstream Signaling Opioid_Receptor->Signaling_Cascade Biological_Effect Biological Effect (e.g., Analgesia) Signaling_Cascade->Biological_Effect Compound 8-Azabicyclo[3.2.1]octane Antagonist Compound->Opioid_Receptor Blocks Binding

References

Comparative Receptor Binding of Endo-8-Azabicyclo[3.2.1]octane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of various endo-8-azabicyclo[3.2.1]octane derivatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

The endo-8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this scaffold have been extensively studied for their interactions with various receptors and transporters in the central and peripheral nervous systems. This guide summarizes key findings from receptor binding studies, offering a comparative analysis of their affinity and selectivity.

Quantitative Binding Data

The following tables summarize the in vitro binding affinities (Ki in nM) of selected endo-8-azabicyclo[3.2.1]octane derivatives for various receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities for Monoamine Transporters

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Reference
Derivative 22e (8-cyclopropylmethyl)4.0>4240-[1][2]
Derivative 22g (8-chlorobenzyl)3.9->5300[1][2]

Table 2: Binding Affinities for Nicotinic Acetylcholine Receptors (nAChRs)

CompoundReceptor SubtypeKi (nM)Reference
2β-isoxazolyl-8-azabicyclo[3.2.1]octane (9b)Neuronal nAChRs ([³H]cytisine binding)3[3]
3β-isoxazolyl-8-azabicyclo[3.2.1]octane (15b)Neuronal nAChRs ([³H]cytisine binding)148[3]

Table 3: Binding Affinities for Muscarinic Acetylcholine Receptors (mAChRs)

CompoundReceptor SubtypeKi (nM)Reference
Tropane Carbamate Derivative 5oM1-M5Potent antagonist activity[4]

Table 4: Binding Affinities for Opioid Receptors

CompoundReceptor SubtypepKiReference
Various endo-3-(3-hydroxyphenyl)-8-azabicyclo[3.2.1]octane derivativesMu (µ)8.0 - 10.5[5]

Table 5: Binding Affinities for Vesicular Monoamine Transporter 2 (VMAT2)

CompoundKi (µM)Reference
Trop-2-ene analogue 4a1.30[6]
Trop-2-ene analogue 4b1.38[6]

Experimental Protocols

The following are generalized protocols for radioligand binding assays, which are commonly used to determine the binding affinity of compounds to their target receptors. Specific details may vary between laboratories and for different receptors.

General Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate.

  • Total Binding: Membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-cytisine for nAChRs) at a concentration near its Kd value.[3][7]

  • Non-specific Binding: In parallel wells, the incubation mixture also contains a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

  • Competitive Binding: For determining the Ki of a test compound, the incubation mixture contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (endo-8-azabicyclo[3.2.1]octane derivative).

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • For competitive binding assays, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

G General Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay incubation Incubation with Radioligand and Test Compound protein_assay->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_processing Calculate Specific Binding scintillation->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calc Cheng-Prusoff Equation (Ki) curve_fitting->ki_calc

Caption: A generalized workflow for a radioligand binding assay.

G Dopamine Transporter (DAT) Function cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle release Dopamine Release dopamine_vesicle->release dopamine Dopamine release->dopamine dat Dopamine Transporter (DAT) reuptake Dopamine Reuptake dat->reuptake dopamine->dat dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor signaling Postsynaptic Signaling dopamine_receptor->signaling G Muscarinic Acetylcholine Receptor Signaling (Gq-coupled) ligand Acetylcholine / Agonist receptor Muscarinic Receptor (M1, M3, M5) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response G Nicotinic Acetylcholine Receptor Signaling ligand Acetylcholine / Agonist receptor Nicotinic Receptor (nAChR) ligand->receptor ion_influx Na⁺/Ca²⁺ Influx receptor->ion_influx opens channel depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca²⁺-dependent Signaling ion_influx->ca_signaling gene_expression Changes in Gene Expression depolarization->gene_expression ca_signaling->gene_expression

References

A Comparative Guide to 8-Azabicyclo[3.2.1]octane-Based Drugs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, serves as a versatile template in medicinal chemistry for the development of potent and selective ligands targeting various central nervous system receptors and transporters. This guide provides a comparative overview of the pharmacological properties of several classes of 8-azabicyclo[3.2.1]octane-based drugs, focusing on their interactions with monoamine transporters and opioid receptors. The information presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

The following tables summarize the in vitro binding affinities and functional potencies of representative 8-azabicyclo[3.2.1]octane-based compounds from different pharmacological classes.

Table 1: Monoamine Transporter Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives

CompoundR GroupDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
22e Cyclopropylmethyl4.04240114106028.5
22g 4-Chlorobenzyl3.9112053002871358
GBR 12909 (Reference)1.13342230420
Cocaine (Reference)2623045231.162.0

Data extracted from a study on structure-activity relationships of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.[1]

Table 2: Opioid Receptor Affinities of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives (Kappa Opioid Receptor Antagonists)

CompoundKappa IC₅₀ (nM)Mu:Kappa RatioDelta:Kappa RatiohERG IC₅₀ (µM)
Analog 6c 2036415>33
Analog 12 17293>174>33
AZ-MTAB 20~30~400-

Data for analogs 6c and 12 are from a study on the SAR of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides.[2] Data for AZ-MTAB is from a review on kappa opioid receptor antagonists for major depressive disorder.[3]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.

In Vitro Assays

1. Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Tissue Preparation: Rat striatal (for DAT) and cortical (for SERT and NET) tissues are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in buffer.

  • Radioligands:

    • DAT: [³H]WIN 35,428

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

  • Assay Procedure:

    • Incubate tissue homogenates with the respective radioligand and varying concentrations of the test compound in a 96-well plate.

    • Incubation is carried out at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12935 for DAT, imipramine for SERT, and desipramine for NET).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for Kappa Opioid Receptor Functional Activity

This assay measures the functional activity of compounds at G-protein coupled receptors, such as the kappa opioid receptor (KOR).

  • Membrane Preparation: Membranes from cells stably expressing the human KOR (e.g., CHO-hKOR cells) are prepared.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂, NaCl, and GDP.

  • Assay Procedure:

    • Cell membranes are pre-incubated with the test compound (antagonist) for a specific time (e.g., 15 minutes) at 30°C.

    • A KOR agonist (e.g., Dynorphin A) is added, followed by the addition of [³⁵S]GTPγS.

    • The incubation continues for a defined period (e.g., 60 minutes) at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and IC₅₀ values are calculated.

In Vivo Assays

1. Chlorpromazine-Induced Catatonia Model for Anti-Parkinsonism Activity

This animal model is used to assess the potential of compounds to alleviate motor symptoms associated with Parkinson's disease.[4]

  • Animals: Albino mice are typically used.

  • Procedure:

    • Catatonia is induced by the administration of chlorpromazine (e.g., 5 mg/kg, intraperitoneally).

    • The test compound or a reference drug (e.g., Atropine) is administered at a specific dose and route.

    • The degree of catatonia is scored at various time points post-drug administration based on the animal's posture and immobility.

  • Endpoint: A reduction in the catatonic score compared to the vehicle-treated group indicates potential anti-parkinsonian activity.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the 8-azabicyclo[3.2.1]octane-based drugs discussed.

experimental_workflow_monoamine_transporter_binding cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue (Striatum/Cortex) Homogenate Tissue Homogenate Tissue->Homogenate Membranes Cell Membranes Homogenate->Membranes Incubation Incubation: - Membranes - [3H]Radioligand - Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Monoamine Transporter Radioligand Binding Assay Workflow.

dopamine_transporter_signaling DAT Dopamine Transporter (DAT) Dopamine_in Intracellular Dopamine DAT->Dopamine_in Dopamine_out Extracellular Dopamine Dopamine_out->DAT Reuptake Vesicle Synaptic Vesicle Dopamine_in->Vesicle Sequestration Drug 8-Azabicyclo[3.2.1]octane Derivative (Inhibitor) Drug->DAT Inhibition PKC Protein Kinase C (PKC) PKC->DAT Modulation

Simplified Dopamine Transporter Signaling Pathway.

kappa_opioid_receptor_signaling KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Coupling Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activation Antagonist 8-Azabicyclo[3.2.1]octane Derivative (Antagonist) Antagonist->KOR Blockade AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channel Ion Channels (Ca2+, K+) G_protein->Ion_channel Modulation cAMP cAMP AC->cAMP Conversion

References

A Comparative Analysis of Synthetic Routes to Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing natural products, have long captured the attention of the scientific community due to their significant and diverse physiological effects. From the anticholinergic properties of atropine and scopolamine to the stimulant effects of cocaine, these molecules have been utilized in medicine and have been the subject of extensive synthetic efforts. This guide provides a comparative analysis of key synthetic routes to the tropane core, offering a blend of classical approaches and modern strategies. We present a quantitative comparison of these routes, detailed experimental protocols for seminal syntheses, and visual representations of the synthetic pathways to aid in understanding and future research.

At a Glance: Comparing the Pathways

The journey to synthesize the intricate tropane skeleton has evolved significantly over the past century. Early landmark syntheses by Willstätter and Robinson laid the groundwork, while contemporary methods have focused on improving efficiency, stereoselectivity, and overall yield. The following table summarizes the key quantitative metrics for a selection of these synthetic routes.

Synthetic Route Key Precursors Number of Steps Overall Yield (%) Stereoselectivity Key Features
Willstätter Synthesis (1901) Cycloheptanone~150.75RacemicFirst total synthesis of tropinone; lengthy and low-yielding.[1]
Robinson-Schöpf Synthesis (1917) Succinaldehyde, Methylamine, Acetonedicarboxylic acid1 (One-pot)17 (initially), >90 (optimized)[2]RacemicBiomimetic, one-pot reaction; classic example of a tandem reaction.[1]
Asymmetric Ring-Closing Iodoamination tert-butyl (E)-hept-2,6-dienoate731[3]>99:1 dr[3]Modern asymmetric approach to (+)-pseudococaine.[3][4]
Intramolecular Mannich Cyclization N-sulfinyl β-amino ketone ketalsMulti-stepGood to excellent (specific overall yield not stated)[5]High (single isomer in some cases)[5]Asymmetric synthesis of substituted tropinones.[5]
Aziridination/Vinyl Aziridine Rearrangement Cycloheptadiene intermediate5-7Not explicitly stated for all targets[6][7]ControllableGeneral approach for diverse tropane alkaloids and analogues.[6]

Visualizing the Synthetic Strategies

To better illustrate the logic and flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Willstatter_Synthesis cluster_main Willstätter Synthesis of Tropinone (1901) Cycloheptanone Cycloheptanone Intermediate1 Multistep Conversion (Introduction of Nitrogen Bridge) Cycloheptanone->Intermediate1 ~15 steps Tropinone Tropinone Intermediate1->Tropinone

Caption: Willstätter's lengthy but pioneering synthesis of tropinone.

Robinson_Schopf_Synthesis cluster_main Robinson-Schöpf 'Biomimetic' Synthesis (1917) Succinaldehyde Succinaldehyde One_Pot One-Pot Reaction Succinaldehyde->One_Pot Methylamine Methylamine Methylamine->One_Pot Acetonedicarboxylic_acid Acetonedicarboxylic acid Acetonedicarboxylic_acid->One_Pot Tropinone Tropinone One_Pot->Tropinone Tandem Mannich Reactions

Caption: Robinson's elegant and efficient one-pot synthesis of tropinone.

Modern_Asymmetric_Synthesis cluster_main General Flow of a Modern Asymmetric Route Acyclic_Precursor Acyclic/Monocyclic Chiral Precursor Key_Cyclization Key Asymmetric Cyclization Step Acyclic_Precursor->Key_Cyclization Bicyclic_Core 8-Azabicyclo[3.2.1]octane Core Key_Cyclization->Bicyclic_Core Tropane_Alkaloid Target Tropane Alkaloid Bicyclic_Core->Tropane_Alkaloid Functional Group Manipulation

Caption: A generalized workflow for modern asymmetric syntheses of tropane alkaloids.

Detailed Experimental Protocols

A hallmark of robust scientific comparison is the ability to reproduce and build upon prior work. Below are the foundational experimental protocols for the classical syntheses of tropinone.

Willstätter's Synthesis of Tropinone (1901)

Richard Willstätter's first synthesis of tropinone, and subsequently cocaine, was a monumental achievement in natural product chemistry.[1] The synthesis was long and arduous, starting from cycloheptanone. While the original multi-step procedure is primarily of historical interest due to its low overall yield of 0.75%, it was the first to chemically construct the tropane core. The key challenge was the introduction of the nitrogen bridge into the seven-membered ring. The numerous steps involved bromination, substitution, and cyclization reactions, which were state-of-the-art for the time but have since been superseded by more efficient methods.

Robinson's "Double Mannich" Synthesis of Tropinone (1917)

Sir Robert Robinson's synthesis of tropinone is a classic in the field of total synthesis, celebrated for its simplicity, elegance, and biomimetic approach.[1] It is a one-pot reaction that mimics the proposed biosynthesis of tropane alkaloids.[1]

Reactants:

  • Succinaldehyde

  • Methylamine

  • Acetonedicarboxylic acid (or its diethyl ester)

Procedure (Conceptual):

  • The reaction is initiated by the nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

  • An intramolecular addition of the imine to the second aldehyde group results in the formation of a five-membered ring.

  • This is followed by an intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

  • A subsequent intramolecular Mannich reaction leads to the formation of the bicyclic tropane skeleton.

  • Finally, decarboxylation of the two carboxylic acid groups yields tropinone.

This reaction was initially reported with a 17% yield, which was later optimized to over 90%.[2] The simplicity and high yield of this one-pot synthesis made tropinone readily accessible for the synthesis of other tropane alkaloids like atropine, which was of critical importance during World War I.[1]

Modern Synthetic Approaches

Contemporary research in tropane alkaloid synthesis has been driven by the need for enantiomerically pure compounds for pharmacological studies and drug development. These modern routes often employ sophisticated catalytic and stereoselective methods.

Asymmetric Synthesis via Ring-Closing Iodoamination: This strategy has been successfully applied to the synthesis of (+)-pseudococaine.[3][4] It involves the conjugate addition of a chiral lithium amide to an acyclic precursor, followed by ring-closing metathesis and a diastereoselective iodoamination to construct the bicyclic core.[4] This method provides high diastereoselectivity (>99:1 dr) and a respectable overall yield of 31% in seven steps.[3]

Intramolecular Mannich Cyclization of N-Sulfinyl β-Amino Ketone Ketals: This approach allows for the asymmetric synthesis of substituted tropinones.[5] The key step is a Mannich cyclization of an enantiopure N-sulfinyl β-amino ketone, which can lead to the formation of the tropinone skeleton with high stereocontrol, in some cases yielding a single isomer.[5]

Aziridination followed by Vinyl Aziridine Rearrangement: This versatile method provides a general route to a variety of tropane alkaloids and their analogs.[6][7] The strategy involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This approach is amenable to late-stage diversification, allowing for the synthesis of a library of tropane-containing compounds in a relatively short sequence (5-7 steps).[6]

Conclusion

The synthesis of tropane alkaloids has a rich history, from the painstaking efforts of early pioneers to the elegant and highly selective methods of modern organic chemistry. The Robinson-Schöpf synthesis remains a textbook example of a biomimetic and efficient one-pot reaction. However, for the production of enantiopure and structurally diverse tropane alkaloids for therapeutic applications, modern asymmetric strategies offer unparalleled control and flexibility. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the scalability of the process. This guide provides a foundational comparison to aid researchers in navigating this complex and fascinating area of chemical synthesis.

References

Safety Operating Guide

Navigating the Disposal of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a crucial step in maintaining a safe and compliant laboratory environment.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data sheets for structurally similar compounds, including other 8-azabicyclo[3.2.1]octane derivatives. It is imperative to treat this compound with caution and adhere to all local, state, and federal regulations regarding chemical waste disposal.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable container for "this compound waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Keep the container tightly sealed when not in use to prevent the release of vapors or dust.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Waste Collection:

    • Carefully transfer any unused or waste product into the designated waste container.

    • For cleaning contaminated labware (e.g., beakers, spatulas), rinse with a suitable solvent (e.g., methanol, ethanol) and collect the rinsate in the same hazardous waste container.

    • Avoid generating dust. If the compound is a solid, handle it carefully.

  • Final Disposal:

    • The disposal of the sealed waste container must be handled by a licensed and approved waste disposal company.[1][2][3][4]

    • Contact your institution's EHS office to arrange for a pickup of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

    • Never dispose of this compound down the drain or in the regular trash.

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • For a solid spill, carefully sweep or scoop the material into the hazardous waste container. Avoid creating dust.

  • Decontaminate the Area:

    • Wipe down the spill area with a suitable solvent and a cloth.

    • Place all contaminated materials, including absorbent, cloths, and any contaminated PPE, into the hazardous waste container.

  • Report the Incident:

    • Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Identify Waste B Wear Appropriate PPE A->B Safety First C Use Designated, Labeled Container B->C D Collect Unused Product and Rinsate C->D E Keep Container Sealed D->E F Store in a Secure, Ventilated Area E->F Safe Storage G Contact EHS for Pickup F->G Initiate Disposal H Disposal by Licensed Vendor G->H Official Handover

Caption: Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.

References

Personal protective equipment for handling endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing[2][3][4].
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[1][3][4].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible[4].

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required PPE as specified in Table 1.

  • Weighing and Transfer :

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If possible, weigh the compound directly into the reaction vessel.

  • Dissolving and Reaction :

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • If the process is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel covered to the extent possible.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands and any exposed skin immediately after handling[3][4].

    • Remove and properly store or dispose of PPE.

Disposal Plan

Chemical waste must be managed in accordance with local, regional, and national hazardous waste regulations[3][5].

  • Waste Segregation :

    • Do not dispose of this compound or its containers in regular trash or down the drain[6].

    • Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container[6].

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal :

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department for proper disposal at an approved facility[3].

Experimental Workflow

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up Workspace prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh transfer Transfer to Vessel weigh->transfer react Perform Reaction transfer->react decontaminate Decontaminate Workspace react->decontaminate dispose_waste Segregate Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Caption: Workflow for Safe Handling and Disposal

References

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